molecular formula C16H12FN5O2S B15575620 Enpp-1-IN-26

Enpp-1-IN-26

Numéro de catalogue: B15575620
Poids moléculaire: 357.4 g/mol
Clé InChI: PTZJKRPYZKMREN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Enpp-1-IN-26 is a useful research compound. Its molecular formula is C16H12FN5O2S and its molecular weight is 357.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C16H12FN5O2S

Poids moléculaire

357.4 g/mol

Nom IUPAC

7-fluoro-2-[(5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)sulfanylmethyl]-3H-quinazolin-4-one

InChI

InChI=1S/C16H12FN5O2S/c1-24-13-5-4-10-14(21-13)22-16(19-10)25-7-12-18-11-6-8(17)2-3-9(11)15(23)20-12/h2-6H,7H2,1H3,(H,18,20,23)(H,19,21,22)

Clé InChI

PTZJKRPYZKMREN-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

Introduction: ENPP1 as a Therapeutic Target in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of ENPP1 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific public data was found for a compound designated "ENPP-1-IN-26". The following technical guide is based on the established mechanism of action of the general class of potent and selective small-molecule Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors. The data and protocols are representative of those found for well-characterized ENPP1 inhibitors.

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein (B1211001) that has emerged as a critical regulator of innate immunity and a promising target for cancer immunotherapy.[1][2][3] ENPP1's primary role in the tumor microenvironment is to function as an innate immune checkpoint by hydrolyzing the second messenger 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP).[4][5][6][7] cGAMP is a potent activator of the Stimulator of Interferon Genes (STING) pathway, which is crucial for initiating anti-tumor immune responses.[1][5][8] By degrading extracellular cGAMP, ENPP1 suppresses STING signaling, allowing tumors to evade immune surveillance.[5][9][10] Consequently, the development of ENPP1 inhibitors is a promising strategy to restore and enhance STING-mediated anti-cancer immunity.[5][7][8]

Core Mechanism of Action: Potentiating the cGAS-STING Pathway

The central mechanism of action for an ENPP1 inhibitor is the blockade of ENPP1's phosphodiesterase activity. This inhibition prevents the hydrolysis of extracellular cGAMP, leading to its accumulation in the tumor microenvironment.[11] This elevated cGAMP can then activate the STING pathway in adjacent immune cells, particularly dendritic cells, which initiates a cascade of downstream signaling events.[11]

The activation of the cGAS-STING pathway proceeds as follows:

  • cGAMP Synthesis: The enzyme cyclic GMP-AMP synthase (cGAS) detects cytosolic double-stranded DNA (dsDNA), a danger signal present in cancer cells due to genomic instability, and synthesizes cGAMP from ATP and GTP.[1][5]

  • STING Activation: cGAMP binds to the STING protein located on the endoplasmic reticulum, inducing a conformational change.[5]

  • Downstream Signaling: Activated STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[1][5] TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[1][5]

  • Type I Interferon Production: Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.[1][3]

  • Anti-Tumor Immune Response: The secretion of type I interferons orchestrates a robust anti-tumor immune response, involving the recruitment and activation of dendritic cells, natural killer (NK) cells, and cytotoxic T lymphocytes (CTLs).[5]

ENPP1 also hydrolyzes ATP to produce AMP and inorganic pyrophosphate (PPi).[1][3] The resulting AMP can be further converted to the immunosuppressive molecule adenosine (B11128) by CD73.[3] By inhibiting ENPP1, there may be a secondary effect of reducing adenosine production in the tumor microenvironment, further contributing to an anti-tumor immune response.

Signaling Pathway Diagram

ENPP1_STING_Pathway cluster_TumorCell Tumor Cell cluster_ImmuneCell Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra Export ATP_GTP ATP + GTP ATP_GTP->cGAS ENPP1 ENPP1 ENPP1->cGAMP_extra Hydrolyzes STING STING cGAMP_extra->STING AMP AMP TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Type I IFNs IRF3->IFNs AntiTumor Anti-Tumor Immunity IFNs->AntiTumor ENPP1_Inhibitor This compound ENPP1_Inhibitor->ENPP1 Inhibits

Caption: The cGAS-STING pathway and the inhibitory mechanism of this compound.

Quantitative Data for ENPP1 Inhibitors

While specific data for this compound is unavailable, the following table summarizes reported potency values for other preclinical small-molecule ENPP1 inhibitors. This provides a benchmark for the expected activity of a potent and selective inhibitor.

InhibitorIC50 / Ki (nM)Assay TypeReference
SR-8314Ki = 79Enzymatic[1]
MV-626Data not specifiedEnzymatic[1]
STF-1623Data not specifiedPreclinical models[9]
AVA-NP-695Data not specifiedPreclinical models[7]
ZX-8177Data not specifiedPreclinical models[10]

Experimental Protocols

The characterization of an ENPP1 inhibitor like this compound involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.

In Vitro ENPP1 Enzymatic Activity Assay

Objective: To determine the direct inhibitory effect of the compound on ENPP1 enzymatic activity.

Methodology:

  • Enzyme and Substrate: Recombinant human ENPP1 is used. A fluorogenic substrate, such as p-nitrophenyl 5'-thymidinetriphosphate (pNP-TMP), is commonly employed.

  • Assay Conditions: The inhibitor is serially diluted and pre-incubated with ENPP1 in an assay buffer (e.g., Tris-HCl, pH 9.0, with MgCl2 and ZnCl2) in a 96-well plate.

  • Reaction Initiation: The reaction is initiated by the addition of the fluorogenic substrate.

  • Detection: The plate is incubated at 37°C, and the hydrolysis of the substrate is monitored by measuring the increase in fluorescence or absorbance over time using a plate reader.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

Cell-Based STING Activation Assay

Objective: To measure the ability of the inhibitor to enhance STING pathway activation in cells.

Methodology:

  • Cell Line: A human monocytic cell line, such as THP-1, which has a functional cGAS-STING pathway, is used.

  • Cell Treatment: Cells are seeded in a 96-well plate and treated with varying concentrations of the ENPP1 inhibitor. A DMSO vehicle control is included.

  • Stimulation: To ensure substrate availability for ENPP1, a suboptimal concentration of exogenous 2'3'-cGAMP can be added to the cell culture.[12]

  • Incubation: The cells are incubated for 24-48 hours.

  • Endpoint Measurement:

    • Gene Expression: Cell lysates are collected for RNA extraction. The expression of STING target genes, such as IFNB1 and CXCL10, is quantified using qRT-PCR.[12]

    • Protein Secretion: The cell culture supernatant is collected to measure the levels of secreted IFN-β or other cytokines using ELISA or Luminex assays.[13]

In Vivo Tumor Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the ENPP1 inhibitor in a syngeneic mouse model.

Methodology:

  • Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are used.

  • Tumor Implantation: A syngeneic tumor cell line (e.g., MC38 or CT26 colon carcinoma) is subcutaneously injected into the flank of the mice.[12][13]

  • Treatment: Once tumors reach a palpable size (e.g., 80-120 mm³), mice are randomized into treatment groups: Vehicle control, ENPP1 inhibitor alone, and ENPP1 inhibitor in combination with an immune checkpoint inhibitor (e.g., anti-PD-1).[13] The ENPP1 inhibitor is typically administered orally.

  • Monitoring: Tumor volume is measured regularly with calipers. Animal body weight is monitored as a measure of toxicity.

  • Endpoint Analysis: At the end of the study, tumors are excised for analysis.

    • Tumor Growth Inhibition (TGI): TGI is calculated to assess efficacy.

    • Immunophenotyping: Tumors are dissociated, and immune cell populations (e.g., CD8+ T cells, NK cells, regulatory T cells) are analyzed by flow cytometry.

    • Cytokine Analysis: Cytokine levels in tumor lysates or serum are measured.[13]

Experimental Workflow Diagram

InVivo_Workflow start Start tumor_implant Tumor Cell Implantation (Syngeneic Model) start->tumor_implant tumor_growth Tumor Growth Monitoring tumor_implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, Inhibitor, Combo) randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Tumor Excision & Pharmacodynamic Analysis (Flow Cytometry, Cytokines) endpoint->analysis stop End analysis->stop

Caption: A generalized workflow for in vivo efficacy studies of an ENPP1 inhibitor.

Logical Relationship of Anti-Tumor Response

The inhibition of ENPP1 initiates a logical cascade of events culminating in an anti-tumor immune response.

Logical_Flow inhibitor This compound enpp1_inhibition ENPP1 Inhibition inhibitor->enpp1_inhibition cgamp_increase Increased Extracellular 2'3'-cGAMP enpp1_inhibition->cgamp_increase sting_activation STING Pathway Activation cgamp_increase->sting_activation ifn_production Type I Interferon Production sting_activation->ifn_production immune_recruitment Immune Cell Recruitment & Activation (CTLs, NKs) ifn_production->immune_recruitment tumor_killing Tumor Cell Killing immune_recruitment->tumor_killing tumor_regression Tumor Regression tumor_killing->tumor_regression

Caption: Logical flow of the anti-tumor response following ENPP1 inhibition.

Conclusion

ENPP1 inhibitors, such as the representative this compound, are a promising class of immuno-oncology agents that function by blocking a key negative regulator of the cGAS-STING pathway.[5] By preventing the degradation of extracellular cGAMP, these inhibitors can unleash a potent, STING-dependent anti-tumor immune response. The preclinical data for this class of compounds supports their potential for turning "cold" tumors "hot," thereby making them more susceptible to immune-mediated killing and potentially synergizing with other immunotherapies like checkpoint blockade.[9] Further research and clinical development will be crucial to fully elucidate the therapeutic potential of ENPP1 inhibition in cancer treatment.

References

The Function of Enpp-1-IN-26: A Technical Guide to a Novel ENPP1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has been identified as a critical negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a key component of the innate immune system. By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens anti-tumor immune responses. Enpp-1-IN-26, also known as Compound 4e, is a potent and selective small molecule inhibitor of ENPP1. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental evaluation of this compound, positioning it as a promising agent for cancer immunotherapy.

Introduction to ENPP1 and the cGAS-STING Pathway

The cGAS-STING signaling cascade is a fundamental mechanism of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage associated with cancer. Upon binding to dsDNA, cGAS synthesizes cGAMP, which in turn activates the STING protein located on the endoplasmic reticulum. This activation triggers a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells that can eliminate malignant cells.[1]

ENPP1 is a type II transmembrane glycoprotein (B1211001) that acts as a key checkpoint in this pathway by hydrolyzing and inactivating extracellular cGAMP.[2][3] This enzymatic activity of ENPP1 suppresses the STING-mediated immune response, allowing tumors to evade immune surveillance.[1] Therefore, the inhibition of ENPP1 presents a compelling therapeutic strategy to restore and enhance anti-tumor immunity.

This compound: A Potent ENPP1 Inhibitor

This compound, chemically identified as 7-fluoro-2-(((5-methoxy-1H-imidazo[4,5-b]pyridin-2-yl)thio)methyl)quinazolin-4(3H)-one, is a novel, potent inhibitor of ENPP1.[4] It was identified through structure-based virtual screening and belongs to a class of quinazolin-4(3H)-one derivatives.[4][5]

Mechanism of Action

The primary function of this compound is to inhibit the phosphodiesterase activity of ENPP1. By binding to the enzyme, it prevents the hydrolysis of cGAMP.[2][4] This leads to an accumulation of cGAMP in the tumor microenvironment, which can then activate the STING pathway in adjacent immune cells, such as dendritic cells and T cells, thereby initiating a robust anti-tumor immune response.[3][4]

Quantitative Data

The following tables summarize the key quantitative data for this compound (Compound 4e).

Parameter Value Assay Type Reference
IC50 (Molecular) 0.188 µMENPP1 Enzyme Inhibition[2][4]
IC50 (Cellular) 0.732 µMENPP1 Activity in Cells[2][4]
Cell Line Cell Type Parameter Value Notes Reference
4T1Metastatic Breast CancerSelectivitySuperior to NormalCompared to LO2 and 293T cells[4]
LO2Normal Human Liver CellCytotoxicityLess than CisplatinIndicates a potentially better safety profile.[4]
293THuman Embryonic Kidney (Normal)CytotoxicityLess than CisplatinIndicates a potentially better safety profile.[4]

Signaling Pathways and Experimental Workflows

The cGAS-STING Signaling Pathway and the Role of this compound

The following diagram illustrates the central role of ENPP1 in modulating the cGAS-STING pathway and how its inhibition by this compound can restore anti-tumor immunity.

ENPP1_STING_Pathway cluster_TME Tumor Microenvironment cluster_extracellular Extracellular Space DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates cGAMP_ext Extracellular 2'3'-cGAMP cGAMP->cGAMP_ext exported TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces transcription of Immune_Cells Immune Cells (e.g., T cells, DCs) IFN->Immune_Cells activates ENPP1 ENPP1 AMP_GMP AMP + GMP ENPP1->AMP_GMP Enpp1_IN_26 This compound Enpp1_IN_26->ENPP1 inhibits cGAMP_ext->ENPP1 hydrolyzed by ENPP1_Inhibition_Workflow start Start reagent_prep Reagent Preparation: - ENPP1 Enzyme - this compound (serial dilutions) - Fluorescent Substrate - Assay Buffer start->reagent_prep plate_setup Plate Setup (384-well): - Add Assay Buffer - Add this compound/Controls reagent_prep->plate_setup enzyme_add Add ENPP1 Enzyme plate_setup->enzyme_add pre_incubation Pre-incubation (allow inhibitor binding) enzyme_add->pre_incubation reaction_start Initiate Reaction: Add Fluorescent Substrate pre_incubation->reaction_start incubation Incubation (e.g., 60 min at RT) reaction_start->incubation read_plate Read Fluorescence incubation->read_plate data_analysis Data Analysis: - Normalize to controls - Plot dose-response curve - Calculate IC50 read_plate->data_analysis end End data_analysis->end STING_Activation_Workflow start Start cell_seeding Seed Reporter Cells (e.g., THP-1 dual reporter) start->cell_seeding inhibitor_treatment Treat cells with this compound cell_seeding->inhibitor_treatment agonist_stimulation Stimulate with cGAMP or DNA inhibitor_treatment->agonist_stimulation incubation Incubate (e.g., 24h) agonist_stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection reporter_assay Perform Reporter Assay (e.g., Luciferase or SEAP) supernatant_collection->reporter_assay read_signal Read Luminescence/Absorbance reporter_assay->read_signal data_analysis Data Analysis: - Normalize to controls - Determine enhancement of STING activation read_signal->data_analysis end End data_analysis->end

References

Enpp-1-IN-26 and its Effect on cGAMP Hydrolysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key metalloenzyme that negatively regulates the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) innate immune pathway. It is the primary hydrolase of the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which is a potent activator of the STING pathway. By hydrolyzing cGAMP, ENPP1 dampens the anti-tumor immune response, making it a significant therapeutic target in oncology. Small molecule inhibitors of ENPP1, such as Enpp-1-IN-26, are being investigated for their potential to enhance STING-mediated anti-cancer immunity by preventing cGAMP degradation. This guide provides an in-depth overview of the role of ENPP1 in cGAMP hydrolysis, the mechanism of its inhibition, and detailed experimental protocols for evaluating inhibitor potency and cellular activity.

Introduction to ENPP1 and the cGAS-STING Pathway

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, including that which occurs in cancer cells. Upon binding to dsDNA, cGAS synthesizes cGAMP, which then binds to and activates the STING protein located on the endoplasmic reticulum. This activation triggers a signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines that orchestrate an anti-tumor immune response.

ENPP1 acts as a crucial checkpoint in this pathway by hydrolyzing extracellular cGAMP into AMP and GMP, thereby preventing it from activating STING in neighboring immune cells.[1] Elevated ENPP1 expression in the tumor microenvironment can therefore lead to immune evasion.

Mechanism of Action of ENPP1 Inhibitors

ENPP1 inhibitors, including the investigational compound this compound, are designed to block the catalytic activity of ENPP1. By binding to the enzyme, these small molecules prevent the hydrolysis of cGAMP. This leads to an accumulation of extracellular cGAMP, which can then activate the STING pathway in immune cells such as dendritic cells and T cells, promoting a robust anti-tumor immune response.

Quantitative Data on ENPP1 Inhibition

While specific quantitative data for this compound is not publicly available, the following table summarizes the inhibitory potency of other well-characterized ENPP1 inhibitors against cGAMP hydrolysis. This data provides a comparative baseline for the expected efficacy of novel inhibitors.

InhibitorIC50 (µM)Ki (nM)Assay TypeReference
Compound 4e0.188-Biochemical (pNP-TMP substrate)[2]
ZXP-82020.02 (EC50)-Cell-based enzymatic assay
ZXP-82020.01 (EC50)-IFNB1 induction assay
Various Phosphonates-< 2Biochemical
E-3 (NCI-14465)26.4-Biochemical (Luminescence-based)[3]
E-1715-Biochemical (Luminescence-based)[3]
E-2716.3-Biochemical (Luminescence-based)[3]
E-5413.6-Biochemical (Luminescence-based)[3]

Signaling and Experimental Workflow Diagrams

ENPP1_STING_Pathway cGAMP-STING Signaling Pathway and ENPP1 Inhibition cluster_TumorCell Tumor Cell cluster_Extracellular Extracellular Space cluster_ImmuneCell Immune Cell (e.g., Dendritic Cell) cGAS cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra dsDNA Cytosolic dsDNA dsDNA->cGAS cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra Export ENPP1 ENPP1 cGAMP_extra->ENPP1 STING STING cGAMP_extra->STING Activation AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis Enpp1_IN_26 This compound Enpp1_IN_26->ENPP1 Inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Type I IFNs IRF3->IFNs Anti-tumor\nImmunity Anti-tumor Immunity IFNs->Anti-tumor\nImmunity

Caption: cGAMP-STING signaling and ENPP1 inhibition.

Experimental_Workflow Workflow for Evaluating ENPP1 Inhibitors cluster_Biochemical Biochemical Assays cluster_Cellular Cell-based Assays cluster_InVivo In Vivo Studies biochem_start Start: Compound Synthesis (this compound) enpp1_activity ENPP1 Enzymatic Activity Assay (Fluorescence, Luminescence, or Radioisotope) biochem_start->enpp1_activity ic50_determination Determine IC50/Ki values enpp1_activity->ic50_determination cell_culture Culture high-ENPP1 expressing cancer cells and immune reporter cells ic50_determination->cell_culture extracellular_cgamp Measure Extracellular cGAMP Levels (ELISA) cell_culture->extracellular_cgamp sting_activation Measure STING Pathway Activation (Reporter Gene Assay, e.g., IFN-β) cell_culture->sting_activation ec50_determination Determine Cellular EC50 extracellular_cgamp->ec50_determination sting_activation->ec50_determination syngeneic_model Syngeneic Mouse Tumor Model ec50_determination->syngeneic_model tgi Tumor Growth Inhibition Studies syngeneic_model->tgi tme_analysis Tumor Microenvironment Analysis (Immune Cell Infiltration) tgi->tme_analysis

References

Enpp-1-IN-26 as a Selective ENPP1 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest available data, specific public information regarding a compound designated "Enpp-1-IN-26" is not available. This guide will, therefore, detail the mechanism of action, experimental characterization, and therapeutic potential of potent and selective ENPP1 inhibitors based on publicly available scientific literature for representative, well-characterized compounds. The principles, pathways, and data presented are illustrative of how a compound like this compound would be characterized and its mechanism of action understood.

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint that negatively regulates the stimulator of interferon genes (STING) pathway.[1] By hydrolyzing the key STING ligand, 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2'3'-cGAMP), ENPP1 suppresses anti-tumor immunity.[1][2] Additionally, its role in hydrolyzing ATP contributes to an immunosuppressive tumor microenvironment via the production of adenosine.[1][3] Small molecule inhibitors of ENPP1 are designed to block these activities, thereby restoring STING-mediated immune responses and enhancing anti-tumor immunity.[4] This document provides a comprehensive technical overview of the mechanism of action for selective ENPP1 inhibitors, detailing the underlying signaling pathways, quantitative data for representative molecules, and the experimental protocols used for their characterization.

The Role of ENPP1 in the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of viral infection or cellular damage characteristic of cancer cells.[5]

Pathway Activation:

  • cGAS Activation: The enzyme cGAS binds to cytosolic dsDNA.[1]

  • cGAMP Synthesis: Upon activation, cGAS catalyzes the synthesis of the second messenger 2'3'-cGAMP from ATP and GTP.[1][6]

  • STING Activation: cGAMP binds directly to the STING protein located on the endoplasmic reticulum (ER), inducing a conformational change.[5]

  • Downstream Signaling: Activated STING translocates to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[5] TBK1 then phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[6]

  • Immune Response: Phosphorylated IRF3 translocates to the nucleus, driving the transcription of type I interferons (IFNs) and other pro-inflammatory cytokines, which orchestrate a robust anti-tumor immune response.[1][6]

ENPP1-Mediated Regulation: ENPP1 is a type II transmembrane glycoprotein (B1211001) that functions as the dominant hydrolase of extracellular cGAMP.[2] Cancer cells can produce and secrete cGAMP, which then acts in a paracrine manner to activate STING in adjacent immune cells like dendritic cells.[7] However, ENPP1, which is often overexpressed on the surface of tumor cells, degrades this extracellular cGAMP, effectively severing this communication line and dampening the anti-tumor immune response.[8]

An ENPP1 inhibitor, such as this compound, blocks this hydrolytic activity. This action prevents the degradation of extracellular cGAMP, leading to its accumulation in the tumor microenvironment, thereby enhancing STING activation in immune cells and promoting a T-cell-inflamed or "hot" tumor microenvironment.[1][4]

ENPP1_STING_Pathway cluster_Tumor Tumor Cell cluster_TME Tumor Microenvironment cluster_Immune Immune Cell (e.g., DC) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes ENPP1 ENPP1 cGAMP_intra->ENPP1 cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra secreted ENPP1->cGAMP_extra AMP_GMP AMP + GMP ENPP1->AMP_GMP produces cGAMP_extra->AMP_GMP STING STING cGAMP_extra->STING activates Inhibitor This compound Inhibitor->ENPP1 inhibits TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons (IFN-β) IRF3->IFN induces AntiTumor Anti-Tumor Immunity IFN->AntiTumor

Caption: ENPP1 inhibition in the cGAS-STING signaling pathway. (Max-width: 760px)

Quantitative Data Presentation

The efficacy of an ENPP1 inhibitor is defined by its potency (IC50 or Ki), selectivity against related enzymes, and its activity in cellular and in vivo models. The following tables summarize data for several well-characterized, potent, and selective ENPP1 inhibitors.

Table 1: In Vitro Potency of Representative ENPP1 Inhibitors

Inhibitor Target Potency Value Substrate Used Reference
LCB33 Human ENPP1 IC50: 1.0 nM cGAMP [9]
STF-1623 Human ENPP1 IC50: 0.6 nM Not Specified [10]
STF-1623 Mouse ENPP1 IC50: 0.4 nM Not Specified [10]
RBS2418 Human ENPP1 Ki: 0.14 nM cGAMP [10]
SR-8541A Human ENPP1 IC50: 3.6 nM Not Specified [11]
MV-626 Human ENPP1 Potent & Selective Not Specified [12]
Compound 31 Human ENPP1 IC50: 1.5 nM Not Specified [13]

| ISM5939 | Human ENPP1 | IC50: 0.12 nM | cGAMP |[14] |

Table 2: Selectivity Profile of ENPP1 Inhibitors

Inhibitor Off-Target Potency (IC50/Ki) Selectivity vs. ENPP1 Reference
STF-1623 Human ENPP3 >1000 nM >1000-fold [10]
LCB33 PDE/Kinase Panel Not specified "Extensive selectivity" [9]

| ISM5939 | ENPP Family/PDEs | Not specified | "High selectivity" |[14] |

Table 3: In Vivo Efficacy of Representative ENPP1 Inhibitors

Inhibitor Mouse Model Treatment Outcome Reference
LCB33 CT-26 Syngeneic 5 mg/kg, oral 39% Tumor Growth Inhibition (TGI) [9]
LCB33 + anti-PD-L1 CT-26 Syngeneic 5 mg/kg, oral 72% TGI [9]
Insilico Medicine Cpd MC38 Syngeneic Single dose 67% TGI [3]
STF-1623 + anti-PD-1 CT-26 Syngeneic Not specified Synergistic tumor control [4]

| MV-626 + Radiation | Panc02-SIY Syngeneic | 5 daily IP doses | Significantly increased overall survival |[12] |

Experimental Protocols

Accurate characterization of ENPP1 inhibitors requires robust in vitro and in vivo assays.

In Vitro ENPP1 Activity Assay (IC50 Determination)

This protocol describes a common fluorescence-based method to determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant ENPP1.[15][16]

In_Vitro_Workflow A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor Dilutions) B Assay Plate Setup (Controls, Inhibitor Series) A->B C Enzyme/Inhibitor Pre-incubation (15-30 min, RT) B->C D Initiate Reaction (Add Substrate) C->D E Enzymatic Reaction (60 min, 37°C) D->E F Stop Reaction & Add Detection Reagents E->F G Read Fluorescence (Plate Reader) F->G H Data Analysis (Calculate % Inhibition, Fit Curve to find IC50) G->H

Caption: Generalized workflow for an in vitro ENPP1 inhibitor screening assay. (Max-width: 760px)
  • Materials and Reagents:

    • Recombinant Human ENPP1[16]

    • ENPP1 Assay Buffer (e.g., 50 mM Tris, pH 7.4, 5 mM MgCl2, 1 µM ZnCl2)[17]

    • Substrate: 2'3'-cGAMP or ATP[15]

    • Detection System: Transcreener® AMP²/GMP² Assay (fluorescence polarization) or similar[10]

    • Test Inhibitor (e.g., this compound) dissolved in DMSO

    • 384-well, black, low-volume microplates[15]

    • Plate reader capable of measuring fluorescence polarization[15]

  • Step-by-Step Procedure:

    • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should be ≤1%.[16]

    • Plate Setup: Add diluted inhibitor or DMSO (for high activity control) to appropriate wells of the 384-well plate.[15]

    • Enzyme Addition: Add diluted recombinant ENPP1 (e.g., 3 nM) to all wells except the "no enzyme" background control.[17]

    • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[16]

    • Reaction Initiation: Add the substrate (e.g., 5 µM cGAMP) to all wells to start the reaction.[17]

    • Incubation: Incubate the plate for 60-120 minutes at room temperature or 37°C. The time should be optimized to ensure the reaction remains in the linear range.[16][17]

    • Detection: Stop the reaction by adding an EDTA-containing stop buffer. Add the detection reagents (e.g., antibody and fluorescent tracer) as per the manufacturer's instructions.[15]

    • Measurement: Read the fluorescence polarization on a compatible plate reader.[10]

  • Data Analysis:

    • The fluorescence polarization signal is inversely proportional to ENPP1 activity.[10]

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the high activity (DMSO) and background controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]

In Vitro Cellular STING Activation Assay

This protocol measures the ability of an ENPP1 inhibitor to enhance STING pathway activation in a cellular context, often using THP-1 monocytes, which are relevant to the immune response.[9][18]

  • Materials and Reagents:

    • THP-1 cells (e.g., THP1-Dual™ reporter cells)[1][18]

    • RPMI-1640 medium with 10% FBS[18]

    • Test Inhibitor (e.g., this compound) dissolved in DMSO

    • 2'3'-cGAMP (optional, as an exogenous substrate)[18]

    • Reagents for quantifying IFN-β (ELISA or qRT-PCR)[18]

  • Step-by-Step Procedure:

    • Cell Seeding: Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 24-well plate.[18]

    • Treatment: Treat the cells with varying concentrations of the ENPP1 inhibitor (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.[18]

    • Substrate Addition (Optional): Add a suboptimal concentration of exogenous 2'3'-cGAMP to ensure substrate availability for ENPP1.[18]

    • Incubation: Incubate the plates for 24 to 48 hours at 37°C and 5% CO2.[18]

    • Sample Collection: Harvest the cell culture supernatant for protein analysis (IFN-β) and lyse the cells for RNA extraction (IFNB1 gene expression).[18]

  • Data Analysis:

    • Quantify the secreted IFN-β in the supernatant using an ELISA kit.[18]

    • Analyze the expression of STING target genes (e.g., IFNB1, CXCL10) by qRT-PCR, normalizing to a housekeeping gene.[18]

    • Plot the induction of IFN-β or gene expression against the inhibitor concentration to determine the cellular potency (EC50).

In Vivo Tumor Growth Inhibition Study

This protocol outlines a study in a syngeneic mouse model to assess the anti-tumor efficacy of an ENPP1 inhibitor alone or in combination with other immunotherapies.[9][18]

In_Vivo_Workflow A Tumor Cell Implantation (e.g., CT26 cells into BALB/c mice) B Tumor Growth (Allow tumors to reach palpable size) A->B C Randomization (Group mice into cohorts: Vehicle, Inhibitor, Combo) B->C D Treatment Period (Administer compounds via oral gavage or IP injection) C->D E Monitoring (Measure tumor volume and body weight 2-3x weekly) D->E F Endpoint Analysis (Tumor collection for immune profiling (FACS, IHC)) E->F G Data Analysis (Compare tumor growth curves, Calculate TGI, Statistics) F->G

Caption: Workflow for an in vivo anti-tumor efficacy study. (Max-width: 760px)
  • Materials and Methods:

    • Animal Model: Immunocompetent mice such as BALB/c or C57BL/6.[18]

    • Cell Line: A syngeneic tumor cell line like CT26 (colon carcinoma) or MC38 (colon adenocarcinoma).[3][18]

    • Test Agents: ENPP1 inhibitor, vehicle control, and potentially a combination agent like an anti-PD-1/PD-L1 antibody.[9]

  • Step-by-Step Procedure:

    • Tumor Implantation: Subcutaneously implant tumor cells (e.g., 1 x 10^6 CT26 cells) into the flank of the mice.

    • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100 mm³), randomize mice into treatment groups (e.g., Vehicle, Inhibitor alone, anti-PD-L1 alone, Combination).

    • Treatment Administration: Administer the ENPP1 inhibitor according to a predetermined schedule (e.g., daily oral gavage at 5 mg/kg).[9] Administer other therapies as required.

    • Monitoring: Measure tumor volumes with calipers and record mouse body weights 2-3 times per week as a measure of toxicity.[18]

    • Endpoint: Continue the study until tumors reach a predetermined endpoint size or for a set duration. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., flow cytometry to assess immune cell infiltration).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each treatment group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between treatment groups.

Conclusion

The inhibition of ENPP1 represents a highly promising strategy in immuno-oncology. By preventing the degradation of the STING agonist cGAMP in the tumor microenvironment, selective inhibitors like this compound can effectively "release the brakes" on innate immunity. This action leads to enhanced STING signaling, increased type I interferon production, and ultimately, a more robust infiltration and activation of cytotoxic T cells to fight the tumor.[4][19] Preclinical data for representative compounds demonstrates potent single-agent activity and, critically, strong synergy with immune checkpoint inhibitors, suggesting a path forward for treating tumors that are resistant to current immunotherapies.[3][9] The detailed protocols provided herein offer a robust framework for the continued research and development of this exciting class of cancer therapeutics.

References

An In-depth Technical Guide on the Discovery and Development of ENPP1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint that negatively regulates the stimulator of interferon genes (STING) pathway.[1] By hydrolyzing the STING ligand, 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2'3'-cGAMP), ENPP1 suppresses antitumor immunity.[2] Furthermore, its hydrolysis of ATP contributes to an immunosuppressive tumor microenvironment through the production of adenosine. Small molecule inhibitors of ENPP1 are being developed to block these activities, thereby restoring STING-mediated immune responses and offering a promising new therapeutic strategy for cancer. This guide provides a comprehensive overview of the discovery, mechanism of action, and development of potent and selective ENPP1 inhibitors.

The Role of ENPP1 in the cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-STING pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of viral infections and cellular damage.[1][2]

Key steps in the pathway include:

  • cGAS Activation: Upon binding to cytosolic dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) becomes activated.[2]

  • cGAMP Synthesis: Activated cGAS catalyzes the synthesis of the second messenger 2'3'-cGAMP from ATP and GTP.[2]

  • STING Activation: cGAMP can be transferred to adjacent immune cells where it binds to and activates the STING protein located on the endoplasmic reticulum.[1][2]

  • Downstream Signaling: STING activation initiates a signaling cascade that involves TANK-binding kinase 1 (TBK1) and IκB kinase (IKK), leading to the phosphorylation and activation of the transcription factor interferon regulatory factor 3 (IRF3).[2]

  • Type I Interferon Production: Activated IRF3 translocates to the nucleus, driving the transcription of type I interferons (e.g., IFN-β) and other proinflammatory cytokines.[2]

  • ENPP1-Mediated Regulation: ENPP1 is a type II transmembrane glycoprotein (B1211001) that functions as the dominant hydrolase of extracellular cGAMP.[3][4] By degrading cGAMP, ENPP1 effectively acts as a brake on the STING pathway, preventing its activation in responder cells.[1]

Signaling Pathway Diagram

ENPP1_cGAS_STING_Pathway cluster_TumorCell Tumor Cell cluster_ImmuneCell Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra exported ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP_extra->STING activates ENPP1 ENPP1 cGAMP_extra->ENPP1 hydrolyzes TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFN1 Type I IFNs IRF3->IFN1 induces transcription Anti-tumor\nImmunity Anti-tumor Immunity IFN1->Anti-tumor\nImmunity AMP_GMP AMP + GMP ENPP1->AMP_GMP Inhibitor Enpp-1-IN-26 Inhibitor->ENPP1 inhibits

Caption: The cGAS-STING signaling pathway and the regulatory role of ENPP1.

Discovery and Development of ENPP1 Inhibitors

The discovery that ENPP1 is the primary enzyme responsible for hydrolyzing extracellular cGAMP has spurred the development of small molecule inhibitors to enhance STING-mediated anti-tumor immunity.[4]

Lead Identification and Optimization

Early efforts in developing ENPP1 inhibitors focused on nucleotide-based substrate analogs.[5] While potent, these compounds often suffered from poor oral bioavailability due to their high acidity.[6] This led to a shift towards the discovery of non-nucleotide-based inhibitors.

Preclinical Characterization

Promising inhibitor candidates undergo extensive preclinical evaluation. In syngeneic mouse models of cancer, potent ENPP1 inhibitors have demonstrated significant anti-tumor efficacy, both as monotherapies and in combination with other immunotherapies like anti-PD-1/PD-L1 checkpoint inhibitors.[7][10][11] These studies have shown that ENPP1 inhibition can lead to a more "T-cell-inflamed" or "hot" tumor microenvironment, which is more responsive to immunotherapy.[1]

Quantitative Data for Representative ENPP1 Inhibitors

The following tables summarize key quantitative data for representative ENPP1 inhibitors based on publicly available information.

Table 1: In Vitro Potency of Representative ENPP1 Inhibitors

CompoundTargetAssayIC50 (nM)Reference
Compound 31 ENPP1Biochemical Assay1.5[7]
STF-1623ENPP1Biochemical Assay<1[10][11]
Representative Pyrido[2,3-d]pyrimidin-7-oneENPP1Cellular STING Activation10-100[7]

Table 2: In Vivo Efficacy of a Representative ENPP1 Inhibitor (Compound 31)

Animal ModelTumor TypeTreatmentTumor Growth Inhibition (%)Reference
Syngeneic 4T1 mouseTriple-Negative Breast CancerCompound 31 Significant[7]
Syngeneic CT26 mouseColon CarcinomaCompound 31 Significant[11]

Experimental Protocols

ENPP1 Inhibition Assay (Biochemical)

This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of ENPP1.

  • Materials: Recombinant human ENPP1, 2'3'-cGAMP (substrate), Malachite Green Phosphate (B84403) Assay Kit, test compounds.

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, recombinant ENPP1, and the test compound at various concentrations.

    • Initiate the reaction by adding 2'3'-cGAMP.

    • Incubate the reaction at 37°C for a specified time.

    • Stop the reaction and measure the amount of phosphate produced using the Malachite Green Phosphate Assay Kit.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Cellular STING Activation Assay

This protocol assesses the ability of an ENPP1 inhibitor to enhance 2'3'-cGAMP-mediated STING activation in a cellular context.

  • Materials: THP1-Dual™ reporter cells (containing an IRF-inducible secreted luciferase reporter system), cell culture medium, 2'3'-cGAMP, test compounds, QUANTI-Luc™ (luciferase detection reagent).

  • Procedure:

    • Seed THP1-Dual™ cells in a 96-well plate and incubate overnight.

    • Treat the cells with the test compound at various concentrations in the presence of a sub-optimal concentration of 2'3'-cGAMP.

    • Incubate for 24 hours.

    • Measure the luciferase activity in the cell supernatant using QUANTI-Luc™.

    • The increase in luciferase activity corresponds to the enhancement of STING activation.

In Vivo Tumor Model

This protocol evaluates the anti-tumor efficacy of an ENPP1 inhibitor in a syngeneic mouse model.

  • Materials: Immunocompetent mice (e.g., BALB/c), syngeneic tumor cells (e.g., 4T1 or CT26), test compound formulation, calipers.

  • Procedure:

    • Implant tumor cells subcutaneously into the flank of the mice.

    • When tumors reach a palpable size, randomize the mice into vehicle and treatment groups.

    • Administer the test compound or vehicle according to the desired dosing schedule (e.g., daily oral gavage).

    • Measure tumor volume with calipers at regular intervals.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration).

Experimental Workflow Diagram

Drug_Discovery_Workflow Target_ID Target Identification (ENPP1 as cGAMP hydrolase) Screening High-Throughput Screening or Virtual Screening Target_ID->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR, PK/PD) Lead_Gen->Lead_Opt Biochem_Assay Biochemical Assays (IC50) Lead_Gen->Biochem_Assay Preclinical Preclinical Development Lead_Opt->Preclinical Cell_Assay Cellular Assays (STING Activation) Lead_Opt->Cell_Assay Clinical Clinical Trials Preclinical->Clinical InVivo_Model In Vivo Models (Efficacy, Toxicity) Preclinical->InVivo_Model Biochem_Assay->Lead_Opt Cell_Assay->Preclinical

Caption: A typical drug discovery workflow for ENPP1 inhibitors.

Conclusion

The discovery and development of ENPP1 inhibitors represent a promising advancement in cancer immunotherapy. By targeting a key negative regulator of the cGAS-STING pathway, these molecules have the potential to enhance the innate immune response against tumors. The ongoing research and development in this area, including the use of innovative technologies like generative AI, are expected to yield novel and effective therapeutic agents for a range of cancers.

References

An In-depth Technical Guide to the Therapeutic Potential of ENPP1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available data, specific public information regarding a compound designated "Enpp-1-IN-26" is not available. This guide will, therefore, detail the therapeutic potential and mechanism of action of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors as a class of molecules, using publicly available data from representative compounds for illustration. The principles, pathways, and experimental data presented are illustrative of how a novel potent and selective ENPP1 inhibitor would be characterized.

Executive Summary

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint that negatively regulates the stimulator of interferon genes (STING) pathway. By hydrolyzing the STING ligand 2',3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2',3'-cGAMP), ENPP1 suppresses antitumor immunity. Furthermore, its role in hydrolyzing ATP to generate adenosine (B11128) contributes to an immunosuppressive tumor microenvironment. Small molecule inhibitors of ENPP1 are designed to block these enzymatic activities, thereby restoring STING-mediated immune responses and reducing adenosine-mediated immunosuppression. This dual mechanism of action holds significant promise for cancer immunotherapy, particularly for converting immunologically "cold" tumors into "hot" tumors that are responsive to immune checkpoint blockade. Beyond oncology, ENPP1's function in regulating mineralization makes it a target for rare calcification disorders. This document provides a comprehensive technical overview of the therapeutic potential of ENPP1 inhibition, detailing the underlying signaling pathways, quantitative data from representative molecules, and the experimental protocols used for their characterization.

The Role of ENPP1 in Physiology and Disease

ENPP1 is a type II transmembrane glycoprotein (B1211001) that plays a pivotal role in various physiological processes through its phosphodiesterase activity. Its dysregulation is implicated in several pathologies.

  • Cancer Immunotherapy: In the tumor microenvironment (TME), cancer cells can evade the immune system. One key mechanism is the suppression of the cGAS-STING pathway. Cancer cells with cytosolic DNA activate cGAS to produce 2',3'-cGAMP, a second messenger that activates STING in adjacent immune cells to trigger a potent anti-tumor type I interferon response. However, many tumors overexpress ENPP1, which hydrolyzes extracellular 2',3'-cGAMP before it can activate STING. Additionally, ENPP1 hydrolyzes extracellular ATP into AMP, which is subsequently converted to the immunosuppressive molecule adenosine by CD73. Therefore, ENPP1 acts as an innate immune checkpoint, and its inhibition is a promising strategy to reactivate anti-tumor immunity.

  • Calcification and Metabolic Disorders: ENPP1 is the primary generator of extracellular inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite (B223615) crystal formation. Loss-of-function mutations in the ENPP1 gene lead to decreased PPi levels, resulting in severe pathological calcification disorders such as Generalized Arterial Calcification of Infancy (GACI). Conversely, inhibiting ENPP1 is being explored as a therapeutic approach for later-onset hypophosphatasia (HPP), where excess PPi contributes to skeletal hypomineralization. ENPP1 has also been linked to insulin (B600854) resistance and type 2 diabetes.

Mechanism of Action: Reawakening Anti-Tumor Immunity

ENPP1 inhibitors are designed to block the enzyme's catalytic activity. This leads to two key downstream effects that promote a robust anti-tumor immune response:

  • Potentiation of STING Signaling: By preventing the degradation of extracellular 2',3'-cGAMP, ENPP1 inhibitors increase its availability to diffuse to and activate STING in immune cells like dendritic cells (DCs) and T cells within the TME. Activated STING initiates a signaling cascade through TBK1 and IRF3, leading to the transcription and secretion of type I interferons (IFN-α/β). This, in turn, promotes DC maturation, antigen presentation, and the recruitment and activation of cytotoxic CD8+ T cells, effectively turning an immune-excluded tumor into an inflamed one.

  • Reduction of Immunosuppressive Adenosine: By blocking the hydrolysis of ATP to AMP, ENPP1 inhibitors cut off the supply for the subsequent generation of adenosine by ecto-5'-nucleotidase (CD73). High concentrations of adenosine in the TME are highly immunosuppressive, impairing the function of T cells and natural killer (NK) cells. Reducing adenosine levels helps to relieve this immunosuppressive shield.

Signaling Pathway Visualization

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of ENPP1 Inhibitors, Including Enpp-1-IN-26

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) inhibitors, such as Enpp-1-IN-26. The methodologies described are essential for characterizing the potency and mechanism of action of novel therapeutic compounds targeting ENPP1, a key negative regulator of the cGAS-STING innate immune pathway.

Introduction to ENPP1

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein (B1211001) that plays a critical role in various physiological processes.[1] It primarily functions by hydrolyzing extracellular nucleotides, including adenosine (B11128) triphosphate (ATP) and the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[1] The hydrolysis of ATP by ENPP1 yields adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi), a crucial inhibitor of bone and soft tissue mineralization.[1] Dysregulation of ENPP1 has been implicated in conditions such as insulin (B600854) resistance and aberrant calcification.[1]

More recently, ENPP1 has garnered significant attention as a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) innate immune pathway.[1] Cancer cells can produce and export cGAMP, which acts as an immunotransmitter to activate the anti-tumor STING pathway in host immune cells.[1] ENPP1 is the primary enzyme responsible for degrading extracellular cGAMP, thereby dampening this anti-cancer immune response.[1] This positions ENPP1 as a compelling therapeutic target for cancer immunotherapy, with inhibitors aiming to enhance the STING-mediated immune response against tumors.[1]

ENPP1 Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA. Upon binding to double-stranded DNA (dsDNA), cGAS synthesizes cGAMP from ATP and GTP. cGAMP then acts as a second messenger, binding to and activating STING on the endoplasmic reticulum. This activation leads to the phosphorylation of TBK1 and IRF3, culminating in the production of type I interferons and other pro-inflammatory cytokines, which mount an anti-tumor or anti-viral response. ENPP1 negatively regulates this pathway by hydrolyzing extracellular cGAMP, thus preventing STING activation.[2]

ENPP1_Signaling_Pathway ENPP1 in the cGAS-STING Signaling Pathway cluster_Tumor_Cell Tumor Cell cluster_Extracellular Extracellular Space cluster_Immune_Cell Immune Cell (e.g., Dendritic Cell) cGAS cGAS cGAMP_intra cGAMP cGAS->cGAMP_intra ATP, GTP dsDNA Cytosolic dsDNA dsDNA->cGAS cGAMP_extra cGAMP cGAMP_intra->cGAMP_extra Export ENPP1 ENPP1 cGAMP_extra->ENPP1 STING STING (ER Membrane) cGAMP_extra->STING Activation AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis Enpp1_IN_26 This compound Enpp1_IN_26->ENPP1 Inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation Type_I_IFN Type I Interferons IRF3->Type_I_IFN Transcription Anti_Tumor_Response Anti-Tumor Immune Response Type_I_IFN->Anti_Tumor_Response

Caption: ENPP1 in the cGAS-STING Pathway and its inhibition.

Data Presentation: Potency of ENPP1 Inhibitors

The inhibitory potency of various compounds against ENPP1 is a critical parameter. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for several known ENPP1 inhibitors to provide a reference for the expected potency of novel compounds like this compound.

InhibitorIn Vitro IC50Cell-based IC50Reference
Enpp-1-IN-1432.38 nMNot Reported[3]
ENPP1 inhibitor 4e0.188 µM0.732 µM (MDA-MB-231 cells)[4]
Enpp-1-IN-200.09 nM8.8 nM[4]
ENPP1 Inhibitor C0.26 µM10 µM (MDA-MB-231 & C6 cells)[2]

Experimental Protocols

This section provides detailed protocols for in vitro ENPP1 activity assays. These protocols are general and can be adapted for the evaluation of specific inhibitors like this compound.

Protocol 1: ENPP1 Enzyme Activity Assay (Fluorescence Polarization)

This protocol utilizes a fluorescence polarization (FP)-based method to detect the products of ENPP1-mediated hydrolysis of ATP or cGAMP.[2][4] This method is highly sensitive and suitable for determining the IC50 of inhibitors.

Principle of the Assay

The assay measures ENPP1 activity by quantifying the amount of AMP or GMP produced.[2][4] The detection system uses an antibody that specifically binds to AMP/GMP and a fluorescently labeled tracer. In the absence of AMP/GMP, the tracer binds to the antibody, resulting in a high FP signal. When ENPP1 is active, the produced AMP/GMP competes with the tracer for antibody binding, leading to a decrease in the FP signal.[4] This decrease is proportional to the amount of AMP/GMP produced and thus to the ENPP1 activity.

Materials

  • Recombinant Human ENPP1

  • Substrate: ATP or cGAMP

  • ENPP1 inhibitor (e.g., this compound)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35[2]

  • DMSO

  • 384-well plates

  • Fluorescence polarization plate reader

Workflow Diagram

Assay_Workflow start Start reagent_prep Reagent Preparation start->reagent_prep plate_setup Assay Plate Setup reagent_prep->plate_setup incubation Incubation plate_setup->incubation detection Detection incubation->detection data_analysis Data Analysis detection->data_analysis end End data_analysis->end

Caption: General workflow for an ENPP1 inhibitor activity assay.

Detailed Protocol

  • Reagent Preparation:

    • Prepare Assay Buffer and store on ice.[1]

    • Thaw recombinant ENPP1 enzyme on ice and dilute to the desired working concentration (e.g., 100-200 pM) in cold Assay Buffer.[1]

    • Prepare a stock solution of the substrate (ATP or cGAMP) in nuclease-free water.[2]

    • Prepare a stock solution of the ENPP1 inhibitor in 100% DMSO.[2]

    • Perform a serial dilution of the inhibitor stock in DMSO to generate a range of concentrations.[2]

  • Assay Procedure:

    • Set up the assay in a 384-well plate. Include controls for no enzyme (background), no inhibitor (maximum activity), and a titration of the inhibitor.[2]

    • Add 2.5 µL of the diluted inhibitor or DMSO (for controls) to the appropriate wells.[2]

    • Add 5 µL of the diluted ENPP1 enzyme to all wells except the "no enzyme" control wells.

    • To initiate the reaction, add 2.5 µL of the substrate (ATP or cGAMP) to all wells.

    • Mix the contents of the plate gently.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.[2]

  • Detection:

    • Stop the enzymatic reaction by adding 5 µL of a stop buffer containing EDTA.[2]

    • Add the FP detection reagents (antibody and tracer) according to the manufacturer's instructions.

    • Incubate for the recommended time to allow the detection reaction to reach equilibrium.

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the no inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of the inhibitor.[4]

Protocol 2: ENPP1 Cell-Based Activity Assay

This protocol describes the measurement of ENPP1 enzymatic activity in live cells using a fluorogenic substrate. This allows for the characterization of inhibitors in a more physiologically relevant context.

Principle of the Assay

This assay utilizes a fluorogenic substrate that is cleaved by ENPP1 on the surface of cells, releasing a fluorescent product. The increase in fluorescence intensity is directly proportional to ENPP1 activity.

Materials

  • Cells expressing ENPP1 (e.g., MDA-MB-231)

  • Cell culture medium

  • ENPP1 inhibitor (e.g., this compound)

  • Fluorogenic ENPP1 substrate

  • 96-well black, clear-bottom plate

  • Fluorescence plate reader

Detailed Protocol

  • Cell Seeding:

    • Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the ENPP1 inhibitor in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control (DMSO).

    • Incubate for a predetermined time (e.g., 1-2 hours) to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Add the fluorogenic ENPP1 substrate to each well according to the manufacturer's instructions.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission) kinetically over a period of 60-120 minutes.[5]

  • Data Analysis:

    • Determine the rate of the reaction (slope of the linear portion of the fluorescence versus time curve) for each condition.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the cell-based IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Conclusion

The provided protocols offer robust methods for the in vitro characterization of ENPP1 inhibitors like this compound. By determining the enzymatic and cell-based potency, researchers can effectively evaluate and advance the development of novel cancer immunotherapies targeting the ENPP1-cGAMP-STING axis.

References

Application of ENPP1 Inhibitors in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in the tumor microenvironment. As a type II transmembrane glycoprotein, ENPP1's primary function involves the hydrolysis of extracellular ATP. However, its role in cancer immunity has garnered significant attention due to its ability to hydrolyze 2'3'-cyclic GMP-AMP (cGAMP), a potent activator of the Stimulator of Interferon Genes (STING) pathway. By degrading cGAMP, ENPP1 effectively dampens innate immune responses against tumors, making it a compelling target for cancer immunotherapy.

High expression of ENPP1 has been correlated with poor prognosis in various cancers, including breast, lung, and ovarian cancers. Inhibition of ENPP1 is a promising therapeutic strategy to reactivate the cGAS-STING pathway, leading to enhanced anti-tumor immunity. While specific data for a compound designated "Enpp-1-IN-26" is not publicly available, this document provides comprehensive application notes and protocols based on the well-characterized effects of potent and selective ENPP1 inhibitors in cancer research.

Mechanism of Action

ENPP1 exerts its immunosuppressive effects in the tumor microenvironment through two primary mechanisms:

  • Hydrolysis of cGAMP: Cancer cells, often characterized by genomic instability, can release DNA into the cytoplasm, which is detected by cyclic GMP-AMP synthase (cGAS). cGAS then produces cGAMP, which acts as a second messenger to activate the STING pathway in both the cancer cells and adjacent immune cells. STING activation leads to the production of type I interferons and other pro-inflammatory cytokines, which are crucial for the recruitment and activation of cytotoxic T lymphocytes (CTLs) that can eliminate cancer cells. ENPP1, present on the surface of tumor cells, hydrolyzes extracellular cGAMP, thereby preventing this anti-tumor immune cascade.

  • Production of Adenosine (B11128): ENPP1 hydrolyzes ATP to produce AMP. AMP is then converted to adenosine by other ectonucleotidases like CD73. Adenosine is a well-known immunosuppressive molecule in the tumor microenvironment that can inhibit the function of various immune cells, including T cells and natural killer (NK) cells.

By inhibiting ENPP1, small molecules like this compound are designed to increase the concentration of extracellular cGAMP, leading to robust STING activation and a subsequent anti-tumor immune response.

Data Presentation

The following tables summarize quantitative data for representative, potent ENPP1 inhibitors, which are expected to have a mechanism of action similar to this compound.

Table 1: In Vitro Potency of Representative ENPP1 Inhibitors

InhibitorIC50 (Human ENPP1)Assay TypeReference
Enpp-1-IN-1432.38 nMRecombinant enzyme
Enpp-1-IN-210.45 µMRecombinant enzyme
ZXP-8202pM rangeRecombinant enzyme
ENPP-1-IN-50.26 µMCell-free

Table 2: In Vivo Anti-Tumor Efficacy of Representative ENPP1 Inhibitors

InhibitorAnimal ModelCancer TypeDosingTumor Growth Inhibition (TGI)Combination TherapyReference
Enpp-1-IN-14C57BL/6 miceColon Carcinoma (MC38)50 mg/kg, IP, BIDSignificantNot specified
ZXP-8202Syngeneic miceColon Carcinoma (CT26)Not specified~70%Not specified
Unnamed InhibitorSyngeneic miceColon Carcinoma (CT26)25 mg/kg, IV53%81% with anti-PD-L1
Unnamed InhibitorSyngeneic miceColon Carcinoma (CT26)25 mg/kg, Oral39%86% with anti-PD-L1

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental design for evaluating ENPP1 inhibitors, the following diagrams are provided.

Application Notes and Protocols for ENPP1 Inhibitors in Innate Immunity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the innate immune system.[1] It is a type II transmembrane glycoprotein (B1211001) that hydrolyzes extracellular 2'3'-cyclic GMP-AMP (cGAMP), the endogenous ligand for the Stimulator of Interferator of Interferon Genes (STING).[2][3] The cGAS-STING pathway is a pivotal component of innate immunity, responsible for detecting cytosolic DNA from pathogens or damaged cells, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines that orchestrate anti-viral and anti-tumor responses.[4][5] By degrading cGAMP, ENPP1 effectively dampens STING-mediated signaling, representing a significant mechanism of immune evasion, particularly within the tumor microenvironment.[1][3]

Elevated ENPP1 expression has been correlated with poor prognosis in various cancers.[6][7] Consequently, the inhibition of ENPP1 presents a promising therapeutic strategy to enhance innate anti-tumor immunity. Small molecule inhibitors of ENPP1 can block the degradation of cGAMP, leading to the restoration of STING signaling, increased cytokine production, and the promotion of a T-cell inflamed or "hot" tumor microenvironment, making tumors more susceptible to immunotherapies like checkpoint inhibitors.[6][8]

This document provides detailed application notes and protocols for utilizing ENPP1 inhibitors, using representative compounds, to study innate immunity.

Data Presentation: Potency of Representative ENPP1 Inhibitors

While specific data for a compound designated "Enpp-1-IN-26" is not publicly available, the following table summarizes the inhibitory potency of several well-characterized ENPP1 inhibitors. This data is crucial for selecting the appropriate inhibitor and determining effective concentrations for in vitro and in vivo studies.

Inhibitor NameTargetIC50 (in vitro)Cell-based IC50 / KᵢReference(s)
Enpp-1-IN-20ENPP10.09 nM8.8 nM[9]
Enpp-1-IN-21ENPP10.45 µMNot Reported[8]
ENPP1 Inhibitor CENPP10.26 µM10 µM (MDA-MB-231 & C6 cells)[1]
SR-8314ENPP1Not ReportedKᵢ = 0.079 µM[2]
OC-1ENPP1Kᵢ < 10 nMNot Reported[3]
ZXP-8202ENPP1Not ReportedEC₅₀ = 20 nM[10]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action of ENPP1 inhibitors and the experimental procedures to evaluate them, the following diagrams are provided.

ENPP1_STING_Pathway cluster_TME Tumor Microenvironment cluster_Tumor_Cell cluster_Immune_Cell Tumor_Cell Tumor Cell ENPP1 ENPP1 Tumor_Cell->ENPP1 Immune_Cell Immune Cell (e.g., Dendritic Cell) ENPP1_Inhibitor This compound (ENPP1 Inhibitor) ENPP1_Inhibitor->ENPP1 Inhibition cGAS cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra ATP, GTP dsDNA Cytosolic dsDNA dsDNA->cGAS cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra Export STING STING (ER) cGAMP_extra->STING Import TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFNs Type I Interferons (IFN-α, IFN-β) IRF3->IFNs Transcription Immune_Response Anti-Tumor Immune Response IFNs->Immune_Response ENPP1->cGAMP_extra Hydrolysis

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound on ENPP1.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Enzymatic_Assay ENPP1 Enzymatic Activity Assay Cell_Based_Assay Cell-Based STING Activation Assay Enzymatic_Assay->Cell_Based_Assay Confirm Cellular Activity Cytokine_Assay Cytokine Release Assay (IFN-β) Cell_Based_Assay->Cytokine_Assay Measure Functional Outcome Tumor_Model Syngeneic Mouse Tumor Model Cytokine_Assay->Tumor_Model Evaluate In Vivo Efficacy TGI Tumor Growth Inhibition (TGI) Tumor_Model->TGI Immune_Profiling Immune Cell Profiling (FACS, IHC) Tumor_Model->Immune_Profiling Compound_Screening Compound Library Screening Compound_Screening->Enzymatic_Assay Identify Hits

References

Application Notes and Protocols for Experimental Design Using Enpp1-IN-26

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein (B1211001) that plays a critical role in regulating extracellular nucleotide metabolism.[1][2] It functions as a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway by hydrolyzing the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[3][4] In the tumor microenvironment, elevated ENPP1 expression is often associated with poor prognosis and resistance to immunotherapy, as it dampens the innate immune response against cancer cells.[3][4]

Enpp1-IN-26 is a potent and selective inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, Enpp1-IN-26 prevents the degradation of cGAMP, leading to its accumulation in the extracellular space. This, in turn, activates the STING pathway in immune cells, resulting in the production of type I interferons and other pro-inflammatory cytokines that promote an anti-tumor immune response.[3][4] These application notes provide detailed protocols for utilizing Enpp1-IN-26 in preclinical experimental designs.

Disclaimer: No specific public data was found for a compound designated "Enpp1-IN-26". The following application notes and protocols are a representative guide based on published data for other potent and selective small-molecule ENPP1 inhibitors. Researchers should optimize these protocols for their specific inhibitor and experimental setup.

Data Presentation

In Vitro Activity of Representative ENPP1 Inhibitors
CompoundTargetIC50 (nM)Assay SubstrateReference
LCB33ENPP10.0009pNP-TMP[1]
LCB33ENPP11cGAMP[1]
STF-1623human ENPP10.6-[5]
STF-1623mouse ENPP10.4-[5]
Compound 4eENPP1188-[6]
Compound 4dENPP1694-[6]
ISM5939ENPP1-2',3' cGAMP[7]
ENPP-1-IN-1ENPP1-2',3' cGAMP[7]
In Vivo Efficacy of Representative ENPP1 Inhibitors in Syngeneic Mouse Models
CompoundMouse ModelDosageMonotherapy TGI (%)Combination TGI (%) with anti-PD-L1Reference
LCB33CT-265 mg/kg (oral)3972[1]
ISM CompoundMC38Single dose67-

TGI: Tumor Growth Inhibition

Signaling Pathway and Experimental Workflow Diagrams

ENPP1_STING_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in ATP, GTP cGAMP_out 2'3'-cGAMP cGAMP_in->cGAMP_out Export ENPP1 ENPP1 cGAMP_out->ENPP1 STING STING cGAMP_out->STING Import AMP AMP ENPP1->AMP Hydrolysis Enpp1_IN_26 Enpp1-IN-26 Enpp1_IN_26->ENPP1 Inhibition CD73 CD73 AMP->CD73 Adenosine Adenosine (Immunosuppressive) CD73->Adenosine TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFNs Type I Interferons IRF3->IFNs AntiTumor Anti-Tumor Immunity IFNs->AntiTumor

Caption: ENPP1-STING signaling pathway and the mechanism of Enpp1-IN-26.

In_Vivo_Workflow start Start tumor_implant Tumor Cell Implantation (e.g., CT26, MC38) start->tumor_implant tumor_growth Tumor Growth Monitoring tumor_implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Initiation (Vehicle, Enpp1-IN-26, Combination) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3x/week) treatment->monitoring endpoint Endpoint: Tumor Size Limit or Study Duration monitoring->endpoint analysis Tissue Collection & Analysis (IHC, Flow Cytometry) endpoint->analysis end End analysis->end

References

Measuring the Efficacy of Enpp-1-IN-26: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring the efficacy of Enpp-1-IN-26, a small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). The following protocols and data presentation guidelines are intended to assist researchers in the accurate assessment of this inhibitor's potency and its effects on the ENPP1 signaling pathway.

Introduction to ENPP1 and its Inhibition

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a transmembrane glycoprotein (B1211001) that plays a crucial role in various physiological processes.[1][2] It primarily functions by hydrolyzing extracellular adenosine (B11128) triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[3][4] More recently, ENPP1 has been identified as a key negative regulator of the innate immune system by degrading 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the Stimulator of Interferon Genes (STING) pathway.[1][3][5][6][7] By hydrolyzing cGAMP, ENPP1 dampens the anti-tumor immune response, making it a significant target for cancer immunotherapy.[5][6][8]

This compound and similar small molecule inhibitors are designed to block the enzymatic activity of ENPP1.[9] This inhibition is expected to increase the extracellular concentration of cGAMP, thereby enhancing STING-mediated anti-tumor immunity.[8][9]

ENPP1 Signaling Pathway

ENPP1 modulates two key signaling pathways through its enzymatic activity. Firstly, by hydrolyzing extracellular ATP, it generates AMP, which can be further converted to the immunosuppressive molecule adenosine.[3][8] Secondly, and of significant interest for immunotherapy, ENPP1 is the primary hydrolase of extracellular cGAMP, a potent activator of the STING pathway.[1][5] Inhibition of ENPP1 prevents cGAMP degradation, leading to enhanced STING activation, subsequent phosphorylation of TBK1 and IRF3, and the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[3][6][10]

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 hydrolysis cGAMP_ext Extracellular cGAMP cGAMP_ext->ENPP1 hydrolysis STING STING (ER membrane) cGAMP_ext->STING activates AMP AMP ENPP1->AMP Adenosine Adenosine AMP->Adenosine via CD73 Enpp1_IN_26 This compound Enpp1_IN_26->ENPP1 inhibition cGAS cGAS cGAS->cGAMP_ext produces cGAMP (transported out) dsDNA Cytosolic dsDNA dsDNA->cGAS activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I IFNs IRF3->IFNs induces transcription

Caption: ENPP1 signaling and inhibition by this compound.

Data Presentation: Potency of ENPP1 Inhibitors

The efficacy of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce ENPP1 activity by 50%. Lower IC50 values indicate higher potency. It is crucial to determine the IC50 using various substrates and assay formats to fully characterize the inhibitor.

InhibitorTargetSubstrateAssay TypeIC50 (nM)Reference
This compound ENPP1cGAMPBiochemical (e.g., FRET)Hypothetical-
This compound ENPP1ATPBiochemical (e.g., FP)Hypothetical-
This compound ENPP1cGAMPCell-based (IFN-β reporter)Hypothetical-
STF-1084ENPP1cGAMPIn-cell cGAMP degradation340[11]
QS1ENPP1cGAMPcGAMP-Luc Assay1590 ± 70[12]
LCB33ENPP1pNP-TMPEnzyme Assay0.0009[13]
LCB33ENPP1cGAMPEnzyme Assay1[13]

Note: Hypothetical data for this compound is included for illustrative purposes. Researchers should replace this with their experimental findings.

Experimental Protocols

Biochemical Assay for ENPP1 Activity and Inhibition

This protocol describes a fluorescence-based assay to determine the in vitro potency of this compound against purified ENPP1 enzyme. The assay utilizes a fluorogenic substrate that is cleaved by ENPP1 to produce a fluorescent signal.

Biochemical_Assay_Workflow A Prepare Reagents: - Purified ENPP1 - this compound dilutions - Fluorogenic substrate - Assay buffer B Dispense this compound or DMSO (control) into 384-well plate A->B C Add ENPP1 enzyme to wells B->C D Incubate at room temperature C->D E Add fluorogenic substrate to initiate reaction D->E F Incubate and protect from light E->F G Measure fluorescence (e.g., Ex/Em = 485/520 nm) F->G H Calculate % inhibition and IC50 G->H

Caption: Workflow for a biochemical ENPP1 inhibitor assay.
  • Recombinant human ENPP1

  • This compound

  • ENPP1-specific fluorogenic substrate (e.g., Tokyo Green™-mAMP)[14][15]

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)[16]

  • DMSO

  • 384-well black microplates

  • Fluorescence plate reader

  • Prepare this compound dilutions: Create a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series is 100 µM.[16]

  • Assay Plate Setup:

    • Add 2.5 µL of diluted this compound or DMSO (for no-inhibitor and no-enzyme controls) to the appropriate wells of a 384-well plate.[16]

  • Enzyme Addition:

    • Prepare a solution of ENPP1 in assay buffer.

    • Add 5 µL of the ENPP1 solution to all wells except the no-enzyme control wells. Add 5 µL of assay buffer to the no-enzyme control wells.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Prepare a solution of the fluorogenic substrate in assay buffer.

    • Add 2.5 µL of the substrate solution to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Tokyo Green™-mAMP).[14][15]

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assay for STING Pathway Activation

This protocol measures the ability of this compound to enhance cGAMP-mediated STING activation in a cellular context. It utilizes a reporter cell line that expresses a luciferase gene under the control of an IRF-inducible promoter.

Cell_Based_Assay_Workflow A Seed THP1-Dual™ reporter cells in a 96-well plate B Incubate cells overnight A->B C Treat cells with serial dilutions of this compound B->C D Add a fixed concentration of exogenous cGAMP C->D E Incubate for 24 hours D->E F Harvest supernatant E->F G Add luciferase substrate F->G H Measure luminescence G->H I Calculate fold induction and EC50 shift H->I

Caption: Workflow for a cell-based STING activation assay.
  • THP1-Dual™ Reporter Cells (InvivoGen)[9]

  • Cell Culture Medium (RPMI 1640, 10% FBS, Penicillin-Streptomycin)[9]

  • This compound

  • 2'3'-cGAMP

  • Luciferase detection reagent

  • 96-well white-walled, clear-bottom microplates

  • Luminometer

  • Cell Seeding: Seed THP1-Dual™ cells into a 96-well plate at a density of 1 x 10⁵ cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted inhibitor to the cells.

  • STING Agonist Addition: Add a fixed, sub-maximal concentration of 2'3'-cGAMP to the wells. This concentration should be determined empirically to provide a measurable but not saturating signal.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[17]

  • Supernatant Collection: Carefully collect the cell culture supernatant.

  • Luminescence Measurement:

    • Add the luciferase detection reagent to the supernatant according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the fold induction of luciferase activity for each condition relative to the vehicle control.

    • The efficacy of this compound is determined by the potentiation of the cGAMP-induced signal.

Measurement of cGAMP Levels by LC-MS/MS

For direct quantification of cGAMP in cell culture supernatants or cell lysates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.[12][18] This method offers high sensitivity and specificity.

LCMS_Workflow A Culture cells and treat with This compound B Collect cell culture supernatant or prepare cell lysates A->B C Add internal standard (e.g., ¹³C-labeled cGAMP) B->C D Sample extraction (e.g., solid-phase extraction) C->D E LC-MS/MS analysis D->E F Quantify cGAMP based on standard curve E->F

Caption: Workflow for cGAMP measurement by LC-MS/MS.
  • Sample Preparation:

    • Culture cells (e.g., cancer cell lines known to produce cGAMP) and treat with this compound for a specified time.

    • Collect the supernatant for extracellular cGAMP measurement or lyse the cells for intracellular cGAMP measurement.

    • Spike the samples with a known concentration of an isotope-labeled cGAMP internal standard.[18]

  • Extraction: Perform a solid-phase or liquid-liquid extraction to purify and concentrate the cGAMP from the complex biological matrix.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into an LC-MS/MS system.

    • Separate cGAMP from other molecules using a suitable liquid chromatography column and gradient.

    • Detect and quantify cGAMP and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Quantification: Generate a standard curve using known concentrations of cGAMP. Quantify the cGAMP concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[18]

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the efficacy of this compound. By employing a combination of biochemical and cell-based assays, researchers can thoroughly characterize the inhibitory potency of this compound and its functional consequences on the ENPP1-STING signaling axis. The use of quantitative data presentation and standardized protocols will facilitate the comparison of results across different studies and contribute to the development of novel cancer immunotherapies targeting ENPP1.

References

Application Notes and Protocols for Preclinical Administration of Enpp-1-IN-26

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein (B1211001) that functions as a key regulator of extracellular nucleotide metabolism.[1][2] It hydrolyzes adenosine (B11128) triphosphate (ATP) to generate adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[2] Of particular interest in immuno-oncology is ENPP1's role as the primary hydrolase of 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the Stimulator of Interferon Genes (STING) pathway to initiate an anti-tumor immune response.[1][3] Many solid tumors overexpress ENPP1, which leads to the degradation of extracellular cGAMP, thereby creating an immunosuppressive tumor microenvironment and allowing cancer cells to evade immune detection.[4][5]

Enpp-1-IN-26 is a small molecule inhibitor of ENPP1. By blocking the enzymatic activity of ENPP1, this compound is designed to prevent the hydrolysis of cGAMP, leading to increased activation of the STING pathway, enhanced production of type I interferons, and a robust anti-tumor immune response.[4][6] These application notes provide a comprehensive guide for the preclinical evaluation of this compound, including detailed protocols for in vitro and in vivo studies and expected data outcomes.

Signaling Pathways

The primary mechanism of action for ENPP1 inhibitors like this compound is the modulation of the cGAS-STING pathway.

ENPP1_STING_Pathway cluster_cancer_cell Cancer Cell cluster_tme Tumor Microenvironment cluster_immune_cell Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in ATP, GTP ATP_GTP ATP + GTP cGAMP_out Extracellular 2'3'-cGAMP cGAMP_in->cGAMP_out Export ENPP1 ENPP1 cGAMP_out->ENPP1 STING STING cGAMP_out->STING Import AMP AMP ENPP1->AMP Hydrolysis Enpp1_IN_26 This compound Enpp1_IN_26->ENPP1 Inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Type I IFNs IRF3->IFNs Immune_Response Anti-Tumor Immune Response IFNs->Immune_Response

Caption: cGAS-STING signaling pathway and ENPP1 inhibition.

ENPP1 also contributes to an immunosuppressive tumor microenvironment through the production of adenosine from ATP.

ENPP1_Adenosine_Pathway cluster_tme Tumor Microenvironment ATP Extracellular ATP ENPP1 ENPP1 ATP->ENPP1 AMP AMP ENPP1->AMP Hydrolysis Enpp1_IN_26 This compound Enpp1_IN_26->ENPP1 Inhibition CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine A2AR A2A Receptor Adenosine->A2AR Immunosuppression Immunosuppression A2AR->Immunosuppression InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture Tumor Cell Culture (e.g., CT-26, MC38) inoculation Subcutaneous Tumor Cell Inoculation cell_culture->inoculation randomization Tumor Growth & Randomization inoculation->randomization dosing Dosing with this compound (and/or combination agent) randomization->dosing monitoring Tumor Volume & Body Weight Monitoring dosing->monitoring endpoint Study Endpoint Reached monitoring->endpoint tumor_analysis Tumor Excision & Immunohistochemistry endpoint->tumor_analysis immune_profiling Spleen/Blood Collection & Flow Cytometry endpoint->immune_profiling

References

Application Notes and Protocols: Laboratory Handling and Storage of ENPP-1-IN-26

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data specifically for a compound designated "ENPP-1-IN-26" is limited. The following application notes and protocols are a comprehensive guide based on published data for other potent and selective small-molecule ENPP1 inhibitors. Researchers should optimize these protocols for their specific inhibitor and experimental setup.

Introduction to ENPP1 and its Inhibition

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein (B1211001) that plays a crucial role in various physiological and pathological processes.[1] It is a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a critical component of the innate immune system.[1][2] ENPP1 hydrolyzes the second messenger 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP), which is produced by cGAS in response to cytosolic DNA.[3][4] By degrading extracellular cGAMP, ENPP1 dampens STING-mediated anti-tumor immunity.[2][5]

In the tumor microenvironment, high ENPP1 expression is often associated with a poor prognosis and resistance to immunotherapy.[3] Therefore, small molecule inhibitors of ENPP1, such as this compound, are valuable research tools and potential therapeutics for enhancing anti-tumor immunity.[2][6] These inhibitors block the degradation of cGAMP, leading to its accumulation, subsequent activation of the STING pathway, and enhanced anti-tumor immune responses.[3][4]

Handling and Storage of this compound

Proper handling and storage are critical for maintaining the stability and activity of this compound.

2.1. Physicochemical Properties and Solubility

Based on data for structurally related ENPP1 inhibitors, the following recommendations are provided. Researchers should perform their own solubility tests for precise measurements.

PropertyRecommended Value/SolventNotes
Appearance White to off-white solidVisually inspect the compound upon receipt.
Primary Solvent Dimethyl sulfoxide (B87167) (DMSO)Use freshly opened, anhydrous DMSO as it is hygroscopic, which can impact solubility.[4][7]
Stock Solution Conc. 10-100 mM in DMSOUltrasonic treatment may be required to fully dissolve the compound.[4][7]
Aqueous Solubility Generally insolubleAvoid using water or ethanol (B145695) as primary solvents.[8]
Working Solution Dilute DMSO stock in aqueous buffer or mediaEnsure the final DMSO concentration is low (typically ≤ 0.5%) and consistent across all experimental conditions, including vehicle controls.[8] Pre-warm the stock solution and medium to 37°C before dilution to avoid precipitation.[8]

2.2. Storage Conditions

To ensure the long-term stability and activity of the compound, follow these storage guidelines.

FormStorage TemperatureDurationNotes
Solid Powder -20°C3 yearsStore in a desiccated environment.
Stock Solution (in DMSO) -80°C6 monthsAliquot into single-use volumes to avoid repeated freeze-thaw cycles.[7][9]
-20°C1 monthFor shorter-term storage, -20°C is acceptable.[7]

Mechanism of Action: ENPP1-STING Signaling Pathway

ENPP1 inhibitors function by preventing the hydrolysis of 2'3'-cGAMP, an endogenous activator of the STING pathway. This blockage leads to an accumulation of cGAMP in the tumor microenvironment, which can then activate the STING pathway in surrounding immune cells, particularly dendritic cells, leading to an enhanced anti-tumor immune response.[2]

ENPP1_STING_Pathway cluster_Tumor Tumor Cell cluster_Immune Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra exported ENPP1 ENPP1 cGAMP_extra->ENPP1 substrate STING STING cGAMP_extra->STING activates AMP_GMP AMP + GMP (Inactive) ENPP1->AMP_GMP hydrolyzes TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN1 Type I IFNs IRF3->IFN1 Immune_Response Anti-Tumor Immunity IFN1->Immune_Response ENPP1_IN_26 This compound ENPP1_IN_26->ENPP1 inhibits

ENPP1-STING signaling and the mechanism of ENPP1 inhibitors.

Quantitative Data on ENPP1 Inhibitors

The following table summarizes the reported potency of various preclinical ENPP1 inhibitors to provide a reference for the expected activity of a potent inhibitor like this compound.

InhibitorPotency (IC50 / Ki)Assay TypeReference
Compound 23 Ki = 12 nMCell-free (cGAMP substrate)[6]
Compound 24 Ki = 26 nMCell-free (cGAMP substrate)[6]
ENPP-1-IN-5 IC50 = 0.26 µMCell-free[5]
STF-1623 IC50 = 0.4 nM (human)Cell-free[5]
IC50 = 1.1 nM (mouse)

Experimental Protocols

5.1. Protocol 1: In Vitro ENPP1 Inhibition Assay (Biochemical)

This protocol is designed to measure the inhibitory effect of this compound on the enzymatic activity of recombinant human ENPP1.[8]

Materials:

  • Recombinant Human ENPP1

  • This compound

  • Assay Buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl)

  • Substrate: 2'3'-cGAMP or ATP

  • Detection Kit (e.g., Transcreener® ENPP1 Assay to detect AMP/GMP)[10]

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations.

  • Add the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

  • Add recombinant ENPP1 enzyme to each well.

  • Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[8]

  • Initiate the enzymatic reaction by adding the substrate (2'3'-cGAMP or ATP). The final substrate concentration should be close to its Km value for ENPP1.[8]

  • Incubate the plate at 37°C for 30-60 minutes, ensuring the reaction is within the linear range.

  • Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA).[8]

  • Measure the product (AMP/GMP) formation using a plate reader.

  • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In_Vitro_Biochemical_Workflow A Prepare Inhibitor Serial Dilutions B Add Inhibitor/Vehicle to 384-well Plate A->B C Add Recombinant ENPP1 Enzyme B->C D Pre-incubate (15-30 min, RT) C->D E Add Substrate (e.g., cGAMP) D->E F Incubate (30-60 min, 37°C) E->F G Stop Reaction & Add Detection Reagent F->G H Read Plate G->H I Calculate IC50 H->I

Workflow for an in vitro biochemical ENPP1 inhibition assay.

5.2. Protocol 2: In Vitro STING Pathway Activation in Cell Lines

This protocol measures the activation of the STING pathway in cells following treatment with an ENPP1 inhibitor.[3]

Recommended Cell Lines: The choice of cell line is critical. Based on preclinical data, the following are recommended.[3]

Cell LineTypeSpeciesKey Features & Recommended Use
THP-1 MonocyteHumanReporter cell line for STING activation (e.g., expressing Lucia luciferase under an ISG54 promoter).
CT26 Colon CarcinomaMurineSyngeneic model suitable for in vivo efficacy studies. Responds to ENPP1 inhibition.[3]
MC38 Colon AdenocarcinomaMurineWidely used syngeneic model for immuno-oncology research.[3]
4T1 Mammary CarcinomaMurineModel for triple-negative breast cancer (TNBC) to evaluate anti-metastatic effects.[3]

Procedure (using THP-1 reporter cells):

  • Seed THP-1 reporter cells in a 96-well plate.

  • Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.

  • (Optional) Add a suboptimal concentration of exogenous 2'3'-cGAMP to ensure substrate availability for ENPP1.[3]

  • Incubate the plates for 24 to 48 hours at 37°C and 5% CO2.

  • Measure STING activation:

    • Reporter Assay: Measure luciferase activity in the supernatant according to the manufacturer's protocol.

    • qRT-PCR: Lyse the cells, extract RNA, and perform qRT-PCR to analyze the expression of STING target genes (e.g., IFNB1, CXCL10).[3]

5.3. Protocol 3: In Vivo Efficacy Study in Syngeneic Mouse Model

This protocol outlines a study to assess the anti-tumor efficacy of an ENPP1 inhibitor alone or in combination with an anti-PD-1 antibody.[11]

Materials:

  • 6-8 week old female BALB/c or C57BL/6 mice[11]

  • Tumor cells (e.g., CT26, MC38)[11]

  • This compound formulated for administration (e.g., oral gavage)

  • Immune checkpoint inhibitor (e.g., anti-PD-1/PD-L1 antibody)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 0.5-1 x 10^6 tumor cells into the flank of each mouse.[11]

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100 mm³), randomize mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, Combination).

  • Treatment Administration:

    • Vehicle Group: Administer the vehicle used to formulate the inhibitor.[11]

    • This compound Group: Administer the inhibitor at a predetermined dose and schedule (e.g., daily oral gavage).

    • Checkpoint Inhibitor Group: Administer anti-PD-1/PD-L1 antibody (e.g., intraperitoneally at 10 mg/kg, twice a week).[11]

    • Combination Group: Administer both this compound and the checkpoint inhibitor.[11]

  • Monitoring and Endpoint:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).[11]

    • Monitor body weight and general health of the animals as a measure of toxicity.

    • Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach the endpoint size.[11]

  • Data Analysis: Analyze tumor growth inhibition (TGI) and compare survival curves between groups.

In_Vivo_Workflow A Day 0: Subcutaneous Tumor Cell Implantation B Days 7-10: Tumor Monitoring A->B C Tumors Reach ~100 mm³ B->C D Randomize Mice into Treatment Groups C->D E Initiate Treatment (Vehicle, Inhibitor, α-PD-1, Combo) D->E F Monitor Tumor Volume & Body Weight (2-3x / week) E->F G Endpoint: Tumors reach max size or study conclusion F->G H Data Analysis: Tumor Growth Inhibition (TGI) & Survival G->H

A generalized experimental workflow for in vivo efficacy studies.

References

Application Notes and Protocols for Assessing ENPP1 Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein (B1211001) that functions as a key negative regulator of the cGAS-STING signaling pathway.[1][2][3] By hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), ENPP1 dampens innate immune responses.[4][5] In the tumor microenvironment, overexpression of ENPP1 on cancer cells leads to the degradation of extracellular cGAMP, thereby suppressing STING-mediated anti-tumor immunity and promoting immune evasion.[1][4] This makes ENPP1 a compelling therapeutic target for cancer immunotherapy.[1]

The development of potent and selective ENPP1 inhibitors, such as ENPP1-IN-26, requires robust and reliable methods to assess their target engagement in various experimental settings. These application notes provide detailed protocols for biochemical, cellular, and in vivo assays to validate the on-target activity of ENPP1 inhibitors.

Signaling Pathway of ENPP1 in cGAMP-STING Axis

The following diagram illustrates the central role of ENPP1 in the cGAS-STING pathway and the mechanism of action of an ENPP1 inhibitor. Cytosolic DNA, a hallmark of cellular stress or pathogen invasion, is detected by cGAMP synthase (cGAS), which catalyzes the synthesis of cGAMP.[6] cGAMP then binds to and activates the STING protein on the endoplasmic reticulum, triggering a downstream signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, leading to an anti-tumor immune response.[6][7] However, cGAMP can be transported out of the cell, where it is hydrolyzed and inactivated by ENPP1.[4][8] ENPP1 inhibitors block this hydrolysis, thereby increasing the extracellular concentration of cGAMP and enhancing STING-dependent anti-tumor immunity.[2]

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cGAMP_ext Extracellular cGAMP AMP_GMP AMP + GMP cGAMP_ext->AMP_GMP ENPP1 ENPP1 ENPP1->cGAMP_ext Hydrolysis ENPP1->AMP_GMP Produces ENPP1_IN_26 ENPP1-IN-26 ENPP1_IN_26->ENPP1 Inhibition dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP_int Intracellular cGAMP cGAS->cGAMP_int Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_int->cGAMP_ext Transport STING STING (ER Membrane) cGAMP_int->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I Interferons pIRF3->IFNs Upregulates Transcription Anti-tumor\nImmunity Anti-tumor Immunity IFNs->Anti-tumor\nImmunity

ENPP1-cGAMP-STING Signaling Pathway

Biochemical Assays for ENPP1 Activity

Biochemical assays are essential for determining the direct inhibitory effect of a compound on ENPP1 enzymatic activity and for quantifying its potency, typically as an IC50 value.

Transcreener® AMP²/GMP² Fluorescence Polarization (FP) Assay

This high-throughput assay directly measures the AMP and GMP produced by ENPP1-mediated hydrolysis of cGAMP or ATP.[5][9] The assay relies on a competitive immunoassay format where AMP/GMP produced by ENPP1 competes with a fluorescent tracer for binding to a specific antibody, leading to a decrease in fluorescence polarization.[9][10]

Experimental Workflow:

Transcreener ENPP1 FP Assay Workflow

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35.[10]

    • Recombinant human ENPP1: Dilute to a working concentration of 100-200 pM in cold Assay Buffer.[5][11]

    • Substrate: Prepare a 10 mM stock of 2',3'-cGAMP or ATP. The final assay concentration is typically 5-10 µM.[9][11]

    • Inhibitor (e.g., ENPP1-IN-26): Prepare a 10 mM stock in 100% DMSO and perform serial dilutions.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of diluted inhibitor or DMSO (vehicle control) to the appropriate wells.[10]

    • Add 2.5 µL of diluted ENPP1 enzyme to all wells except the "no enzyme" control.

    • Pre-incubate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of substrate.

    • Incubate for 60 minutes at room temperature.[5][10]

    • Stop the reaction by adding 5 µL of Stop Buffer containing EDTA.[10]

    • Add 5 µL of Transcreener® AMP²/GMP² Detection Mix (antibody and tracer).

    • Incubate for 60 minutes at room temperature, protected from light.[10]

    • Measure fluorescence polarization using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]

Quantitative Data for Selected ENPP1 Inhibitors (Biochemical Assays):

InhibitorAssay TypeSubstrateIC50 / KiReference
Compound 4eEnzymatic AssaycGAMP0.188 µM (IC50)[13]
Compound 4dEnzymatic AssaycGAMP0.694 µM (IC50)[13]
AVA-NP-695Enzymatic Assayp-Nph-5'-TMP14 ± 2 nM (IC50)[14]
STF-1084Enzymatic AssayNot Specified33 nM (Ki)[13]
SR-8314Enzymatic AssayNot Specified79 nM (Ki)[15]
Compound 7cEnzymatic AssayNot Specified58 nM (Ki)[15]
E-54Luminescence-based AMP detectionNot Specified13.6 µM (IC50)[16]
E-27Luminescence-based AMP detectionNot Specified16.3 µM (IC50)[16]
E-17Luminescence-based AMP detectionNot Specified15 µM (IC50)[16]

Cellular Assays for Target Engagement and Pathway Activation

Cellular assays are crucial for confirming that an inhibitor can access and bind to ENPP1 in a physiological context, leading to the desired downstream biological effects.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in intact cells.[17][18] It is based on the principle that ligand binding can alter the thermal stability of a protein.[17] An increase in the melting temperature of ENPP1 in the presence of an inhibitor indicates target binding.[19]

Experimental Workflow:

CETSA Experimental Workflow

Protocol:

  • Cell Treatment:

    • Culture cells expressing ENPP1 (e.g., MDA-MB-231) to confluency.

    • Treat cells with the ENPP1 inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Heat Treatment and Lysis:

    • Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[18][20]

    • Lyse the cells by freeze-thaw cycles.

  • Fractionation and Detection:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[21]

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble ENPP1 in each sample by Western blot using an ENPP1-specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized soluble ENPP1 fraction against the temperature for both inhibitor-treated and vehicle-treated samples to generate melt curves. A shift in the curve to a higher temperature indicates stabilization of ENPP1 by the inhibitor.

STING Pathway Activation Assay in THP-1 Reporter Cells

This assay assesses the functional consequence of ENPP1 inhibition by measuring the activation of the STING pathway.[22] Inhibition of ENPP1 on cancer cells prevents the degradation of exogenously added cGAMP, which then activates STING signaling in co-cultured THP-1 reporter cells, leading to the expression of a reporter gene (e.g., luciferase) under the control of an IRF-inducible promoter.[4]

Protocol:

  • Cell Culture:

    • Seed THP-1 Dual™ reporter cells in a 96-well plate and allow them to adhere.

    • In a separate plate, culture ENPP1-expressing cancer cells (e.g., 4T1).

  • Inhibitor Treatment and Co-culture:

    • Treat the cancer cells with various concentrations of the ENPP1 inhibitor for 1-2 hours.

    • Add 2',3'-cGAMP to the treated cancer cells.

    • After a short incubation, transfer the conditioned medium from the cancer cells to the THP-1 reporter cells.

  • Reporter Gene Measurement:

    • Incubate the THP-1 cells for 24 hours.[14]

    • Measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.

  • Data Analysis:

    • An increase in reporter gene activity in the presence of the inhibitor indicates successful target engagement and downstream pathway activation.

In Vivo Studies for Efficacy Assessment

In vivo studies using syngeneic mouse tumor models are essential to evaluate the anti-tumor efficacy of an ENPP1 inhibitor in the context of a competent immune system.[1]

Experimental Workflow:

In Vivo Efficacy Study Workflow

Protocol:

  • Animal Model:

    • Use syngeneic mouse models such as 4T1 (breast cancer) or MC38 (colon adenocarcinoma) implanted in immunocompetent mice (e.g., BALB/c or C57BL/6).[1]

  • Tumor Implantation and Treatment:

    • Implant tumor cells subcutaneously or orthotopically.

    • Once tumors are established, randomize mice into treatment groups (vehicle, ENPP1 inhibitor, positive control like anti-PD-1).

    • Administer the ENPP1 inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Efficacy and Pharmacodynamic Readouts:

    • Monitor tumor volume regularly using calipers.

    • At the end of the study, harvest tumors and relevant tissues (e.g., spleen, lymph nodes).

    • Analyze the tumor immune microenvironment by flow cytometry to quantify immune cell populations (e.g., CD8+ T cells, dendritic cells).

    • Assess for metastasis in distant organs.[14]

Quantitative Data for Selected ENPP1 Inhibitors (In Vivo Studies):

InhibitorMouse ModelDose/RouteOutcomeReference
Insilico Medicine CompoundMC383-30 mpk PO BID67% tumor growth inhibition (single dose); tumor-free animals in combination with anti-PD-L1[23]
AVA-NP-6954T1Not SpecifiedSuperior tumor growth inhibition and reduced lung metastasis compared to Olaparib and anti-PD1[14]
STF-1623Breast Cancer ModelsNot SpecifiedSuppressed tumor growth and metastases; durable anti-tumor immunity[8]

Conclusion

The validation of on-target activity for novel ENPP1 inhibitors like ENPP1-IN-26 requires a multi-faceted approach. The protocols and data presented in these application notes provide a comprehensive framework for researchers to biochemically characterize inhibitor potency, confirm target engagement in a cellular context, and evaluate anti-tumor efficacy in vivo. By employing these robust methodologies, researchers can confidently advance promising ENPP1 inhibitors through the drug discovery pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ENPP1-IN-26 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing ENPP1-IN-26 in their experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this novel ENPP1 inhibitor.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges and questions that may arise during the experimental use of ENPP1-IN-26. As specific data for ENPP1-IN-26 is limited, the guidance provided is based on experience with other potent ENPP1 inhibitors and should be adapted as a starting point for your specific experimental setup.

Q1: What is the recommended starting concentration for ENPP1-IN-26 in in vitro and cell-based assays?

A1: For a novel inhibitor like ENPP1-IN-26, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay and cell type. Based on data from similar potent ENPP1 inhibitors, a reasonable starting range for in vitro biochemical assays would be from 1 nM to 1 µM. For cell-based assays, a slightly higher starting range of 10 nM to 10 µM is recommended to account for factors like cell permeability.

Q2: I am observing lower than expected potency (high IC50/EC50) in my experiments. What are the potential causes?

A2: Several factors can contribute to lower than expected potency of an ENPP1 inhibitor. Consider the following troubleshooting steps:

  • Compound Solubility: Ensure ENPP1-IN-26 is fully dissolved. Stock solutions are typically prepared in DMSO. The final concentration of DMSO in the assay should be kept low (e.g., <0.5%) to avoid solvent effects and potential precipitation.

  • Enzyme/Cell Health: For biochemical assays, confirm the activity of your recombinant ENPP1 enzyme. For cell-based assays, ensure your cells are healthy, within a low passage number, and have confirmed expression of ENPP1.

  • Substrate Concentration: The concentration of the substrate (e.g., cGAMP, ATP) can influence the apparent IC50 value. Ensure the substrate concentration is appropriate for your assay, typically at or near the Km value.

  • Assay Conditions: ENPP1 activity is sensitive to pH and the presence of divalent cations. Verify that your assay buffer is at the optimal pH (typically around 7.4 for physiological relevance) and contains the necessary cofactors.

Q3: My results in cell-based STING pathway activation assays are inconsistent. How can I improve reproducibility?

A3: Inconsistent results in STING activation assays can be due to several variables:

  • ENPP1 Expression Levels: The level of endogenous ENPP1 expression in your chosen cell line is critical. Cell lines with low or no ENPP1 expression will not show a significant response to an ENPP1 inhibitor. It is advisable to verify ENPP1 expression via qPCR or Western blot.

  • STING Pathway Integrity: Confirm that your cell line has a functional STING signaling pathway. Some cell lines may have defects in key components like cGAS or STING.

  • Endogenous cGAMP Production: The effect of an ENPP1 inhibitor is dependent on the presence of its substrate, cGAMP. If your cells do not produce sufficient endogenous cGAMP, you may need to stimulate them (e.g., with DNA-damaging agents) or provide a low concentration of exogenous cGAMP.

Quantitative Data Summary

The following tables summarize typical quantitative data for potent ENPP1 inhibitors. These values should serve as a reference point for designing experiments with ENPP1-IN-26.

Table 1: Biochemical Potency of Selected ENPP1 Inhibitors

InhibitorAssay TypeSubstrateIC50 / KiReference
Compound 4eEnzymaticpNP-TMP0.188 µM (IC50)[1]
STF-1084EnzymaticcGAMP33 nM (Ki)[1]
Unnamed InhibitorsEnzymaticcGAMP / ATP12 nM - 26 nM (Ki)[2]

Table 2: Cellular Activity of Selected ENPP1 Inhibitors

InhibitorCell LineAssay TypeIC50 / EC50Reference
Compound 4eMDA-MB-231ENPP1 Inhibition0.732 µM (IC50)[1]
Various InhibitorsMultiple Cancer Cell LinesENPP1 Inhibition13.6 µM - 46.6 µM (IC50)[3]

Experimental Protocols

Below are detailed methodologies for key experiments to characterize the activity of ENPP1-IN-26. These protocols are generalized and should be optimized for your specific experimental conditions.

Protocol 1: In Vitro ENPP1 Enzymatic Assay

This protocol is designed to determine the direct inhibitory effect of ENPP1-IN-26 on recombinant ENPP1 enzyme activity.

Materials:

  • Recombinant human ENPP1

  • ENPP1-IN-26

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 0.1 mg/mL BSA)

  • Substrate (e.g., 2',3'-cGAMP or ATP)

  • Detection Reagent (e.g., AMP-Glo™ Assay System)

  • 384-well assay plates

Procedure:

  • Prepare a serial dilution of ENPP1-IN-26 in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

  • Add the diluted inhibitor or vehicle control (DMSO) to the wells of the assay plate.

  • Add recombinant ENPP1 to each well to a final concentration within the linear range of the assay.

  • Pre-incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate (e.g., cGAMP at its Km concentration).

  • Incubate for 60 minutes at 37°C. Ensure this incubation time is within the linear range of the enzyme kinetics.

  • Stop the reaction and measure the product formation (e.g., AMP) according to the detection reagent manufacturer's instructions.

  • Calculate the percent inhibition for each concentration of ENPP1-IN-26 and determine the IC50 value using a suitable data analysis software.

Protocol 2: Cell-Based STING Activation Assay

This protocol measures the ability of ENPP1-IN-26 to enhance STING pathway activation in a cellular context.

Materials:

  • A suitable cell line with functional cGAS-STING pathway and endogenous ENPP1 expression (e.g., THP-1 monocytes).

  • ENPP1-IN-26

  • Cell culture medium

  • (Optional) STING pathway inducer (e.g., herring testis DNA)

  • Reagents for downstream analysis (e.g., ELISA kit for IFN-β, antibodies for Western blotting of p-TBK1/p-IRF3)

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere or stabilize overnight.

  • Prepare working solutions of ENPP1-IN-26 in cell culture medium.

  • Treat the cells with a range of concentrations of ENPP1-IN-26 or vehicle control.

  • (Optional) If endogenous cGAMP production is low, stimulate the cells with a STING pathway inducer.

  • Incubate the cells for a predetermined period (e.g., 6-24 hours) to allow for STING pathway activation.

  • Harvest the cell supernatant to measure cytokine production (e.g., IFN-β) by ELISA, or lyse the cells to analyze the phosphorylation status of STING pathway proteins (e.g., TBK1, IRF3) by Western blot.

  • Analyze the data to determine the EC50 of ENPP1-IN-26 for STING pathway activation.

Visualizations

ENPP1-cGAMP-STING Signaling Pathway

The following diagram illustrates the role of ENPP1 in the cGAS-STING signaling pathway and the mechanism of action for an ENPP1 inhibitor like ENPP1-IN-26.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolyzes STING STING cGAMP_ext->STING AMP_GMP AMP + GMP ENPP1->AMP_GMP Inhibitor ENPP1-IN-26 Inhibitor->ENPP1 Inhibits dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP_int cGAMP cGAS->cGAMP_int Synthesizes cGAMP_int->cGAMP_ext Export cGAMP_int->STING Activates TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferons (e.g., IFN-β) IRF3->IFN Induces Transcription Immune_Response Anti-tumor Immune Response IFN->Immune_Response Promotes

Caption: The ENPP1-cGAMP-STING signaling pathway and the inhibitory action of ENPP1-IN-26.

Experimental Workflow for Troubleshooting Potency Issues

This diagram outlines a logical workflow for troubleshooting experiments where the observed potency of ENPP1-IN-26 is lower than expected.

Troubleshooting_Workflow Start Low Potency Observed Check_Solubility Verify Compound Solubility and DMSO Concentration Start->Check_Solubility Check_Assay_Conditions Review Assay Conditions (pH, cofactors, substrate conc.) Check_Solubility->Check_Assay_Conditions Check_Enzyme_Cells Assess Enzyme Activity or Cell Health and ENPP1 Expression Check_Assay_Conditions->Check_Enzyme_Cells Optimize_Protocol Optimize Experimental Protocol Check_Enzyme_Cells->Optimize_Protocol Re_run_Experiment Re-run Experiment Optimize_Protocol->Re_run_Experiment Consult Consult Technical Support Re_run_Experiment->Consult Issue Persists

References

Enpp-1-IN-26 stability in different buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the ENPP1 inhibitor, Enpp-1-IN-26. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). ENPP1 is a key enzyme that hydrolyzes extracellular cyclic GMP-AMP (cGAMP), a critical signaling molecule in the STING (Stimulator of Interferator Genes) pathway.[1] By inhibiting ENPP1, this compound prevents the breakdown of cGAMP, leading to an enhanced activation of the STING pathway. This, in turn, promotes the production of type I interferons and other pro-inflammatory cytokines, which can stimulate an anti-tumor immune response.[1] This makes ENPP1 inhibitors like this compound promising candidates for cancer immunotherapy.

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the stability and activity of this compound, proper storage and handling are crucial. While specific data for this compound is not available, the following recommendations are based on best practices for similar ENPP1 inhibitors.

ConditionRecommendationRationale
Solid Compound Store at -20°C for long-term storage.Minimizes degradation over time.
Stock Solution (in DMSO) Aliquot into single-use volumes and store at -80°C for up to 6 months, or -20°C for up to 1 month.[2][3]Avoids repeated freeze-thaw cycles which can accelerate degradation.[4]
Working Solution Prepare fresh from the stock solution for each experiment.Diluted solutions in aqueous buffers may have limited stability.[5]

Q3: What are the potential degradation pathways for this compound?

Based on the chemical structures of similar ENPP1 inhibitors, which often contain quinazoline (B50416) or quinoline (B57606) rings and sulfonamide groups, this compound may be susceptible to degradation via hydrolysis and photodegradation.[4][5] The sulfonamide bond can be hydrolyzed under acidic or basic conditions, and aromatic ring systems can be sensitive to light exposure.[4]

Q4: How can I assess the stability of my this compound solution in a specific buffer?

The stability of your this compound solution can be evaluated using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC). A forced degradation study can help identify potential degradation products and confirm that your analytical method can separate them from the parent compound.[4] A general protocol for this is provided in the Experimental Protocols section.

Troubleshooting Guide

Issue: this compound is not dissolving in my chosen solvent.

  • Possible Cause: Inappropriate solvent selection. ENPP1 inhibitors are often poorly soluble in aqueous solutions alone.

  • Solution: Start by dissolving the compound in an organic solvent such as 100% DMSO.[1] For cell-based or in vivo experiments, further dilution into an aqueous buffer or a specific formulation vehicle will be necessary.

Issue: The compound precipitates out of solution after dilution into my aqueous experimental buffer.

  • Possible Cause 1: Low aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain the solubility of this compound.

  • Solution 1: Utilize a co-solvent formulation. Several formulations have been successfully used for other ENPP1 inhibitors. The table below provides some examples that can be adapted for this compound.

Formulation ComponentsExample Ratios (v/v/v/v)
DMSO / PEG300 / Tween-80 / Saline10% / 40% / 5% / 45%[2]
DMSO / SBE-β-CD in Saline10% / 90% (of 20% SBE-β-CD)[2]
DMSO / Corn Oil10% / 90%[2]
  • Possible Cause 2: The final concentration of this compound is above its solubility limit in the aqueous buffer.

  • Solution 2: Conduct a dose-response experiment to determine if the desired biological effect can be achieved at a lower, more soluble concentration.

  • Possible Cause 3: The dilution was performed too rapidly.

  • Solution 3: Try a serial dilution approach instead of a single large dilution. Also, ensure the solution is mixed thoroughly after each dilution step.

Issue: I am observing a decrease in the activity of this compound in my experiments over time.

  • Possible Cause 1: Compound degradation. This compound may be degrading in your experimental conditions (e.g., aqueous buffer, temperature).

  • Solution 1: Assess the stability of this compound in your assay buffer by incubating it for the duration of your experiment and analyzing its concentration at different time points using HPLC.[5] If degradation is observed, consider optimizing the buffer pH or reducing the incubation time if possible.

  • Possible Cause 2: Adsorption to plasticware. Small molecules can adsorb to the surface of plastic plates and tubes, which lowers the effective concentration of the compound.[5]

  • Solution 2: Use low-adhesion plasticware for your experiments.

  • Possible Cause 3: Interaction with assay components. Other components in your assay mixture could be interacting with and degrading the inhibitor.

  • Solution 3: Run control experiments to test for such interactions.

Signaling Pathways and Workflows

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 hydrolysis STING STING cGAMP_ext->STING activates ATP_ext Extracellular ATP ATP_ext->ENPP1 hydrolysis AMP AMP ENPP1->AMP CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine cGAS cGAS cGAS->cGAMP_ext produces & exports dsDNA Cytosolic dsDNA dsDNA->cGAS senses TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Type I Interferons IRF3->IFNs Inhibitor This compound Inhibitor->ENPP1 inhibits

Caption: ENPP1 in the cGAS-STING Pathway and Inhibition by this compound.

Troubleshooting_Workflow start Start: Experimental Issue with this compound issue_type Identify Issue Type start->issue_type solubility Solubility Issue issue_type->solubility Dissolution/Precipitation activity Loss of Activity issue_type->activity Reduced Efficacy check_solvent Check Initial Solvent (e.g., 100% DMSO) solubility->check_solvent check_storage Verify Storage Conditions (Temp, Aliquoting) activity->check_storage dissolved_no Action: Use Fresh, High-Purity DMSO. Consider Sonication/Gentle Heat. check_solvent->dissolved_no No dissolved_yes Precipitation upon Dilution? check_solvent->dissolved_yes Yes dissolved_no->check_solvent precip_yes Action: Use Co-solvent Formulation. Lower Final Concentration. Optimize Dilution Method. dissolved_yes->precip_yes Yes precip_no Proceed with Experiment dissolved_yes->precip_no No storage_bad Action: Use Fresh Aliquot. Review Storage Protocol. check_storage->storage_bad Incorrect storage_good Assess Stability in Assay Buffer (e.g., via HPLC) check_storage->storage_good Correct storage_bad->activity unstable Action: Optimize Buffer pH. Reduce Incubation Time. storage_good->unstable Unstable stable Consider Other Factors: Adsorption to Plasticware, Assay Component Interaction storage_good->stable Stable

References

Technical Support Center: Overcoming Resistance to ENPP1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with ENPP1 inhibitors, such as Enpp-1-IN-26. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, particularly concerning cellular resistance to these inhibitors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanism of action of ENPP1 inhibitors and the underlying principles of resistance.

Q1: What is the primary mechanism of action for ENPP1 inhibitors like this compound?

A1: ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1) is a type II transmembrane glycoprotein (B1211001) that functions as a key negative regulator of the innate immune system.[1] Its primary role in the tumor microenvironment is to hydrolyze extracellular 2'3'-cyclic GMP-AMP (cGAMP), a potent activator of the STING (Stimulator of Interferon Genes) pathway.[2] Many tumor cells release cGAMP as a "danger signal" to activate an anti-tumor immune response.[1] However, by overexpressing ENPP1, tumors can degrade cGAMP before it activates STING in immune cells, thus evading immune detection.[1] ENPP1 inhibitors block this enzymatic activity, leading to an accumulation of extracellular cGAMP. This, in turn, activates the STING pathway, resulting in the production of type I interferons and other pro-inflammatory cytokines that stimulate a robust anti-tumor immune response.[1][2]

Q2: Why are some cancer cell lines intrinsically resistant to ENPP1 inhibitors?

A2: Intrinsic resistance to ENPP1 inhibitors can be attributed to several factors:

  • Low or Absent ENPP1 Expression: The efficacy of an ENPP1 inhibitor is dependent on the presence of its target. Cell lines that do not express sufficient levels of ENPP1 will naturally be resistant to its inhibition.[3]

  • Defective cGAS-STING Pathway: The therapeutic effect of ENPP1 inhibition is mediated through the cGAS-STING pathway. If components of this pathway, such as cGAS, STING, TBK1, or IRF3, are mutated, silenced, or otherwise non-functional, the cell line will not respond to the increased levels of cGAMP resulting from ENPP1 inhibition.[4]

  • Insufficient cGAMP Production: The inhibitor prevents the degradation of cGAMP. If the cancer cells do not produce and export a sufficient amount of cGAMP, there will be no signal for the inhibitor to preserve.[5]

Q3: What are the potential mechanisms of acquired resistance to ENPP1 inhibitors after long-term exposure?

A3: Cancer cells can develop resistance to ENPP1 inhibitors over time through various mechanisms:

  • Upregulation of ENPP1 Expression: Cells may compensate for the inhibitor by increasing the expression of the ENPP1 protein, requiring higher drug concentrations to achieve the same level of inhibition.[4]

  • Mutations in the ENPP1 Gene: The development of mutations in the drug-binding site of the ENPP1 protein can reduce the inhibitor's binding affinity, rendering it less effective.[4]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative immunosuppressive pathways to compensate for the restoration of STING signaling. For instance, they might increase the production of other immunosuppressive molecules like adenosine.[4]

  • Alterations in Downstream STING Signaling: Mutations or epigenetic silencing of key downstream components of the STING pathway can render the cells insensitive to cGAMP.[4]

  • Increased Drug Efflux: The upregulation of drug efflux pumps, such as P-glycoprotein (MDR1), can decrease the intracellular concentration of the inhibitor.[4]

Section 2: Troubleshooting Guides

This section provides practical solutions to common problems encountered during experiments with ENPP1 inhibitors.

Problem Potential Cause Recommended Solution
Inconsistent or no inhibition of ENPP1 activity in a cell-free enzymatic assay. Inhibitor Degradation: The inhibitor may be unstable under the experimental conditions.- Prepare fresh inhibitor solutions for each experiment.- Store stock solutions at the recommended temperature and protect them from light.- Verify the stability of the inhibitor in your assay buffer.[3]
Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for inhibitor activity.- Ensure the assay pH is physiological (around 7.4), as some inhibitors lose potency at higher pH.- Confirm the presence of necessary co-factors like Zn2+ for ENPP1 activity.[3]
Inactive Enzyme: The recombinant ENPP1 enzyme may have lost its activity.- Use a fresh batch of the enzyme.- Include a known ENPP1 inhibitor as a positive control to confirm enzyme activity and inhibition.[3]
Low or no STING pathway activation in cell-based assays. Low ENPP1 Expression in the Cell Line: The chosen cell line may not express sufficient levels of ENPP1.- Screen different cell lines for ENPP1 expression using Western blot or qRT-PCR.- Consider using cell lines known to have high ENPP1 expression (e.g., certain breast or ovarian cancer cell lines).[3]
Non-functional STING Pathway: The cell line may have defects in the downstream STING signaling cascade.- Test the integrity of the STING pathway by treating the cells with a direct STING agonist (e.g., cGAMP) and measuring the induction of interferon-stimulated genes (ISGs).[4]
Cell Permeability Issues: The inhibitor may not be effectively entering the cells.- If the inhibitor is not cell-permeable, ensure your assay is designed to measure the inhibition of extracellular ENPP1.[3]
Development of resistance to the ENPP1 inhibitor in long-term cell culture. Upregulation of ENPP1 Expression: Cells may be overproducing the ENPP1 protein.- Monitor ENPP1 expression levels over time using Western blot or qRT-PCR.- Consider combination therapies to target parallel resistance pathways.[3]
Alterations in Downstream Signaling: Mutations or epigenetic changes in STING, TBK1, or IRF3 can block the signal.- Sequence key components of the STING pathway in the resistant cells.- Perform functional assays to assess the activity of downstream signaling components.[3]
Increased Drug Efflux: Cells may be actively pumping out the inhibitor.- Evaluate the expression of common drug transporters (e.g., ABC transporters).- Test for reversal of resistance using known efflux pump inhibitors.[3]

Section 3: Data Presentation

The following table summarizes the inhibitory activity of various ENPP1 inhibitors in different cancer cell lines. This data is intended to provide a general reference for expected potencies.

Cell Line Cancer Type Assay Type Inhibitor IC50 (µM) Reference
PA-1Ovarian CancerENPP1 Activity AssayInhibitor C< 30[6]
SK-OV-3Ovarian CancerENPP1 Activity AssayInhibitor C< 30[6]
MDA-MB-231Breast CancerENPP1 Activity AssayCompound Series0.01 - 10[6]
HTB-26Breast CancerCytotoxicity AssayCompound 1 & 210 - 50[6]
PC-3Pancreatic CancerCytotoxicity AssayCompound 1 & 210 - 50[6]
HepG2Hepatocellular CarcinomaCytotoxicity AssayCompound 1 & 210 - 50[6]

Section 4: Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in troubleshooting and confirming resistance mechanisms.

Protocol 1: Western Blot for ENPP1 Expression

This protocol allows for the semi-quantitative analysis of ENPP1 protein levels in sensitive versus resistant cell lines.

Materials:

  • Sensitive and resistant cell lines

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against ENPP1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse sensitive and resistant cells with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary ENPP1 antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 2: qRT-PCR for STING Pathway Gene Expression

This protocol is used to assess the expression of key genes in the STING pathway to identify potential downstream alterations in resistant cells.

Materials:

  • Sensitive and resistant cell lines

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., IFNB1, CXCL10, CCL5) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from sensitive and resistant cell lines.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA.

  • qPCR: Perform quantitative PCR using primers for the target genes and a housekeeping gene.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the resistant cells to the sensitive cells.

Protocol 3: Cell-Based cGAMP Degradation Assay

This protocol measures the ability of an ENPP1 inhibitor to prevent the degradation of extracellular cGAMP by live cells.

Materials:

  • Cells expressing ENPP1 (e.g., MDA-MB-231)

  • 96-well cell culture plates

  • Serum-free media

  • ENPP1 inhibitor (e.g., this compound)

  • 2'3'-cGAMP

  • cGAMP ELISA kit

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate and grow to confluence.

  • Inhibitor Treatment: Wash the cells with serum-free media and then add fresh media containing serial dilutions of the ENPP1 inhibitor. Pre-incubate for 30 minutes at 37°C.

  • cGAMP Addition: Add a known concentration of 2'3'-cGAMP to the media.

  • Incubation: Incubate for a defined period (e.g., 2-4 hours) at 37°C.

  • Supernatant Collection: Collect the cell culture supernatant.

  • cGAMP Quantification: Measure the concentration of cGAMP in the supernatant using a cGAMP ELISA kit according to the manufacturer's instructions.[7]

  • Analysis: Compare the cGAMP levels in inhibitor-treated wells to vehicle-treated controls to determine the extent of cGAMP protection.

Section 5: Visualizations

The following diagrams illustrate key pathways and workflows relevant to overcoming resistance to ENPP1 inhibitors.

ENPP1_STING_Pathway ENPP1-cGAS-STING Signaling Pathway cluster_tumor Tumor Cell cluster_immune Immune Cell (e.g., Dendritic Cell) cluster_inhibitor Therapeutic Intervention DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS cGAMP_prod 2'3'-cGAMP (produced) cGAS->cGAMP_prod cGAMP_exp cGAMP (exported) cGAMP_prod->cGAMP_exp ENPP1 ENPP1 cGAMP_exp->ENPP1 hydrolysis STING STING cGAMP_exp->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN Immune_Response Anti-tumor Immune Response IFN->Immune_Response Inhibitor ENPP1 Inhibitor (e.g., this compound) Inhibitor->ENPP1 inhibits

Caption: ENPP1 negatively regulates the cGAS-STING pathway by hydrolyzing extracellular cGAMP.

Troubleshooting_Workflow Troubleshooting Workflow for ENPP1 Inhibitor Resistance start Reduced Inhibitor Efficacy Observed check_intrinsic Investigate Intrinsic Resistance start->check_intrinsic check_acquired Investigate Acquired Resistance start->check_acquired enpp1_expr Check ENPP1 Expression (Western Blot/qRT-PCR) check_intrinsic->enpp1_expr Low ENPP1? sting_func Assess STING Pathway Functionality (cGAMP stimulation) check_intrinsic->sting_func Defective STING? cgamp_prod Measure cGAMP Production check_intrinsic->cgamp_prod Low cGAMP? enpp1_upreg Check for ENPP1 Upregulation (Western Blot/qRT-PCR) check_acquired->enpp1_upreg enpp1_mut Sequence ENPP1 Gene check_acquired->enpp1_mut bypass_path Analyze for Bypass Pathways (e.g., Phospho-proteomics) check_acquired->bypass_path drug_efflux Assess Drug Efflux Pump Activity check_acquired->drug_efflux optimize_model Optimize Cell Model or Use High-ENPP1 Expressing Line enpp1_expr->optimize_model sting_func->optimize_model cgamp_prod->optimize_model combo_therapy Consider Combination Therapy enpp1_upreg->combo_therapy enpp1_mut->combo_therapy bypass_path->combo_therapy drug_efflux->combo_therapy

References

improving Enpp-1-IN-26 bioavailability in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ENPP1-IN-26

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the in vivo bioavailability of the hypothetical small molecule inhibitor, ENPP1-IN-26. The strategies and protocols described are based on established principles for small molecule drug development and data from analogous ENPP1 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ENPP1 inhibitors like ENPP1-IN-26?

A1: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein (B1211001) that plays a critical role in several signaling pathways.[1][2] Its primary function relevant to immunotherapy is the hydrolysis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[2][3][4] cGAMP is a crucial second messenger that activates the Stimulator of Interferon Genes (STING) pathway, leading to the production of type I interferons and other cytokines that promote an anti-tumor immune response.[2][5] By degrading extracellular cGAMP, ENPP1 acts as an innate immune checkpoint, dampening this anti-tumor activity.[3][4][5] ENPP1 inhibitors like ENPP1-IN-26 block this hydrolysis, thereby increasing extracellular cGAMP levels, reactivating the STING pathway, and enhancing the immune system's ability to fight cancer.[1][2]

Q2: Why is bioavailability a common challenge for small molecule ENPP1 inhibitors?

A2: Many small molecule inhibitors, particularly those targeting nucleotide-binding sites, face bioavailability challenges. For ENPP1 inhibitors, these issues can stem from several factors:

  • Poor Aqueous Solubility: Many potent inhibitors are lipophilic ("water-fearing") to effectively bind to the target protein, which often results in low solubility in gastrointestinal fluids, a prerequisite for absorption.[6][7][8]

  • High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before it reaches systemic circulation, reducing the amount of active compound.[9]

  • Efflux by Transporters: The molecule might be recognized and actively pumped out of intestinal cells by transporter proteins like P-glycoprotein (P-gp), limiting its net absorption.[9]

  • Chemical Instability: The compound may degrade in the acidic environment of the stomach or enzymatically in the intestine.

Q3: What are the primary signaling pathways regulated by ENPP1?

A3: ENPP1 is involved in multiple physiological processes. The most studied pathways include:

  • cGAS-STING Pathway: ENPP1 negatively regulates this innate immunity pathway by degrading its signaling molecule, cGAMP.[1][2][3][4]

  • Bone Mineralization: ENPP1 hydrolyzes ATP to produce inorganic pyrophosphate (PPi), a key inhibitor of hydroxyapatite (B223615) crystal formation. This function is crucial for preventing soft tissue calcification and regulating bone development.[1][10][11]

  • Insulin (B600854) Signaling: ENPP1 can interfere with the insulin receptor, and its overexpression has been linked to insulin resistance and type 2 diabetes.[1][2]

  • Purinergic Signaling: By hydrolyzing ATP, ENPP1 helps regulate the levels of various purinergic signaling molecules, which have wide-ranging effects on inflammation and cell communication.[1][2]

dot

Caption: Role of ENPP1 in the cGAS-STING pathway and the action of ENPP1-IN-26.

Troubleshooting Guide: Low Bioavailability

This guide addresses the common issue of low or variable plasma exposure of ENPP1-IN-26 after oral administration in preclinical models (e.g., mice).

Issue 1: Very Low or Undetectable Plasma Concentrations After Oral Dosing

  • Potential Cause A: Poor Aqueous Solubility & Dissolution

    • Diagnosis: The compound has low solubility in aqueous buffers (e.g., <10 µg/mL) as determined by kinetic or thermodynamic solubility assays.

    • Solution: Improve the formulation. Simple suspensions in vehicles like 0.5% methylcellulose (B11928114) are often insufficient for poorly soluble compounds. Move to enabling formulations.

Formulation StrategyDescriptionAdvantagesDisadvantages
Micronization/Nanonization Reducing the particle size of the drug to increase its surface area-to-volume ratio.[8][12]Increases dissolution rate; well-established technology.May not be sufficient for extremely insoluble compounds; risk of particle aggregation.
Amorphous Solid Dispersions Dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix.[12]Significantly increases apparent solubility and dissolution rate.Can be physically unstable (risk of recrystallization); requires specific manufacturing processes (e.g., spray drying).
Lipid-Based Formulations (e.g., SEDDS) Dissolving the drug in a mixture of oils, surfactants, and co-solvents that form a fine emulsion in the gut.[12][13][14]Enhances solubility and can utilize lipid absorption pathways, bypassing some metabolic enzymes.Requires careful selection of excipients to avoid toxicity; potential for drug precipitation upon dilution.
Complexation with Cyclodextrins Encapsulating the drug molecule within a cyclodextrin (B1172386) (a cyclic oligosaccharide) to form a water-soluble complex.[7][13]Increases solubility and can stabilize the drug.Limited by the stoichiometry of the complex and the size of the drug molecule.
  • Potential Cause B: High First-Pass Metabolism

    • Diagnosis: In vitro metabolic stability assays using liver microsomes or hepatocytes show rapid degradation of the compound. An in vivo study comparing intravenous (IV) and oral (PO) dosing shows low oral bioavailability (F%) despite good absorption.

    • Solution:

      • Prodrug Approach: Design a prodrug that masks the metabolic "soft spot" on the molecule.[9][12] For instance, a bis-pivaloyloxymethyl (POM) prodrug strategy has been successfully used to improve the oral bioavailability of phosphonate-based ENPP1 inhibitors.[15]

      • Structural Modification: Synthesize new analogs of ENPP1-IN-26 where the metabolically liable positions are altered (e.g., by adding a fluorine atom) to block enzymatic action.[9]

Issue 2: High Variability in Plasma Concentrations Between Animals

  • Potential Cause: Physiological Variability

    • Diagnosis: The issue persists across different formulations.

    • Solution: Standardize the experimental conditions.

      • Fasting: Fast animals for a consistent period (e.g., 4 hours) before dosing to normalize gastrointestinal conditions. Ensure free access to water.

      • Dosing Technique: Ensure accurate and consistent oral gavage technique to deliver the full dose to the stomach.

      • Vehicle Effects: The formulation vehicle itself can interact with the gastrointestinal environment. Ensure the vehicle is well-tolerated and consistent.

dot

Troubleshooting_Workflow start Start: Low In Vivo Bioavailability of ENPP1-IN-26 q_sol Is aqueous solubility low? start->q_sol sol_strat Implement Formulation Strategies: - Nanosuspension - Lipid-Based (SEDDS) - Amorphous Solid Dispersion q_sol->sol_strat Yes q_met Is First-Pass Metabolism High? q_sol->q_met No retest1 Re-evaluate In Vivo PK sol_strat->retest1 success Success: Achieved Target Exposure retest1->success met_strat Implement Medicinal Chemistry Strategies: - Prodrug Approach (e.g., bis-POM) - Structural Modification q_met->met_strat Yes q_efflux Is it a P-gp Efflux Substrate? q_met->q_efflux No retest2 Synthesize & Re-evaluate In Vivo PK met_strat->retest2 retest2->success efflux_strat Co-dose with P-gp Inhibitor (e.g., Verapamil) [For mechanistic understanding only] q_efflux->efflux_strat Yes efflux_strat->retest1

Caption: Troubleshooting workflow for low in vivo bioavailability of ENPP1-IN-26.

Experimental Protocols & Data

Protocol 1: Preparation of a Nanosuspension Formulation

This protocol describes a top-down method (wet milling) to reduce particle size and improve the dissolution rate of ENPP1-IN-26.

  • Preparation of Milling Media: Prepare a sterile aqueous solution containing a stabilizer. A common choice is 1% w/v Pluronic® F68 or 0.5% w/v hydroxypropyl methylcellulose (HPMC).

  • Pre-Milling Slurry: Add the ENPP1-IN-26 active pharmaceutical ingredient (API) to the milling media to create a pre-slurry at a concentration of 5-10 mg/mL.

  • Milling: Add sterile zirconium oxide milling beads (0.1-0.5 mm diameter) to the slurry. Mill the suspension using a high-energy bead mill.

  • Process Monitoring: Periodically take samples and measure the particle size distribution using dynamic light scattering (DLS) or laser diffraction. Continue milling until the desired particle size is achieved (e.g., mean particle size < 200 nm).

  • Separation and Storage: Separate the nanosuspension from the milling beads via filtration or centrifugation. Store the final formulation at 4°C and protect it from light. Confirm particle size and check for aggregation before dosing.

Protocol 2: Mouse Pharmacokinetic (PK) Study

This protocol outlines a typical PK study to evaluate the oral bioavailability of an ENPP1-IN-26 formulation.

  • Animals: Use male BALB/c mice (8-10 weeks old). Acclimatize animals for at least 3 days before the study.

  • Grouping: Divide mice into two groups (n=3-4 per group):

    • Group 1 (IV): Receives ENPP1-IN-26 at 1 mg/kg via intravenous injection (in a solubilizing vehicle like 10% DMSO / 40% PEG300 / 50% Saline).

    • Group 2 (PO): Receives ENPP1-IN-26 formulation at 10 mg/kg via oral gavage.

  • Dosing: Fast all animals for 4 hours prior to dosing. Administer the dose accurately based on body weight.

  • Blood Sampling: Collect sparse blood samples (approx. 30 µL) from the saphenous vein into K2-EDTA coated tubes at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Processing: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of ENPP1-IN-26 in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, T½) using software like Phoenix WinNonlin. Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Hypothetical Comparative PK Data for ENPP1-IN-26

The following table presents hypothetical data illustrating the potential improvement in oral bioavailability when moving from a simple suspension to an enabling formulation.

FormulationDose (mg/kg, PO)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Bioavailability (F%)
0.5% HPMC Suspension10852.0410< 5%
Nanosuspension104501.02,15025%
SEDDS106200.52,98035%
IV Dose (1 mg/kg)1--850100%

References

Technical Support Center: ENPP-1-IN-26 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ENPP-1-IN-26. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the common pitfalls and troubleshooting challenges encountered during experiments with this potent Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitor. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues that may arise during experiments with this compound, presented in a question-and-answer format.

Q1: I am observing lower than expected potency (high IC50/EC50) for this compound in my in vitro enzymatic assay. What are the possible causes?

A1: Several factors can contribute to lower-than-expected potency in an enzymatic assay. Consider the following troubleshooting steps:

  • Compound Solubility: this compound may have limited solubility in aqueous assay buffers. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells. If precipitation is observed, consider using a different buffer system or adding a small percentage of a non-ionic detergent like Tween-80.[1]

  • Enzyme Quality and Concentration: The specific activity of the recombinant ENPP1 enzyme is critical. Verify the enzyme's activity and ensure its concentration falls within the linear range of the assay. Using a fresh aliquot of the enzyme is recommended if its activity is questionable.[1]

  • Substrate Concentration: The concentration of the substrate (e.g., 2’3′-cGAMP, ATP) relative to its Michaelis constant (Km) will influence the apparent IC50. For competitive inhibitors, the substrate concentration should ideally be at or below the Km.[1]

  • Assay Buffer Composition: ENPP1 is a metalloenzyme, and its activity is dependent on divalent cations like Zn²⁺. Confirm that the assay buffer contains optimal concentrations of necessary ions. Conversely, chelating agents like EDTA will inhibit enzyme activity.[1][2]

  • Incubation Time and Temperature: Ensure the incubation time is sufficient for the enzymatic reaction to proceed but not so long that substrate depletion occurs in the control wells. Maintaining a consistent temperature (e.g., 37°C) is crucial for reproducible results.[1]

Q2: My cell-based assay results for STING pathway activation with this compound are inconsistent or show a weak response. What should I investigate?

A2: Inconsistent results in cell-based STING activation assays can stem from several factors related to both the compound and the cellular system:

  • Endogenous ENPP1 Expression: The level of ENPP1 expression in your chosen cell line is paramount. Cell lines with low or absent ENPP1 expression will not exhibit a significant response to an ENPP1 inhibitor. It is advisable to verify ENPP1 expression levels via methods like qPCR or Western blot.[1]

  • STING Pathway Integrity: Confirm that the cell line possesses a functional STING signaling pathway. Some cancer cell lines may have mutations or epigenetic silencing of key components like cGAS or STING itself.[1]

  • Compound Permeability and Stability: While this compound is designed to inhibit extracellular ENPP1, its stability in cell culture media over the duration of the experiment should be considered. Degradation of the compound can lead to a diminished effect.

  • Off-Target Effects: At higher concentrations, off-target effects of the inhibitor on other cellular components could lead to confounding results or cytotoxicity. It is important to perform dose-response experiments and assess cell viability.[3]

Q3: I am observing unexpected off-target effects in my experiments. What are the potential off-targets for an ENPP1 inhibitor like this compound?

A3: While this compound is designed to be a potent ENPP1 inhibitor, the possibility of off-target activity should be considered, especially at higher concentrations. Potential off-targets could include:

  • Other ENPP Family Members: Inhibition of other ENPP family members, such as ENPP2 (autotaxin) or ENPP3, could lead to unintended biological consequences.[3] For instance, inhibiting ENPP2 can interfere with lysophosphatidic acid (LPA) signaling.[3]

  • Purinergic Receptors: Given that ENPP1 modulates purinergic signaling by hydrolyzing ATP, off-target effects on P2 purinergic receptors (e.g., P2X and P2Y) might occur.[4][5]

  • Other Phosphodiesterases (PDEs): A broader screening against a panel of related enzymes, such as other phosphodiesterases, can provide a more comprehensive selectivity profile.[3]

To experimentally assess selectivity, one can perform in vitro enzymatic assays against recombinant ENPP family members and other related enzymes to determine IC50 values and establish a selectivity ratio.[3]

Q4: What are the best practices for preparing and storing this compound?

A4: Proper handling of this compound is crucial for maintaining its activity and ensuring reproducible results.

  • Solubility: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). To enhance solubility, sonication or gentle warming can be applied. It is recommended to use fresh, anhydrous DMSO as absorbed moisture can reduce solubility.[6][7]

  • Storage of Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. For long-term storage, keep the stock solution in DMSO at -80°C (stable for up to a year). For shorter periods, -20°C is acceptable (stable for up to a month).[6]

  • In Vivo Formulations: For animal studies, specific formulations are required. A common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline. It is advisable to prepare these solutions fresh on the day of use.[7]

Quantitative Data Summary

The following tables summarize key quantitative data for representative ENPP1 inhibitors. While specific data for this compound may be limited in the public domain, these tables provide an expected range of potencies.

Table 1: In Vitro Potency of Selected ENPP1 Inhibitors

InhibitorTargetIC50Assay ConditionReference
Enpp-1-IN-14Human ENPP132.38 nMRecombinant enzyme[8]
Enpp-1-IN-20ENPP10.09 nMEnzymatic assay[9][10]
Enpp-1-IN-21ENPP10.45 µMEnzymatic assay[11]
Enpp-1-IN-19ENPP168 nMcGAMP hydrolysis[9]

Table 2: Cell-Based Assay Performance of a Representative ENPP1 Inhibitor

InhibitorCell LineAssay TypeIC50Reference
Enpp-1-IN-20Cell-basedSTING activation8.8 nM[9][10]

Signaling Pathways and Experimental Workflows

Visual diagrams are provided below to illustrate key signaling pathways and experimental procedures relevant to this compound research.

ENPP1_STING_Pathway ENPP1-Mediated Regulation of the cGAS-STING Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 hydrolyzes STING STING (ER Membrane) cGAMP_ext->STING activates ATP_ext ATP ATP_ext->ENPP1 substrate AMP AMP CD73 CD73 AMP->CD73 substrate Adenosine Adenosine ENPP1->AMP hydrolyzes to CD73->Adenosine dephosphorylates to cGAS cGAS cGAS->cGAMP_ext produces and exports dsDNA Cytosolic dsDNA dsDNA->cGAS activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons IRF3->IFNs induces transcription of ENPP1_IN_26 This compound ENPP1_IN_26->ENPP1 inhibits

Caption: ENPP1 negatively regulates the cGAS-STING pathway by hydrolyzing extracellular 2'3'-cGAMP.

in_vitro_workflow In Vitro ENPP1 Inhibition Assay Workflow prep Prepare Reagents (Buffer, ENPP1, Substrate, this compound) plate Plate Setup (Add buffer, inhibitor/vehicle) prep->plate preincubate Pre-incubation (Allow inhibitor to bind enzyme) plate->preincubate initiate Initiate Reaction (Add substrate, e.g., cGAMP) preincubate->initiate incubate Incubate (e.g., 60 min at 37°C) initiate->incubate detect Detect Product (e.g., AMP using AMP-Glo™) incubate->detect analyze Data Analysis (Calculate % inhibition and IC50) detect->analyze

Caption: A generalized workflow for an in vitro ENPP1 enzymatic inhibition assay.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: In Vitro ENPP1 Enzymatic Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ENPP1 (rhENPP1).

Materials:

  • Recombinant human ENPP1

  • This compound

  • 2',3'-cGAMP (substrate)

  • Assay Buffer (e.g., Tris-HCl with MgCl₂ and ZnCl₂)

  • AMP-Glo™ Assay System (Promega)

  • 96-well white assay plates

  • DMSO

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the assay buffer to achieve the desired final concentrations. The final DMSO concentration should be kept low (e.g., <1%).

  • Assay Plate Setup: Add the assay buffer to all wells. Add the this compound dilutions or DMSO (vehicle control) to the appropriate wells.

  • Enzyme Addition: Add the diluted rhENPP1 enzyme to all wells except for the "no enzyme" control wells.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation: Initiate the enzymatic reaction by adding 2',3'-cGAMP to each well. The final concentration of cGAMP should be at or near its Km for ENPP1.[1]

  • Incubation: Incubate the reaction for a predetermined time (e.g., 60 minutes) at 37°C. The reaction time should be within the linear range of the enzyme kinetics.[1]

  • Detection: Stop the reaction and detect the amount of AMP produced using the AMP-Glo™ Assay System according to the manufacturer's instructions. This typically involves a two-step addition of reagents to convert AMP to ATP, followed by a luciferase-based detection of ATP.[1]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software.[13]

Protocol 2: Cell-Based STING Activation Assay

This protocol describes how to measure the activation of the STING pathway in a reporter cell line following treatment with this compound.

Materials:

  • THP-1 Dual™ Reporter Cells (InvivoGen) or other suitable reporter cell line

  • Cell culture medium and supplements

  • This compound

  • 2',3'-cGAMP (optional, as an exogenous substrate)

  • 96-well cell culture plates

  • Luciferase detection reagent

Procedure:

  • Cell Seeding: Seed the reporter cells (e.g., THP-1 Dual™ cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.

  • (Optional) Substrate Addition: To ensure substrate availability for ENPP1, a suboptimal concentration of exogenous 2'3'-cGAMP can be added.[14]

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C and 5% CO₂.[14]

  • Reporter Gene Assay: Harvest the cell culture supernatant or lyse the cells, depending on the reporter system (e.g., secreted luciferase or intracellular luciferase).

  • Detection: Measure the reporter activity (e.g., luminescence) according to the manufacturer's instructions.

  • Data Analysis: Plot the fold-induction of the reporter signal against the inhibitor concentration to determine the EC50 value.[2]

References

Technical Support Center: Refining Enpp-1-IN-26 Treatment Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Enpp-1-IN-26. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions encountered during experiments with this potent ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitor.

Disclaimer: Publicly available, peer-reviewed quantitative data specifically for this compound is limited. Information for Enpp-1-IN-5, which is described in patent literature, and other well-characterized ENPP1 inhibitors such as ISM5939 and STF-1623, is provided here as a reference.[1] Researchers are strongly encouraged to perform their own validation and optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an inhibitor of ENPP1, a type II transmembrane glycoprotein (B1211001) that negatively regulates the cGAS-STING pathway.[2] ENPP1 hydrolyzes the second messenger 2'3'-cyclic GMP-AMP (cGAMP), which is a key activator of the STING (Stimulator of Interferon Genes) pathway.[3] By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP, leading to increased STING activation, enhanced type I interferon signaling, and subsequent anti-tumor immune responses.[2][3]

Q2: In which cell lines can I test the activity of this compound?

A2: The choice of cell line is critical and depends on your research question. For cancer immunology studies, syngeneic murine cell lines are recommended for their suitability in in vivo studies in immunocompetent mice. Recommended cell lines include:

  • CT26 (Colon Carcinoma): Responds to ENPP1 inhibition, especially in combination with immune checkpoint blockade.

  • MC38 (Colon Adenocarcinoma): A widely used model in immuno-oncology that shows tumor growth inhibition with ENPP1 inhibitor treatment.

  • 4T1 (Mammary Carcinoma): A model for triple-negative breast cancer used to evaluate the anti-metastatic effects of ENPP1 inhibitors.

For in vitro STING activation assays, human monocytic cell lines like THP-1 are commonly used as they possess a functional cGAS-STING pathway.[4]

Q3: What are the recommended storage and handling conditions for this compound?

A3: Proper storage and handling are crucial to maintain the stability and activity of the compound.

  • Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[5]

  • Stock Solution (in DMSO): Prepare a concentrated stock solution in high-purity, anhydrous DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.[5]

  • Working Solution: Prepare fresh from the stock solution for each experiment and avoid long-term storage of diluted solutions.[5]

  • Light Exposure: Protect the compound from light, as some related chemical structures have shown photosensitivity.[5]

Troubleshooting Guide

This section addresses common issues that may arise during experiments with this compound and other ENPP1 inhibitors.

Problem Potential Cause Recommended Solution
Inconsistent or lower than expected potency (high IC50/EC50) in in vitro enzymatic assays. Compound Solubility: The inhibitor may have limited solubility in aqueous assay buffers.[6]Ensure the final DMSO concentration is low and consistent. If precipitation is observed, consider a different buffer system or adding a non-ionic detergent like Tween-80.[6]
Enzyme Activity: The recombinant ENPP1 may have low specific activity.[6]Verify the enzyme concentration and ensure it is within the linear range of the assay. Use a fresh aliquot of the enzyme if activity is questionable.[6]
Substrate Concentration: The substrate concentration (e.g., cGAMP, ATP) can influence the apparent IC50.[6]Ensure the substrate concentration is appropriate for the assay format, typically at or below the Km for competitive inhibitors.[6]
Assay Buffer Composition: ENPP1 activity is dependent on divalent cations (Zn²⁺ and Ca²⁺).[6]Confirm that the assay buffer contains optimal concentrations of these ions. Chelating agents like EDTA will inhibit enzyme activity.[6]
Inconsistent results in cell-based STING activation assays. ENPP1 Expression: The cell line may have low or no endogenous ENPP1 expression.[6]Verify ENPP1 expression levels in your chosen cell line via qPCR or Western blot.[6]
STING Pathway Integrity: The cell line may have a non-functional STING pathway.[6]Ensure the cell line has a functional STING signaling pathway, as some cancer cell lines have mutations or epigenetic silencing of key components.[6]
Compound Stability: The inhibitor may be unstable in cell culture media over the experiment's duration.[6]Consider the stability of the compound in your specific media and experimental timeframe.
Poor bioavailability or precipitation in in vivo experiments. Improper Formulation: The order of solvent addition is critical for maintaining solubility.[6]When using co-solvents, first dissolve the compound in DMSO, followed by PEG300, then Tween 80, and finally the aqueous component. Sonication can aid dissolution.[6]
Formulation Instability: The prepared formulation may not be stable for long periods.Prepare the formulation fresh before each use.[6]

Quantitative Data Summary

The potency of ENPP1 inhibitors can vary depending on the specific compound and assay conditions. The following table summarizes reported potency values for several well-characterized ENPP1 inhibitors to provide a reference for expected efficacy.

Compound Assay Type Substrate Potency (IC50/Ki) Reference
ISM5939 Enzymatic Assay2',3'-cGAMP0.63 nM (IC50)[7][8][9]
Enzymatic AssayATP9.28 nM (IC50)[7]
Cellular Assay (MDA-MB-231)-330 nM (EC50)[8][9]
STF-1623 In vitro (purified mouse ENPP1)³²P-cGAMP16 nM (Ki,app)[10]
In cells (human ENPP1)cGAMP68 nM (IC50)[10]
Human ENPP1-0.6 nM (IC50)[11]
Mouse ENPP1-0.4 nM (IC50)[11]
OC-1 Enzymatic AssayN/A< 10 nM (Ki)[4]
Phosphonate Series Enzymatic Assay5 µM cGAMP< 2 - 33 nM (Ki)[4]

Signaling Pathways and Experimental Workflows

ENPP1-cGAS-STING Signaling Pathway

The following diagram illustrates the role of ENPP1 in the cGAS-STING pathway and the mechanism of action of ENPP1 inhibitors.

ENPP1_Pathway cluster_tumor Tumor Cell cluster_extracellular Extracellular Space cluster_immune Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes cGAMP_extra 2'3'-cGAMP cGAMP_intra->cGAMP_extra exported ENPP1 ENPP1 AMP_PPi AMP + PPi ENPP1->AMP_PPi hydrolyzes cGAMP_hydrolysis 5'-AMP + 5'-GMP ENPP1->cGAMP_hydrolysis hydrolyzes ATP_in ATP ATP_in->ENPP1 cGAMP_extra->ENPP1 STING STING cGAMP_extra->STING activates Enpp1_IN_26 This compound Enpp1_IN_26->ENPP1 inhibits TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type1_IFN Type I Interferons IRF3->Type1_IFN induces transcription Anti_tumor Anti-tumor Immunity Type1_IFN->Anti_tumor promotes

Caption: ENPP1 negatively regulates the cGAS-STING pathway.

Experimental Workflow for Evaluating this compound

This diagram outlines a typical workflow for the preclinical evaluation of an ENPP1 inhibitor.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation enzymatic_assay ENPP1 Enzymatic Assay (IC50 determination) cell_based_assay Cell-based cGAMP Assay (EC50 determination) enzymatic_assay->cell_based_assay sting_activation STING Pathway Activation (Western Blot for pSTING/pTBK1) cell_based_assay->sting_activation cytokine_release Cytokine Release Assay (ELISA for IFN-β) sting_activation->cytokine_release pk_pd Pharmacokinetics/ Pharmacodynamics cytokine_release->pk_pd efficacy Syngeneic Tumor Model (e.g., CT26, MC38) pk_pd->efficacy combo Combination Studies (e.g., with anti-PD-1) efficacy->combo tme_analysis Tumor Microenvironment Analysis (Flow Cytometry) combo->tme_analysis

Caption: A typical workflow for ENPP1 inhibitor development.

Troubleshooting Decision Tree

This diagram provides a logical flow for troubleshooting common experimental issues.

Troubleshooting_Tree start Inconsistent or Negative Results check_compound Check Compound (Storage, Solubility, Stability) start->check_compound check_reagents Verify Reagents (Enzyme, Substrate, Buffers) start->check_reagents check_cells Validate Cell Line (ENPP1 expression, STING pathway) start->check_cells check_protocol Review Experimental Protocol (Concentrations, Incubation times) start->check_protocol positive_control Run Positive Control check_compound->positive_control check_reagents->positive_control check_cells->positive_control check_protocol->positive_control control_works Control Works positive_control->control_works Yes control_fails Control Fails positive_control->control_fails No control_works->check_compound Issue likely with test compound control_fails->check_reagents Issue with assay components or cells control_fails->check_cells

Caption: A troubleshooting decision tree for ENPP1 inhibitor experiments.

Detailed Experimental Protocols

Protocol 1: In Vitro ENPP1 Enzymatic Activity Assay

Objective: To determine the in vitro potency (IC50) of this compound against recombinant ENPP1.

Principle: This assay measures the hydrolysis of a fluorogenic or colorimetric substrate by recombinant ENPP1 in the presence of varying concentrations of the inhibitor.

Materials:

  • Recombinant human or mouse ENPP1

  • ENPP1 substrate (e.g., p-nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP) or a fluorogenic equivalent)

  • Assay Buffer: 50 mM Tris, 250 mM NaCl, 500 µM CaCl₂, 10 µM ZnCl₂, pH 9.0[12]

  • This compound

  • DMSO

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute further in the assay buffer.

  • Add a fixed concentration of recombinant ENPP1 to each well of the microplate.

  • Add the diluted inhibitor to the wells and incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction (if necessary, depending on the substrate) and measure the signal (absorbance or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based cGAMP Degradation Assay

Objective: To determine the cellular potency (EC50) of this compound in preventing the degradation of extracellular cGAMP.

Materials:

  • A cell line with high endogenous ENPP1 expression (e.g., MDA-MB-231)[8][9]

  • Cell culture medium

  • This compound

  • 2'3'-cGAMP

  • Serum-free medium

  • 96-well cell culture plate

  • cGAMP ELISA kit or LC-MS/MS for quantification

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Wash the cells twice with serum-free media.

  • Add fresh serum-free media containing serial dilutions of this compound.

  • Pre-incubate for 30 minutes at 37°C.

  • Add a known concentration of 2'3'-cGAMP (e.g., 1 µM) to the media.

  • Incubate for 2-4 hours at 37°C.

  • Collect the supernatant.

  • Quantify the remaining 2'3'-cGAMP in the supernatant using an ELISA kit or LC-MS/MS.

  • Calculate the concentration of this compound required to protect 50% of the initial cGAMP from degradation to determine the EC50.

Protocol 3: In Vivo Efficacy Study in a Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound alone or in combination with other therapies.

Materials:

  • 6-8 week old female BALB/c mice

  • CT26 colon carcinoma cells

  • This compound formulated for oral gavage or another appropriate route of administration

  • Vehicle control

  • (Optional) Anti-PD-1 or anti-PD-L1 antibody

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1 x 10⁶ CT26 cells into the flank of each mouse.

  • Monitor tumor growth every 2-3 days using calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound, Anti-PD-1, Combination).

  • Administer treatments as scheduled for a predefined period (e.g., 2-3 weeks).

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study, tumors can be harvested for pharmacodynamic and immune cell infiltration analysis.

References

Technical Support Center: Addressing Off-Target Effects of ENPP1-IN-26

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ENPP1-IN-26. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential off-target effects of ENPP1-IN-26 and to answer frequently asked questions. By understanding and mitigating these effects, you can ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most likely off-targets for ENPP1-IN-26?

A1: The most probable off-targets for ENPP1 inhibitors like ENPP1-IN-26 are other members of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family due to the structural similarity in their catalytic domains.[1] Key potential off-targets include ENPP2 (autotaxin) and ENPP3.[1] Given that ENPP1 hydrolyzes ATP to modulate purinergic signaling, there is also a possibility of off-target effects on various purinergic receptors (e.g., P2X and P2Y receptors), particularly for nucleotide-based inhibitors.[1]

Q2: We are observing unexpected cellular phenotypes that don't seem to be related to STING pathway activation. What could be the cause?

A2: ENPP1 is involved in multiple physiological processes beyond its role as a negative regulator of the cGAS-STING pathway.[2] Unforeseen phenotypes could arise from the inhibition of ENPP1's other functions or from off-target effects. For example, ENPP1 plays a role in insulin (B600854) signaling, and its inhibition might lead to metabolic changes.[2] It is also a key regulator of purinergic signaling through ATP hydrolysis, which can impact a wide array of cellular activities, including proliferation, migration, and apoptosis.[2]

Q3: How can we confirm that ENPP1-IN-26 is engaging with ENPP1 inside our cells?

A3: A Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm the direct binding of an inhibitor to its target protein within intact cells.[2][3] This method is based on the principle that the binding of a ligand, such as an inhibitor, can increase the thermal stability of the target protein.[3] An increase in the melting temperature of ENPP1 in the presence of ENPP1-IN-26 would be strong evidence of target engagement.

Q4: What is the best way to experimentally assess the selectivity of ENPP1-IN-26?

A4: A multi-tiered approach is recommended. Start with in vitro enzymatic assays against recombinant ENPP family members (e.g., ENPP2, ENPP3) to determine IC50 values and calculate a selectivity ratio.[4] Following this, a broader screening against a panel of related enzymes, such as other phosphodiesterases and ectonucleotidases, can provide a more comprehensive selectivity profile.[4] For an unbiased, proteome-wide view, techniques like proteomic profiling can be employed.

Troubleshooting Guides

Unexpected Experimental Outcomes
Observed Problem Potential Cause Recommended Solution
Inconsistent IC50 values for ENPP1-IN-26 between different assays. - Different Substrates: Potency can vary depending on whether ATP or cGAMP is used as the substrate. - Assay Conditions: Variations in pH, temperature, or buffer composition can affect inhibitor activity. - Enzyme Source: Recombinant versus cellular ENPP1 can yield different results due to factors like cell permeability and presence of endogenous substrates.- Standardize the substrate and assay conditions across all experiments. - Perform head-to-head comparisons of inhibitor potency with all relevant substrates. - Validate findings from biochemical assays in a relevant cellular model.
High levels of cytotoxicity observed at effective concentrations. - Off-target kinase inhibition: The inhibitor may be affecting kinases essential for cell survival. - On-target toxicity: Inhibition of ENPP1-mediated purinergic signaling can lead to an accumulation of extracellular ATP, which can be cytotoxic to some cell types.- Perform a kinome-wide selectivity screen to identify unintended kinase targets. - Test structurally unrelated ENPP1 inhibitors to see if the cytotoxicity is a common on-target effect. - Titrate the inhibitor concentration to find the lowest effective dose with minimal toxicity.
Unexpected changes in cell migration or proliferation. - Inhibition of ENPP2 (autotaxin): This can interfere with lysophosphatidic acid (LPA) signaling, which is involved in cell migration and proliferation.[1]- Perform a dose-response curve to assess if the effect is dose-dependent. - Use a structurally distinct ENPP1 inhibitor as a control to differentiate on-target from off-target effects. - Directly measure the inhibitor's activity against ENPP2.
Quantitative Data for ENPP1 Inhibitor Selectivity

As of the latest available information, a detailed public selectivity profile for ENPP1-IN-26 is not available. The following table provides an example of how selectivity data for an ENPP1 inhibitor is typically presented, using data for a representative inhibitor. Researchers are strongly encouraged to perform their own selectivity profiling to fully characterize the activity of ENPP1-IN-26 in their experimental systems.

Target Inhibitor IC50 / Ki Selectivity vs. ENPP3 Reference
human ENPP1STF-1623IC50: 0.6 nM>1000-fold (estimated)[3]
mouse ENPP1STF-1623IC50: 0.4 nM-[3]
human ENPP3STF-1623IC50: >1000 nM (estimated)-[3]
human ENPP1 (cGAMP hydrolysis)RBS2418Ki: 0.14 nMData not publicly available, described as "selective"[3]
human ENPP1 (ATP hydrolysis)RBS2418Ki: 0.13 nMData not publicly available, described as "selective"[3]

Experimental Protocols

Protocol 1: In Vitro ENPP Family Selectivity Assay

Objective: To determine the selectivity of ENPP1-IN-26 against other ENPP family members (e.g., ENPP2 and ENPP3) by measuring IC50 values.

Materials:

  • Recombinant human ENPP1, ENPP2, and ENPP3 enzymes

  • ENPP1-IN-26

  • Substrate (e.g., ATP or a fluorogenic substrate)

  • Assay buffer

  • Detection reagent (e.g., Transcreener® AMP²/GMP² Assay)

  • 384-well assay plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of ENPP1-IN-26 in DMSO.

  • In a 384-well plate, add the inhibitor dilutions to the assay buffer.

  • Add the respective recombinant enzyme (ENPP1, ENPP2, or ENPP3) to each well.

  • Pre-incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubate the reaction for 60 minutes at 37°C.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate for the recommended time for signal development.

  • Read the plate on a compatible plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 values by fitting the data to a four-parameter logistic curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the binding of ENPP1-IN-26 to ENPP1 in intact cells.

Materials:

  • Cells expressing ENPP1

  • Cell culture medium

  • ENPP1-IN-26

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for SDS-PAGE and Western blotting

  • Anti-ENPP1 antibody

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat cells with ENPP1-IN-26 or DMSO for 1 hour at 37°C.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (supernatant) from the aggregated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration.

  • Analyze the soluble protein fractions by Western blotting using an anti-ENPP1 antibody.

  • Quantify the band intensities and plot the amount of soluble ENPP1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of ENPP1-IN-26 indicates target engagement.[3]

Protocol 3: Proteomic Profiling to Identify Off-Targets

Objective: To identify the proteome-wide targets of ENPP1-IN-26 in an unbiased manner.

Materials:

  • Cells of interest

  • ENPP1-IN-26

  • Lysis buffer

  • Affinity matrix (e.g., beads) coupled with a broad-spectrum kinase inhibitor or an analog of ENPP1-IN-26

  • Mass spectrometer

Procedure:

  • Treat cells with either ENPP1-IN-26 or a vehicle control.

  • Lyse the cells and incubate the lysates with the affinity matrix to enrich for interacting proteins.

  • Wash the beads to remove non-specific binders.

  • Elute the bound proteins.

  • Digest the proteins into peptides (e.g., with trypsin).

  • Analyze the peptide mixtures by liquid chromatography-mass spectrometry (LC-MS/MS).

  • Identify and quantify the proteins that show differential binding in the ENPP1-IN-26 treated sample compared to the control. These proteins are potential off-targets.

Visualizations

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 hydrolyzes ATP ATP ATP->ENPP1 hydrolyzes AMP_GMP AMP + GMP ENPP1->AMP_GMP AMP_PPi AMP + PPi ENPP1->AMP_PPi STING STING TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces transcription dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP_int 2'3'-cGAMP cGAS->cGAMP_int synthesizes cGAMP_int->STING activates ENPP1_IN_26 ENPP1-IN-26 ENPP1_IN_26->ENPP1 inhibits

Caption: ENPP1 negatively regulates the cGAS-STING pathway by hydrolyzing extracellular cGAMP.

Off_Target_Workflow A Observe Unexpected Phenotype B Hypothesize Off-Target Effect A->B C In Vitro Selectivity Profiling (e.g., ENPP family panel) B->C D Confirm On-Target Engagement (e.g., CETSA) B->D E Proteome-wide Off-Target Identification (e.g., Proteomic Profiling) C->E If selectivity is low D->E If target is engaged but phenotype persists F Validate Off-Target (e.g., use specific inhibitor for off-target) E->F G Confirm Phenotype is due to Off-Target F->G H Re-evaluate Experimental Design G->H

Caption: Experimental workflow for identifying and validating off-target effects.

Troubleshooting_Logic A Unexpected Result Observed? B Is On-Target Engagement Confirmed? A->B Yes G Confirm Target Engagement (e.g., CETSA) A->G No C Does Structurally Different Inhibitor Give Same Result? B->C Yes D Potential On-Target Effect (Consider alternative ENPP1 functions) C->D Yes E Likely Off-Target Effect C->E No H Result is Likely On-Target D->H F Proceed to Off-Target Identification (e.g., Kinome Screen, Proteomics) E->F

Caption: Logic diagram for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Mitigating ENPP1-IN-26 Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support guide provides recommendations for mitigating potential toxicity associated with the ENPP1 inhibitor, ENPP1-IN-26, in animal models. The information presented is based on the known mechanisms of ENPP1 inhibition and data from preclinical studies of other ENPP1 inhibitors. As specific toxicity data for ENPP1-IN-26 is not publicly available, these guidelines should be considered as a starting point. Researchers are strongly encouraged to perform their own comprehensive dose-finding and toxicity studies for their specific animal model and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ENPP1-IN-26?

A1: ENPP1-IN-26 is a small molecule inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a transmembrane enzyme that plays a crucial role in hydrolyzing extracellular adenosine (B11128) triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1] In the context of immuno-oncology, ENPP1 is a key negative regulator of the cGAS-STING pathway, a critical component of the innate immune system.[2] ENPP1 degrades the cyclic dinucleotide 2'3'-cGAMP, which is a potent activator of the STING (Stimulator of Interferon Genes) pathway. By inhibiting ENPP1, ENPP1-IN-26 prevents the degradation of cGAMP, leading to enhanced STING activation and a subsequent anti-tumor immune response.

Q2: What are the potential on-target toxicities associated with ENPP1 inhibition in animal models?

A2: Based on the physiological roles of ENPP1, potential on-target toxicities from its inhibition can be anticipated. These may include:

  • Immune-related adverse events: Hyperactivation of the STING pathway could lead to an excessive inflammatory response, potentially causing cytokine release syndrome or autoimmune-like phenomena.[3][4]

  • Disorders of bone and mineral metabolism: ENPP1 is crucial for maintaining the balance of pyrophosphate, a key inhibitor of mineralization.[3] Long-term inhibition could theoretically lead to abnormal soft tissue calcification or altered bone mineralization.

  • Metabolic disturbances: ENPP1 has been implicated in insulin (B600854) signaling.[1][3] Inhibition might affect glucose metabolism.

  • Cardiovascular effects: Disruption of nucleotide signaling pathways could have unforeseen cardiovascular consequences.[3]

Q3: Are there any known off-target toxicities of ENPP1 inhibitors?

A3: The specificity of ENPP1-IN-26 for ENPP1 versus other ectonucleotidases (e.g., ENPP2, ENPP3) or purinergic receptors is a critical determinant of its off-target toxicity profile.[5] Off-target effects could manifest in unexpected signaling pathway alterations. A thorough in-vitro profiling against a panel of related enzymes and receptors is recommended to assess the selectivity of ENPP1-IN-26.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during in vivo experiments with ENPP1-IN-26.

Issue 1: Observed signs of systemic inflammation in treated animals (e.g., weight loss, ruffled fur, lethargy).

  • Possible Cause: Excessive STING pathway activation leading to a systemic inflammatory response.

  • Troubleshooting Steps:

    • Dose-Response Optimization: The most common cause of toxicity is a dose that is too high.[6] Conduct a dose-titration study to identify the minimum effective dose with an acceptable safety profile. Start with a broad range of doses and monitor for both efficacy and signs of toxicity.

    • Modified Dosing Schedule: Consider less frequent dosing or intermittent dosing schedules to allow for periods of recovery from immune stimulation.

    • Biomarker Monitoring: Routinely monitor plasma levels of pro-inflammatory cytokines (e.g., IFN-β, TNF-α, IL-6) to quantify the level of systemic inflammation.

    • Supportive Care: Provide supportive care to affected animals, such as supplemental nutrition and hydration, as advised by veterinary staff.

Issue 2: Abnormal findings in blood chemistry or hematology.

  • Possible Cause: On-target or off-target effects on hematopoietic or metabolic systems.

  • Troubleshooting Steps:

    • Establish Baseline Values: Collect blood samples from vehicle-treated control animals at multiple time points to establish a robust baseline.

    • Comprehensive Panel Analysis: At the end of the study (and potentially at interim time points), perform a comprehensive analysis of blood chemistry (including markers of liver and kidney function, and glucose levels) and a complete blood count (CBC).

    • Histopathological Examination: Conduct a thorough histopathological examination of key organs (liver, kidney, spleen, bone marrow) to identify any microscopic changes.

Issue 3: Evidence of ectopic calcification in tissues upon histological analysis.

  • Possible Cause: Long-term disruption of pyrophosphate homeostasis due to sustained ENPP1 inhibition.

  • Troubleshooting Steps:

    • Duration of Study: Be mindful of the study duration. This is more likely to be a concern in chronic, long-term studies.

    • Specialized Staining: Use specific histological stains for calcium deposits (e.g., Alizarin Red S, von Kossa) in tissues of interest, particularly the aorta and kidneys.

    • Plasma PPi Levels: If possible, measure plasma pyrophosphate levels to assess the pharmacodynamic effect of ENPP1-IN-26 on its target.

Data Presentation

Table 1: Potential Toxicities of ENPP1 Inhibitors and Mitigation Strategies

Potential ToxicityOrgan SystemPotential Mitigation StrategiesMonitoring Parameters
Systemic InflammationImmuneDose optimization, modified dosing schedule, supportive careBody weight, clinical signs, plasma cytokine levels (IFN-β, TNF-α, IL-6)
Hematological AbnormalitiesHematopoieticDose optimizationComplete Blood Count (CBC)
Hepatic/Renal DysfunctionLiver/KidneyDose optimization, compound purity verificationSerum chemistry (ALT, AST, BUN, Creatinine), histopathology
Ectopic CalcificationCardiovascular, RenalShorter study duration, dose optimizationHistopathology with special stains for calcium, plasma PPi levels
Metabolic DysregulationEndocrineDose optimizationBlood glucose levels

Experimental Protocols

Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study

  • Animal Model: Select a relevant rodent model (e.g., C57BL/6 or BALB/c mice).

  • Group Allocation: Assign animals to several dose groups of ENPP1-IN-26 and a vehicle control group (n=3-5 per group).

  • Dose Selection: Choose a range of doses based on in vitro potency (e.g., starting from a dose projected to achieve the in vitro IC50 in plasma).

  • Administration: Administer ENPP1-IN-26 via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for a predetermined period (e.g., 7-14 days).

  • Monitoring:

    • Record body weight and clinical observations (e.g., posture, activity, fur condition) daily.

    • At the end of the study, collect blood for CBC and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss, significant changes in blood parameters, or severe clinical signs).

Protocol 2: Monitoring of Plasma Cytokines

  • Sample Collection: Collect blood from animals at specified time points post-treatment (e.g., 2, 6, 24 hours) via an appropriate method (e.g., retro-orbital sinus, tail vein).

  • Plasma Preparation: Process the blood to isolate plasma and store at -80°C until analysis.

  • Cytokine Analysis: Use a multiplex immunoassay (e.g., Luminex-based assay) or individual ELISAs to quantify the levels of key inflammatory cytokines (e.g., IFN-β, TNF-α, IL-6).

  • Data Analysis: Compare cytokine levels in treated groups to the vehicle control group.

Visualizations

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 Hydrolysis cGAMP_ext 2'3'-cGAMP cGAMP_ext->ENPP1 Degradation STING STING cGAMP_ext->STING Activation AMP AMP PPi Pyrophosphate (PPi) ENPP1->AMP ENPP1->PPi TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN Immune_Response Anti-Tumor Immune Response IFN->Immune_Response ENPP1_IN_26 ENPP1-IN-26 ENPP1_IN_26->ENPP1 Inhibition

Caption: ENPP1-IN-26 inhibits ENPP1, preventing cGAMP degradation and enhancing STING-mediated immunity.

Toxicity_Mitigation_Workflow Start Start MTD_Study Conduct MTD Study Start->MTD_Study Observe_Toxicity Observe Signs of Toxicity? MTD_Study->Observe_Toxicity Dose_Reduction Reduce Dose and/or Modify Schedule Observe_Toxicity->Dose_Reduction Yes Proceed_Efficacy Proceed with Efficacy Studies at Tolerated Dose Observe_Toxicity->Proceed_Efficacy No Supportive_Care Implement Supportive Care Dose_Reduction->Supportive_Care Stop_Reassess Stop and Re-evaluate Formulation/Route Dose_Reduction->Stop_Reassess If toxicity persists Monitor_Biomarkers Monitor Inflammatory and Toxicity Biomarkers Supportive_Care->Monitor_Biomarkers Monitor_Biomarkers->Observe_Toxicity Troubleshooting_Logic Issue Issue Signs of Systemic Inflammation Cause1 Possible Cause Excessive STING Activation Issue->Cause1 Solution1 Solution - Dose Titration - Modified Dosing Schedule - Cytokine Monitoring Cause1->Solution1

References

Technical Support Center: Optimizing Experimental Controls for ENPP1-IN-26 Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ENPP1-IN-26 and related ENPP1 inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing experimental controls and troubleshooting common issues encountered during their studies. The following information is presented in a question-and-answer format to directly address specific challenges.

Disclaimer: Specific quantitative data and protocols for a compound designated "ENPP1-IN-26" are not extensively available in the public domain. The information, protocols, and data presented herein are a consolidation of best practices and published data for other potent, selective small-molecule ENPP1 inhibitors and should be adapted and optimized for your specific experimental setup.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common challenges that may arise during experiments with ENPP1 inhibitors like ENPP1-IN-26.

Q1: I am observing lower than expected potency (high IC50/EC50) for my ENPP1 inhibitor in an in vitro enzymatic assay. What are the possible causes?

A1: Several factors can contribute to lower than expected potency in an enzymatic assay. Consider the following troubleshooting steps:

  • Compound Solubility: Ensure ENPP1-IN-26 is fully dissolved. Limited solubility in aqueous assay buffers can lead to inaccurate results. The final concentration of the solvent (e.g., DMSO) should be low and consistent across all wells. If precipitation is observed, consider adjusting the buffer composition.

  • Enzyme Activity: The concentration and specific activity of the recombinant ENPP1 enzyme are critical. Verify the enzyme concentration and ensure it is within the linear range of the assay. It is advisable to use a fresh aliquot of the enzyme if its activity is .

  • Substrate Concentration: The concentration of the substrate (e.g., cGAMP, ATP) relative to its Michaelis constant (Km) will influence the apparent IC50. Ensure the substrate concentration is appropriate for the assay format, typically at or below the Km for competitive inhibitors.

  • Assay Buffer Composition: ENPP1 activity is dependent on divalent cations such as Zn²⁺ and Ca²⁺. Confirm that the assay buffer contains optimal concentrations of these ions. Conversely, chelating agents like EDTA will inhibit enzyme activity.

  • Incubation Time and Temperature: Ensure that the incubation time is sufficient for the enzymatic reaction to proceed but not so long that substrate depletion occurs in the control wells. Maintain a consistent temperature throughout the experiment.[1]

  • Assay pH: ENPP1 activity is pH-dependent, with optimal activity often observed at a more alkaline pH (around 9.0) in some assay formats. However, for physiological relevance, assays at pH 7.4 are also crucial.[2][3] Inconsistent pH between experiments can significantly impact results.

Q2: My cell-based STING pathway activation results are inconsistent or show a weak response to the ENPP1 inhibitor. What should I check?

A2: Inconsistent results in cell-based STING activation assays can be due to several factors related to both the compound and the cells:

  • Endogenous ENPP1 Expression: The level of ENPP1 expression in your chosen cell line is crucial. Cell lines with low or no ENPP1 expression will not show a significant response to an ENPP1 inhibitor. Verify ENPP1 expression levels via qPCR or Western blot.

  • STING Pathway Integrity: Confirm that the cell line has a functional STING signaling pathway. Some cancer cell lines may have mutations or epigenetic silencing of key pathway components like cGAS or STING.

  • Cell Permeability of the Inhibitor: If the experimental design relies on inhibiting intracellular ENPP1, the inhibitor must be cell-permeable. The permeability of ENPP1-IN-26 should be confirmed if not already known.

  • cGAMP Production and Export: The effect of an ENPP1 inhibitor is dependent on the presence of its substrate, cGAMP. If the cells are not producing and exporting sufficient levels of cGAMP, the inhibitor will have a diminished effect. Consider stimulating cells with DNA-damaging agents to induce cGAS activation and cGAMP production.[4]

  • Off-Target Effects: At higher concentrations, off-target effects of the inhibitor could interfere with cell signaling pathways, leading to unexpected results.[5]

Q3: We are observing conflicting results between our biochemical and cellular assays for the ENPP1 inhibitor. What could be the reason?

A3: Discrepancies between biochemical and cellular assay data are not uncommon. Potential reasons include:

  • Cellular Environment Complexity: In a cellular context, factors such as inhibitor permeability, metabolism, efflux by cellular pumps, and the presence of endogenous substrates and binding proteins can influence the apparent potency of the inhibitor.[2]

  • Substrate Specificity: ENPP1 can hydrolyze various substrates, including ATP and cGAMP.[2] An inhibitor's potency might differ depending on the substrate used in the assay. Ensure consistency in the substrate used or perform head-to-head comparisons.

  • Source of ENPP1: The IC50 can vary depending on whether you are using recombinant ENPP1 or measuring its activity in a cellular context.[2]

Quantitative Data Summary

While specific IC50/EC50 values for ENPP1-IN-26 are not publicly available, the following table presents representative data for other well-characterized ENPP1 inhibitors to provide a comparative context.

InhibitorTargetAssay TypeSubstratePotency (IC50/Ki)Reference
LCB33 ENPP1EnzymaticpNP-TMP0.9 pM[6]
EnzymaticcGAMP1 nM[6]
STF-1623 human ENPP1EnzymaticcGAMP0.6 nM[7]
mouse ENPP1EnzymaticcGAMP0.4 nM[7]
QS1 ENPP1Enzymatic (pH 9)ATP36 nM[3]
ENPP1Enzymatic (pH 7.4)cGAMP1.6 µM[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and should be optimized for your specific experimental conditions and the properties of ENPP1-IN-26.

Protocol 1: In Vitro ENPP1 Enzymatic Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against recombinant ENPP1 enzyme.

Materials:

  • Recombinant human or mouse ENPP1 enzyme

  • ENPP1-IN-26

  • Substrate: 2',3'-cGAMP or ATP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂

  • Detection Reagent (e.g., Transcreener® AMP²/GMP² Assay Kit)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of ENPP1-IN-26 in the assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 384-well plate, add the diluted inhibitor.

  • Add recombinant ENPP1 to each well to a final concentration within the linear range of the assay.

  • Pre-incubate for 15-30 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the substrate (e.g., 2',3'-cGAMP at a concentration near its Km).

  • Incubate for 60 minutes at 37°C. The reaction time should be within the linear range.

  • Stop the reaction and measure the product formation (AMP/GMP) using a suitable detection reagent and a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.[5][8]

Protocol 2: Cell-Based STING Activation Assay

This protocol measures the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation in a cellular context.

Materials:

  • THP1-Dual™ reporter cells (contain an IRF-inducible secreted luciferase reporter system)

  • Cell Culture Medium: RPMI 1640, supplemented with 10% FBS, Penicillin-Streptomycin

  • ENPP1-IN-26

  • 2',3'-cGAMP

  • Luciferase detection reagent (e.g., QUANTI-Luc™)

  • 96-well plates

Procedure:

  • Seed THP1-Dual™ cells in a 96-well plate at a density of approximately 100,000 cells/well and incubate overnight.

  • Treat the cells with various concentrations of ENPP1-IN-26 for 1-2 hours prior to stimulation.

  • Stimulate the cells by adding a suboptimal concentration of 2',3'-cGAMP. This concentration should be empirically determined to provide a window for observing enhancement.

  • Include appropriate controls: untreated cells, cells with cGAMP only, and cells with the inhibitor only.

  • Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Collect a small aliquot of the cell supernatant.

  • Measure the luciferase activity by adding the detection reagent according to the manufacturer's instructions and reading the luminescence on a plate reader.

  • The fold-increase in luciferase activity in the presence of the inhibitor compared to cGAMP alone indicates the potentiation of STING signaling.

Visualizations

ENPP1-cGAS-STING Signaling Pathway

The following diagram illustrates the central role of ENPP1 in modulating the cGAS-STING pathway and the mechanism of action for an ENPP1 inhibitor.

ENPP1_STING_Pathway cluster_TME Tumor Microenvironment cluster_CancerCell Cancer Cell cluster_ImmuneCell Immune Cell (e.g., Dendritic Cell) Extracellular Space Extracellular Space dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in produces STING_cancer STING_cancer cGAMP_out Extracellular 2'3'-cGAMP cGAMP_in->cGAMP_out exported ENPP1_cell ENPP1 STING STING cGAMP_out->STING activates ENPP1_exo ENPP1 cGAMP_out->ENPP1_exo hydrolyzed by TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 activates IFN1 Type I Interferons IRF3->IFN1 induces ImmuneResponse Anti-tumor Immunity IFN1->ImmuneResponse AMP_GMP AMP + GMP ENPP1_exo->AMP_GMP ENPP1_IN_26 ENPP1-IN-26 ENPP1_IN_26->ENPP1_exo inhibits

Caption: ENPP1 negatively regulates the cGAS-STING pathway by degrading extracellular cGAMP.

Experimental Workflow for Troubleshooting In Vitro Potency

This diagram outlines a logical workflow for troubleshooting issues with lower than expected potency in in vitro enzymatic assays.

Troubleshooting_Workflow start Low Potency (High IC50) Observed check_solubility Check Compound Solubility start->check_solubility check_enzyme Verify Enzyme Activity check_solubility->check_enzyme If soluble resolve_solubility Optimize Solvent/ Buffer for Solubility check_solubility->resolve_solubility If precipitation check_buffer Review Assay Buffer (pH, Cations) check_enzyme->check_buffer If active resolve_enzyme Use Fresh Enzyme/ Validate Activity check_enzyme->resolve_enzyme If inactive check_substrate Confirm Substrate Concentration check_buffer->check_substrate If optimal resolve_buffer Standardize Buffer Composition check_buffer->resolve_buffer If suboptimal check_incubation Optimize Incubation Time & Temperature check_substrate->check_incubation If appropriate resolve_substrate Adjust Substrate Concentration (≤ Km) check_substrate->resolve_substrate If inappropriate resolve_incubation Ensure Linear Reaction Rate check_incubation->resolve_incubation If not in linear range end Potency Issue Resolved check_incubation->end If optimized resolve_solubility->start resolve_enzyme->start resolve_buffer->start resolve_substrate->start resolve_incubation->start

Caption: A decision tree for troubleshooting low potency in ENPP1 inhibitor enzymatic assays.

Logical Relationship for Off-Target Considerations

This diagram illustrates the key considerations for investigating potential off-target effects of an ENPP1 inhibitor.

Off_Target_Considerations inhibitor ENPP1 Inhibitor (e.g., ENPP1-IN-26) on_target On-Target Effect: ENPP1 Inhibition inhibitor->on_target off_target Potential Off-Target Effects inhibitor->off_target enpp_family Other ENPP Family Members (e.g., ENPP2, ENPP3) off_target->enpp_family purinergic_receptors Purinergic Receptors (e.g., P2X, P2Y) off_target->purinergic_receptors kinases Other Kinases/ Phosphodiesterases off_target->kinases consequence1 Altered LPA Signaling (ENPP2/Autotaxin) enpp_family->consequence1 consequence2 Modulation of Allergic Responses (ENPP3) enpp_family->consequence2 consequence3 Unexpected Cellular Phenotypes purinergic_receptors->consequence3 kinases->consequence3

Caption: Key potential off-target families for consideration when evaluating ENPP1 inhibitors.

References

Validation & Comparative

Validating ENPP1 Inhibition: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on validating the inhibitory effect of small molecules on Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). This guide provides an objective comparison of several known ENPP1 inhibitors, supported by experimental data and detailed protocols.

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein (B1211001) that plays a crucial role in various physiological and pathological processes.[1][2] It is a key regulator of purinergic signaling by hydrolyzing extracellular nucleotides like ATP.[3][4] More recently, ENPP1 has been identified as a critical negative regulator of the cGAS-STING (cyclic GMP-AMP Synthase-Stimulator of Interferon Genes) innate immunity pathway.[1][2] ENPP1 hydrolyzes the STING ligand 2'3'-cyclic GMP-AMP (2'3'-cGAMP), thereby dampening anti-tumor immune responses.[3][5] This function has positioned ENPP1 as a promising therapeutic target for cancer immunotherapy.[2][6]

This guide focuses on the validation of ENPP1 inhibitors. While this report was intended to focus on a compound designated "Enpp-1-IN-26," no specific public information regarding a compound with this name is available in the searched scientific literature. Therefore, this guide will detail the principles of ENPP1 inhibition using data from representative and well-characterized inhibitors such as Enpp-1-IN-14, Enpp-1-IN-20, and SR-8314.

Comparative Performance of ENPP1 Inhibitors

The inhibitory potency of various compounds against ENPP1 is a critical parameter in drug discovery. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness. A lower IC50 value indicates a more potent inhibitor.

InhibitorTargetIC50 / Ki Value (nM)Assay TypeReference
Enpp-1-IN-14 Recombinant Human ENPP132.38Not Specified[7][8][9][10]
Enpp-1-IN-20 ENPP10.09Not Specified[11][12]
ENPP18.8Cell-based Assay[11][12]
SR-8314 ENPP1Ki = 79Not Specified[2][13][14]
Enpp-1-IN-21 ENPP1450Not Specified[15]
ENPP3190Not Specified[15]
STF-1623 Human ENPP10.6Not Specified[16]
Mouse ENPP10.4Not Specified[16]
ENPP1 Inhibitor C ENPP1260Cell-free Assay[17]

Note: The specific experimental conditions, such as substrate concentration and pH, can influence the apparent IC50/Ki values.

Key Experimental Protocols

Validating the inhibitory effect of a compound on ENPP1 involves a series of in vitro and cell-based assays to determine its potency, selectivity, and functional effects.

In Vitro ENPP1 Enzyme Activity Assay (Colorimetric)

This assay directly measures the enzymatic activity of ENPP1 by quantifying the hydrolysis of a colorimetric substrate.

Objective: To determine the direct inhibitory effect and IC50 value of a test compound on ENPP1 enzymatic activity.

Materials:

  • Recombinant Human ENPP1 (rhENPP-1)

  • Assay Buffer: 50 mM Tris, 250 mM NaCl, pH 9.5

  • Substrate: Thymidine 5'-monophosphate p-nitrophenyl ester (p-Nph-5′-TMP)

  • Test compound (e.g., Enpp-1-IN-14)

  • 96-well clear plate

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Dilute rhENPP-1 to a working concentration (e.g., 1 ng/µL) in Assay Buffer.

  • Prepare serial dilutions of the test compound in Assay Buffer. Also, prepare a vehicle control (e.g., DMSO).

  • Add the diluted enzyme and the test compound (or vehicle) to the wells of the 96-well plate.

  • Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate solution to all wells (e.g., 5 mM final concentration).

  • Immediately measure the absorbance at 405 nm in kinetic mode for 5-10 minutes.

  • The rate of reaction is calculated from the linear portion of the absorbance curve.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular STING Activation Assay

This protocol assesses the ability of an ENPP1 inhibitor to block endogenous ENPP1 activity in a cellular context, leading to the activation of the downstream STING pathway.

Objective: To confirm that the inhibitor can enhance 2'3'-cGAMP-mediated STING activation in live cells.

Materials:

  • THP1-Dual™ reporter cells (contain an IRF-inducible secreted luciferase reporter system)

  • Cell Culture Medium: RPMI 1640, supplemented with 10% FBS, Penicillin-Streptomycin

  • Test compound

  • 2'3'-cGAMP

  • Luciferase detection reagent

  • Luminometer plate reader

Procedure:

  • Seed THP1-Dual™ cells in a 96-well plate at an appropriate density and allow them to adhere.

  • Treat the cells with serial dilutions of the test compound or vehicle control and incubate for a predetermined time (e.g., 1-2 hours).

  • Stimulate the cells by adding a suboptimal concentration of 2'3'-cGAMP to the wells.

  • Incubate the plate for 18-24 hours to allow for STING activation and reporter gene expression.

  • Measure the luciferase activity in the cell supernatant according to the manufacturer's protocol using a luminometer.

  • Data is analyzed by plotting the fold-change in luciferase activity relative to the vehicle-treated control. An increase in luciferase signal in the presence of the inhibitor indicates successful blockade of ENPP1 and subsequent STING pathway activation.[13][14]

Visualizations

Signaling Pathway

ENPP1_STING_Pathway ENPP1 in the cGAS-STING Signaling Pathway cluster_outside Extracellular Space cluster_inside Cytosol cGAMP_out 2'3'-cGAMP ENPP1 ENPP1 cGAMP_out->ENPP1 cGAMP_in 2'3'-cGAMP cGAMP_out->cGAMP_in Transport ATP_out ATP ATP_out->ENPP1 AMP_PPi AMP + PPi AMP_GMP AMP + GMP ENPP1->AMP_PPi Hydrolysis ENPP1->AMP_GMP Inhibitor ENPP1 Inhibitor (e.g., Enpp-1-IN-20) Inhibitor->ENPP1 Inhibition dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAS->cGAMP_in ATP/GTP STING STING cGAMP_in->STING Activation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I Interferons (IFN-β) IRF3->IFN Transcription

Caption: The role of ENPP1 in the cGAS-STING signaling pathway.

Experimental Workflow

ENPP1_Inhibitor_Assay Workflow for ENPP1 Inhibitor Activity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Reagents: - ENPP1 Enzyme - Assay Buffer - Substrate (e.g., ATP) - Inhibitor Stock B 2. Serial Dilution of Inhibitor A->B C 3. Add Enzyme & Inhibitor to Plate B->C D 4. Pre-incubate (15-30 min) C->D E 5. Add Substrate to start reaction D->E F 6. Kinetic Read (e.g., Absorbance @ 405nm) E->F G 7. Calculate Reaction Rates F->G H 8. Plot % Inhibition vs. [Inhibitor] G->H I 9. Determine IC50 Value H->I

Caption: A generalized workflow for an in vitro ENPP1 inhibitor screening assay.

Logical Relationship of ENPP1 Inhibition

Inhibition_Logic Logical Flow of ENPP1 Inhibition Effect cluster_NoInhibitor No Inhibitor Present cluster_Inhibitor ENPP1 Inhibitor Present A Extracellular 2'3'-cGAMP B Active ENPP1 A->B C cGAMP Hydrolyzed B->C D Low STING Activation C->D E Extracellular 2'3'-cGAMP F Inhibited ENPP1 E->F G cGAMP Preserved F->G H Enhanced STING Activation G->H Inhibitor ENPP1 Inhibitor Inhibitor->F

Caption: Comparison of pathway outcomes with and without an ENPP1 inhibitor.

References

A Comparative Guide to ENPP1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Enpp-1-IN-26 and Other Leading ENPP1 Inhibitors in Preclinical Development

This guide provides a comprehensive comparison of this compound and other prominent ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data to facilitate an objective evaluation of the performance and characteristics of these molecules.

Introduction to ENPP1 Inhibition

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein (B1211001) that plays a crucial role in various physiological and pathological processes. It primarily functions by hydrolyzing extracellular adenosine (B11128) triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). This activity is a key regulator of bone mineralization and insulin (B600854) signaling.

More recently, ENPP1 has been identified as a critical negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a key component of the innate immune system. ENPP1 hydrolyzes the STING agonist 2'3'-cyclic GMP-AMP (2'3'-cGAMP), thereby dampening anti-tumor immune responses. This has positioned ENPP1 as a promising therapeutic target in oncology, with inhibitors being developed to enhance innate immunity against cancer.

This guide will focus on a comparative analysis of several ENPP1 inhibitors, with a particular focus on the novel compound this compound (also referred to as LCB33 in some literature).

Comparative Analysis of ENPP1 Inhibitors

The following sections provide a detailed comparison of this compound and other notable ENPP1 inhibitors based on their potency, selectivity, and available in vivo efficacy data.

Table 1: In Vitro Potency of Selected ENPP1 Inhibitors
CompoundTargetAssay SubstrateIC50 / KiReference
This compound (LCB33) Human ENPP1p-Nitrophenyl-5'-thymidine monophosphate (pNP-TMP)IC50: 0.9 pM[1][2]
Human ENPP12'3'-cGAMPIC50: 1 nM[1][2]
STF-1623 Mouse ENPP12'3'-cGAMPKi: 16 nM[3]
Human ENPP1 (in cells)2'3'-cGAMPIC50: 68 nM[3]
Enpp-1-IN-5 Human ENPP1Not SpecifiedPotent inhibitor (specific IC50 not publicly available)[4]
Enpp-1-IN-14 Human ENPP1Not SpecifiedIC50: 32.38 nM[5]
Enpp-1-IN-21 Human ENPP1Not SpecifiedIC50: 0.45 µM[6]
ENPP1 Inhibitor C Human ENPP1Not SpecifiedIC50: 0.26 µM[7]

Note: The potency of inhibitors can vary depending on the assay conditions and the substrate used. Direct comparison of absolute values should be made with caution.

Table 2: Selectivity Profile of Selected ENPP1 Inhibitors
CompoundSelectivity ProfileReference
This compound (LCB33) Extensive selectivity in PDE and kinase panel assays.[1]
STF-1623 Highly selective, with kinome interaction mapping showing minimal off-target kinase inhibition.[3]
Enpp-1-IN-21 Also inhibits ENPP3 with an IC50 of 0.19 µM.[6]
ENPP1 Inhibitor C Selective for ENPP1 over ENPP2-7 at 10 µM.[7]
Table 3: In Vivo Efficacy of Selected ENPP1 Inhibitors
CompoundAnimal ModelDosingKey FindingsReference
This compound (LCB33) CT-26 syngeneic colorectal cancer mouse model5 mg/kg, oral administrationMonotherapy: 39% tumor growth inhibition (TGI). Combination with anti-PD-L1: 72% TGI.[1]
STF-1623 Panc02 pancreatic cancer mouse modelNot specifiedDelays tumor growth as a single agent and synergizes with ionizing radiation.[3]
Enpp-1-IN-14 Not specified50 mg/kg, intraperitoneal, twice daily for 31 daysSignificantly inhibits tumor growth.[5]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams illustrate the relevant biological pathway and a typical inhibitor screening workflow.

ENPP1_STING_Pathway ENPP1-Mediated Regulation of the cGAS-STING Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_immune_cell Antigen Presenting Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_out Extracellular 2'3'-cGAMP cGAMP_in->cGAMP_out exported ENPP1 ENPP1 cGAMP_out->ENPP1 hydrolyzed by STING STING cGAMP_out->STING activates AMP_GMP AMP + GMP ENPP1->AMP_GMP TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type_I_IFN Type I Interferons IRF3->Type_I_IFN induce transcription of Anti_Tumor_Immunity Anti-Tumor Immunity Type_I_IFN->Anti_Tumor_Immunity promote This compound This compound (and other inhibitors) This compound->ENPP1 inhibits

Caption: The cGAS-STING signaling pathway and the inhibitory role of ENPP1.

ENPP1_Inhibitor_Workflow Experimental Workflow for ENPP1 Inhibitor Characterization Start Compound Library Biochemical_Assay Biochemical Assay (e.g., pNP-TMP or cGAMP hydrolysis) Start->Biochemical_Assay Potency_Determination Determine IC50/Ki Biochemical_Assay->Potency_Determination Cellular_Assay Cell-Based STING Activation Assay (e.g., THP-1 reporter cells) Potency_Determination->Cellular_Assay Cellular_Potency Determine EC50 Cellular_Assay->Cellular_Potency Selectivity_Panel Selectivity Profiling (vs. other PDEs, kinases) Cellular_Potency->Selectivity_Panel ADME_PK ADME & Pharmacokinetic Studies Selectivity_Panel->ADME_PK In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., syngeneic tumor models) ADME_PK->In_Vivo_Efficacy Lead_Candidate Lead Candidate In_Vivo_Efficacy->Lead_Candidate

Caption: A typical experimental workflow for the discovery and characterization of ENPP1 inhibitors.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparison of ENPP1 inhibitors.

ENPP1 Enzyme Inhibition Assay (pNP-TMP Substrate)
  • Principle: This assay measures the hydrolysis of the chromogenic substrate p-Nitrophenyl-5'-thymidine monophosphate (pNP-TMP) by ENPP1. The product, p-nitrophenol, can be quantified spectrophotometrically.

  • Protocol:

    • Recombinant human ENPP1 is pre-incubated with varying concentrations of the test inhibitor in an assay buffer (e.g., Tris-HCl, pH 9.0, containing MgCl2 and ZnCl2).

    • The enzymatic reaction is initiated by the addition of pNP-TMP.

    • The reaction is incubated at 37°C for a defined period.

    • The reaction is stopped, and the absorbance is measured at 405 nm.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

ENPP1 Enzyme Inhibition Assay (2'3'-cGAMP Substrate)
  • Principle: This assay quantifies the inhibition of ENPP1-mediated hydrolysis of its natural substrate, 2'3'-cGAMP. The remaining 2'3'-cGAMP can be detected using various methods, including HPLC-MS or a coupled enzyme assay.

  • Protocol:

    • Recombinant human ENPP1 is incubated with the test inhibitor.

    • 2'3'-cGAMP is added to start the reaction.

    • After incubation, the reaction is quenched.

    • The amount of 2'3'-cGAMP remaining or the amount of product (AMP and GMP) formed is quantified by a suitable analytical method.

    • IC50 values are determined from the dose-response curves.

Cell-Based STING Activation Assay (THP-1 Dual Reporter Assay)
  • Principle: This assay utilizes a human monocytic cell line (THP-1) engineered to express a secreted luciferase reporter gene under the control of an IRF-inducible promoter. Activation of the STING pathway leads to the expression and secretion of luciferase, which can be measured.

  • Protocol:

    • THP-1 dual reporter cells are seeded in a 96-well plate.

    • The cells are treated with a fixed concentration of 2'3'-cGAMP in the presence of varying concentrations of the ENPP1 inhibitor.

    • After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

    • The luciferase activity in the supernatant is measured using a luciferase assay reagent.

    • EC50 values, the concentration of inhibitor that results in 50% of the maximal STING activation, are calculated.

In Vivo Tumor Growth Inhibition Studies
  • Principle: These studies evaluate the anti-tumor efficacy of ENPP1 inhibitors in immunocompetent mice bearing syngeneic tumors.

  • Protocol:

    • Syngeneic tumor cells (e.g., CT-26 colorectal carcinoma) are implanted subcutaneously into the flank of the mice.

    • Once the tumors reach a palpable size, the mice are randomized into treatment groups (vehicle control, inhibitor monotherapy, combination therapy).

    • The ENPP1 inhibitor is administered to the mice according to the specified dose and schedule (e.g., oral gavage, intraperitoneal injection).

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, the tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Conclusion

The landscape of ENPP1 inhibitors is rapidly evolving, with several promising candidates demonstrating potent and selective activity. This compound (LCB33) has emerged as a particularly potent inhibitor with picomolar to low nanomolar activity in biochemical assays and significant in vivo anti-tumor efficacy, especially in combination with immune checkpoint blockade. Other inhibitors such as STF-1623 and Enpp-1-IN-14 also show compelling preclinical data.

The choice of an ENPP1 inhibitor for research or therapeutic development will depend on a variety of factors, including its potency, selectivity, pharmacokinetic properties, and the specific biological question being addressed. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the selection and application of these valuable research tools.

References

Cross-Validation of Enpp-1-IN-26 Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the cross-validation of the ENPP1 inhibitor, Enpp-1-IN-26, across various biochemical and cellular assays. While specific quantitative data for this compound is not publicly available, this document outlines the necessary experimental protocols and data presentation formats to facilitate a comprehensive evaluation of its activity.

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a key enzyme that negatively regulates the cGAS-STING signaling pathway by hydrolyzing the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1][2] Inhibition of ENPP1 is a promising strategy for enhancing anti-tumor immunity.[3][4] this compound is a known inhibitor of ENPP1, and its thorough characterization is crucial for its development as a research tool or therapeutic agent.

Comparative Performance of ENPP1 Inhibitors

To provide a benchmark for the expected potency of this compound, the following tables summarize the activity of other known ENPP1 inhibitors in various assays. These tables should be used as a template to be populated with data generated for this compound.

Table 1: Biochemical Assay Data for ENPP1 Inhibitors

InhibitorTargetAssay TypeSubstrateIC50 / KiReference
Enpp-1-IN-21ENPP1/ENPP3BiochemicalNot SpecifiedIC50: 0.45 µM (ENPP1), 0.19 µM (ENPP3)[5]
Enpp-1-IN-4ENPP1EnzymaticpNP-TMPIC50: 0.188 µM[6]
ZXP-8202ENPP1Cellular EnzymaticNot SpecifiedEC50: 0.02 µM[6]
STF-1623ENPP1STING ActivationHT-DNAEC50: 0.3 µM[6]

Table 2: Cellular Assay Data for ENPP1 Inhibitors

InhibitorAssay TypeCell LineSubstrate/StimulusEC50 (µM)Reference
Enpp-1-IN-4Cellular InhibitionMDA-MB-231pNP-TMP0.732[6]
ZXP-8202STING ActivationMDA-MB-231 / THP-1cGAMP0.01[6]

Signaling Pathway and Experimental Workflows

To facilitate a deeper understanding of the experimental approaches, the following diagrams illustrate the ENPP1-STING signaling pathway and a general workflow for inhibitor characterization.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis STING STING cGAMP_ext->STING Uptake & Activation AMP_GMP AMP + GMP ENPP1->AMP_GMP This compound This compound This compound->ENPP1 Inhibition cGAS cGAS cGAMP_int 2'3'-cGAMP cGAS->cGAMP_int dsDNA Cytosolic dsDNA dsDNA->cGAS ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_int->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type_I_IFN Type I Interferons IRF3->Type_I_IFN Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Enzyme_Assay ENPP1 Enzymatic Assay (Colorimetric/Fluorometric) IC50_Determination Determine IC50 Enzyme_Assay->IC50_Determination EC50_Determination Determine EC50 IC50_Determination->EC50_Determination Compare Potency Cell_Activity_Assay Cell-Based ENPP1 Activity Cell_Activity_Assay->EC50_Determination STING_Assay STING Activation Assay (Reporter Gene/Cytokine Measurement) STING_Assay->EC50_Determination

References

Comparative Analysis of ENPP-1 Inhibition and STING Agonism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent strategies for activating the STIMULATOR of interferon genes (STING) pathway: inhibition of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP-1) using inhibitors like Enpp-1-IN-26, and direct activation using STING agonists. This analysis is supported by experimental data and detailed methodologies for key assays to inform the selection of appropriate therapeutic and research strategies.

The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response, primarily through the production of type I interferons (IFNs).[1][2] Consequently, pharmacological activation of this pathway has emerged as a promising approach in cancer immunotherapy.[3] Two primary strategies to achieve this are the direct activation of the STING protein with agonists and the inhibition of ENPP-1, a key negative regulator of the pathway.

ENPP-1 is a type II transmembrane glycoprotein (B1211001) that hydrolyzes the STING ligand, 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (2'3'-cGAMP), thereby suppressing anti-tumor immunity.[2][4][5] Small molecule inhibitors of ENPP-1 block this hydrolysis, leading to an accumulation of endogenous cGAMP and subsequent STING activation.[4] In contrast, STING agonists are molecules designed to directly bind to and activate the STING protein, mimicking its natural ligand.[1]

This guide will delve into a comparative analysis of these two approaches, presenting quantitative data, outlining experimental protocols, and visualizing the key signaling pathways.

Performance Comparison: ENPP-1 Inhibitors vs. STING Agonists

The efficacy of both ENPP-1 inhibitors and STING agonists can be quantified by their potency in enzymatic and cell-based assays. For ENPP-1 inhibitors, this is typically represented by the half-maximal inhibitory concentration (IC50) against cGAMP hydrolysis. For STING agonists, the half-maximal effective concentration (EC50) for inducing downstream signaling, such as IFN-β production, is a key metric.

While direct head-to-head studies of this compound and a wide array of STING agonists are limited in publicly available literature, a comparative overview can be compiled from various sources. The following tables summarize the reported potencies of representative compounds from both classes. It is important to note that these values are derived from different studies and experimental conditions may vary, warranting cautious interpretation.

Table 1: Potency of Selected ENPP-1 Inhibitors

InhibitorTargetReported Potency (IC50/Ki)Key FindingsReference
Enpp-1-IN-1ENPP1IC50 = 11 nMPotent inhibitor that enhances IFN-β transcription in response to cGAMP stimulation.[6]
Enpp-1-IN-14ENPP1IC50 = 32.38 nMPotent inhibitor with demonstrated anti-tumor activity in vivo.[7]
Enpp-1-IN-20ENPP1IC50 = 0.09 nM (enzymatic), 8.8 nM (cell-based)Exhibits significant potency in both ENPP1 inhibition and STING pathway stimulation in vitro.[8]
ISM5939ENPP1IC50 < 1 nMDemonstrates high potency and selectivity, synergizes with anti-PD-1 therapy.[4][9]
SR-8314ENPP1Ki = 79 nMPromotes STING activation and shows anti-tumor activity with increased T cell infiltration.[5]

Table 2: Potency of Selected STING Agonists

AgonistTypeReported Potency (EC50 for IFN-β Induction)Key FindingsReference
2',3'-cGAMPNatural CDN~1.39 µM (for ISG induction)Endogenous STING ligand, serves as a benchmark.[10]
diABZINon-CDN130 nMOver 400-fold more potent than cGAMP in human PBMCs.[1][11]
KAS-08Non-CDN330 nM (for ISG induction)Boosts cGAMP-induced type I IFN response.[10]
ADU-S100Synthetic CDN3.03 µg/mL (IRF3 activation)Synthetic CDN that has been evaluated in clinical trials.[12]
MSA-2Non-CDN8.3 µM (hSTING WT)Orally available non-CDN agonist with in vivo anti-tumor activity.[1]

Signaling Pathways

The differential mechanisms of action of ENPP-1 inhibitors and STING agonists are best understood by visualizing their respective roles in the cGAS-STING signaling pathway.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_intervention cGAMP_ext Extracellular 2'3'-cGAMP ENPP1 ENPP-1 cGAMP_ext->ENPP1 Hydrolysis cGAMP_int 2'3'-cGAMP cGAMP_ext->cGAMP_int Import AMP_GMP AMP + GMP ENPP1->AMP_GMP dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Sensing cGAS->cGAMP_int Synthesis ATP_GTP ATP + GTP cGAMP_int->cGAMP_ext Export STING STING (ER/Golgi) cGAMP_int->STING Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimer) Nucleus Nucleus pIRF3->Nucleus Translocation IFN Type I IFNs (e.g., IFN-β) Nucleus->IFN Transcription Enpp1_IN This compound Enpp1_IN->ENPP1 Inhibition STING_Agonist STING Agonist STING_Agonist->STING Direct Activation cGAMP_Hydrolysis_Workflow A Prepare serial dilutions of this compound B Incubate ENPP-1 enzyme with inhibitor A->B C Add 2',3'-cGAMP to start reaction B->C D Incubate at 37°C C->D E Stop reaction D->E F Quantify cGAMP/products (HPLC or ELISA) E->F G Calculate IC50 F->G STING_Activation_Workflow A Seed cells (e.g., THP-1) B Treat with this compound + cGAMP OR STING agonist A->B C Incubate for 24-48h B->C D Collect supernatant C->D E Quantify IFN-β (ELISA) D->E F Determine EC50 or potentiation E->F

References

Validating the In Vivo Efficacy of ENPP1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of small molecule inhibitors targeting Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a key regulator of the cGAS-STING pathway and a promising target in cancer immunotherapy. While specific in vivo efficacy data for Enpp-1-IN-26 is not publicly available, this document summarizes the performance of other potent ENPP1 inhibitors, offering a valuable resource for researchers in the field. The information presented herein is based on preclinical data and is intended to guide the design and interpretation of in vivo studies for novel ENPP1 inhibitors.

The Role of ENPP1 in the cGAS-STING Pathway

ENPP1 is a transmembrane glycoprotein (B1211001) that negatively regulates the cGAS-STING (Cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway, a critical component of the innate immune system.[1] In the tumor microenvironment, cancer cells can release cyclic GMP-AMP (cGAMP), which acts as a second messenger to activate the STING pathway in adjacent immune cells, leading to an anti-tumor immune response.[2] However, many tumors overexpress ENPP1, which hydrolyzes extracellular cGAMP, thereby suppressing this anti-tumor immunity.[2] Inhibition of ENPP1 restores cGAMP levels, reactivating the STING pathway and promoting an inflammatory tumor microenvironment that is more susceptible to immune-mediated killing.[2]

ENPP1_Pathway ENPP1 in the cGAS-STING Pathway cluster_cancer_cell Cancer Cell cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in ATP, GTP cGAMP_out 2'3'-cGAMP cGAMP_in->cGAMP_out Export ENPP1 ENPP1 cGAMP_out->ENPP1 STING STING cGAMP_out->STING Import AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis This compound This compound (or other inhibitor) This compound->ENPP1 Inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Type I Interferons IRF3->IFNs Anti_Tumor Anti-Tumor Immunity IFNs->Anti_Tumor

Caption: ENPP1-mediated hydrolysis of cGAMP and its inhibition.

Comparative In Vivo Efficacy of ENPP1 Inhibitors

The following table summarizes the in vivo anti-tumor efficacy of several ENPP1 inhibitors based on publicly available preclinical data. This data can serve as a benchmark for evaluating novel inhibitors like this compound.

Compound/IdentifierAnimal ModelDosage & AdministrationKey Findings (Tumor Growth Inhibition - TGI)
Unnamed Inhibitor 1 CT-26 Syngeneic Mouse Model25 mg/kg, IVMonotherapy: 53% TGICombination with anti-PD-L1: 81% TGI[1]
Unnamed Inhibitor 2 CT-26 Syngeneic Mouse Model25 mg/kg, OralMonotherapy: 39% TGICombination with anti-PD-L1: 86% TGI[1]
LCB33 CT-26 Syngeneic Mouse Model5 mg/kg, OralMonotherapy: 39% TGICombination with anti-PD-L1: 72% TGI[2]
Insilico Medicine Cpd MC38 Syngeneic Mouse ModelSingle dose67% TGI[3]
STF-1623 Panc02 Pancreatic & CT26 Colorectal Models50 mg/kg or 100 mg/kg, Subcutaneous (daily for 7 days)Combination with ionizing radiation completely suppressed tumor growth.[4]
Compound 31 4T1 and CT26 Syngeneic Mouse ModelsNot specifiedSignificant antitumor efficacy without notable toxicity.[5]

Experimental Protocols

A generalized protocol for evaluating the in vivo efficacy of an ENPP1 inhibitor in a syngeneic mouse model is outlined below. This protocol should be adapted based on the specific characteristics of the inhibitor and the tumor model.

In Vivo Efficacy Study in Syngeneic Mouse Model

1. Animal Model Selection:

  • Utilize syngeneic mouse models with a competent immune system.[2] Commonly used models for immunotherapy studies include:

    • CT26 colon carcinoma in BALB/c mice.[2]

    • MC38 colon adenocarcinoma in C57BL/6 mice.[3]

    • B16-F10 melanoma in C57BL/6 mice.[2]

2. Tumor Cell Implantation:

  • Subcutaneously inject a known number of tumor cells (e.g., 0.5 - 1 x 10^6 cells) into the flank of the mice.[4]

3. Animal Randomization and Treatment:

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a predetermined size (e.g., ~90 mm³), randomize the mice into treatment and control groups.[4]

  • Prepare the ENPP1 inhibitor in a suitable vehicle. Common vehicles include:

    • 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.

    • 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.[6]

  • Administer the inhibitor and vehicle control via the chosen route (e.g., oral gavage, intravenous, or subcutaneous injection) at the specified dose and schedule.[1][2][4]

4. Efficacy Assessment:

  • Continue to monitor tumor volume and body weight throughout the study.

  • Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula:

    • TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

5. Pharmacodynamic and Immune Cell Analysis (Optional):

  • At the end of the study, tumors can be harvested to:

    • Measure intratumoral cGAMP levels to confirm target engagement.[4]

    • Analyze immune cell infiltration (e.g., CD8+ T cells) by flow cytometry or immunohistochemistry.

experimental_workflow General In Vivo Efficacy Workflow start Start animal_model Select Syngeneic Mouse Model start->animal_model tumor_implantation Subcutaneous Tumor Cell Implantation animal_model->tumor_implantation tumor_growth Monitor Tumor Growth tumor_implantation->tumor_growth randomization Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment Administer ENPP1 Inhibitor (or Vehicle) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring data_analysis Calculate Tumor Growth Inhibition (TGI) monitoring->data_analysis pd_analysis Pharmacodynamic & Immune Cell Analysis (Optional) data_analysis->pd_analysis end End data_analysis->end pd_analysis->end

Caption: A typical workflow for an in vivo efficacy study of an ENPP1 inhibitor.

Conclusion

The inhibition of ENPP1 is a promising strategy in cancer immunotherapy, with several small molecule inhibitors demonstrating significant anti-tumor efficacy in preclinical models, particularly in combination with immune checkpoint blockade.[1][2] While in vivo data for this compound is not currently in the public domain, the comparative data and standardized protocols presented in this guide provide a robust framework for its evaluation. Future studies should aim to generate comprehensive in vivo efficacy and pharmacodynamic data for this compound to fully characterize its therapeutic potential.

References

A Head-to-Head Comparison of Emerging ENPP1 Inhibitors in Immuno-Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy and experimental validation of novel ENPP1 inhibitors, including a close look at compounds similar to the investigational molecule Enpp-1-IN-26.

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a critical innate immune checkpoint that suppresses anti-tumor immunity.[1] By hydrolyzing the STING (Stimulator of Interferon Genes) pathway agonist 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 dampens the innate immune response to cancer cells.[2][3] This has led to the development of ENPP1 inhibitors as a promising new class of cancer immunotherapies. This guide provides a head-to-head comparison of several key ENPP1 inhibitors, their mechanisms of action, and the experimental protocols used to evaluate their performance. While specific data for this compound is not yet widely available, this guide will focus on its contemporaries to provide a strong comparative framework.

The ENPP1-cGAS-STING Signaling Pathway

The cGAS-STING pathway is a fundamental component of the innate immune system that detects cytosolic DNA, a danger signal often associated with viral infections or the genomic instability of cancer cells.[2] Upon binding to DNA, cGAS synthesizes cGAMP, which in turn activates STING. This activation leads to a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, ultimately stimulating an anti-tumor immune response.[4] ENPP1 acts as a negative regulator of this pathway by hydrolyzing extracellular cGAMP, thereby preventing it from activating STING in neighboring immune cells.[5][6] The inhibition of ENPP1 is designed to increase the concentration of cGAMP in the tumor microenvironment, thus enhancing the anti-tumor immune response.[7]

ENPP1_STING_Pathway cluster_cancer_cell Cancer Cell cluster_immune_cell Immune Cell (e.g., Dendritic Cell) dsDNA dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes cGAMP_out 2'3'-cGAMP cGAMP_in->cGAMP_out exported ENPP1 ENPP1 cGAMP_out->ENPP1 substrate STING STING cGAMP_out->STING activates GMP + AMP GMP + AMP ENPP1->GMP + AMP hydrolyzes to Adenosine Adenosine ENPP1->Adenosine contributes to ATP_in ATP ATP_in->ENPP1 substrate Immune\nSuppression Immune Suppression Adenosine->Immune\nSuppression TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type I IFNs Type I Interferons IRF3->Type I IFNs promotes transcription of Anti-tumor\nImmunity Anti-tumor Immunity Type I IFNs->Anti-tumor\nImmunity This compound This compound & similar compounds This compound->ENPP1 inhibits

Caption: Mechanism of ENPP1 inhibition in the cGAS-STING pathway.

Quantitative Comparison of ENPP1 Inhibitors

The potency and efficacy of ENPP1 inhibitors are key determinants of their therapeutic potential. The following table summarizes available data for several leading compounds. It is important to note that direct comparisons of IC50 and Ki values should be made with caution due to variations in experimental conditions across different studies.

CompoundTargetIC50 / KiCell-Based Assay PerformanceIn Vivo EfficacySelectivity
SR-8541A hENPP1IC50 = 3.6 nM (Ki=1.9 nM)Activates STING pathway, promotes immune cell infiltration, and inhibits cancer spheroid growth.Demonstrates synergistic effect with radiation and preliminary synergy with checkpoint inhibitors in syngeneic tumor mouse models.Robust selectivity.[8]
ISM5939 ENPP1Potent in vitro activity.Demonstrates robust anti-tumor efficacy in in vivo studies.Shows efficacy in both MC38 and CT26 syngeneic mice models.Favorable in vitro ADMET and in vivo pharmacokinetic profiles.[9][10]
RBS2418 ENPP1Potent and selective small-molecule inhibitor.Can potentially have an activating effect on the antitumor innate immune response.Leads to antitumor responses in adult subjects with advanced or metastatic tumors.Orally deliverable.[11]
STF-1623 ENPP1Cell-impermeable, nontoxic specific inhibitor.Strong STING activation.Decreased rate of locoregional failure of breast cancer models treated with surgery and radiation. Effective in multiple mouse models of cancer, including breast, pancreatic, colorectal, and glioblastoma.Designed to stay on the surface of cancer cells.[11][12]
LCB33 ENPP1IC50 = 0.9 pM (pNP-TMP substrate), 1 nM (cGAMP substrate)Induces STING-mediated type I IFN release in THP-1 dual reporter assay. Induces immune cell penetration into spheroids.Monotherapy (5 mg/kg) demonstrated a TGI of 39%, and in combination with anti-PD-L1, a TGI of 72% in a CT-26 colorectal syngeneic mouse model.Extensive selectivity in PDE and kinase panel assays.[13]
Unnamed Phosphonate Inhibitor (Compound 32) ENPP1Ki < 2 nMActive against cGAMP under physiological conditions.Delays tumor growth in the E0771 breast cancer mouse model.Excellent physicochemical and pharmacokinetic properties.[14]

Experimental Protocols

The characterization of ENPP1 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and anti-tumor efficacy.

In Vitro ENPP1 Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ENPP1.

Methodology:

  • Recombinant human or mouse ENPP1 is incubated with the test inhibitor at various concentrations.

  • A substrate, either the physiological substrate 2'3'-cGAMP or a chromogenic substrate like p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP), is added to the reaction.[13]

  • The reaction is allowed to proceed for a set time at 37°C.

  • The product formation is quantified. For cGAMP hydrolysis, this can be done using methods like HPLC or a coupled-enzyme assay that detects the resulting AMP. For pNP-TMP, the release of p-nitrophenol is measured spectrophotometrically.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.[14]

Cellular STING Activation Assay

Objective: To assess the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation in a cellular context.

Methodology:

  • A reporter cell line, such as THP-1 Dual™ cells which contain an IRF-inducible secreted luciferase reporter, is seeded in 96-well plates.

  • Cells are pre-incubated with serial dilutions of the test inhibitor.

  • A suboptimal concentration of exogenous 2'3'-cGAMP is added to stimulate the cells.

  • After incubation for 16-24 hours, the cell culture supernatant is collected.

  • The activity of the secreted luciferase is measured to quantify STING activation.[15]

  • Alternatively, the expression of STING target genes like IFNB1 and CXCL10 can be analyzed by qRT-PCR.[16]

In Vivo Antitumor Efficacy in a Syngeneic Mouse Model

Objective: To evaluate the anti-tumor efficacy of an ENPP1 inhibitor alone or in combination with other therapies in an immunocompetent mouse model.

Methodology:

  • Syngeneic tumor cells (e.g., CT26 colon carcinoma or E0771 breast cancer cells) are implanted subcutaneously into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).[14][16]

  • Tumor growth is monitored, and when tumors reach a predetermined size (e.g., 80-120 mm³), mice are randomized into treatment groups.[7]

  • Treatment groups may include vehicle control, ENPP1 inhibitor as a monotherapy, and the ENPP1 inhibitor in combination with an immune checkpoint inhibitor (e.g., anti-PD-1 antibody).[7]

  • The ENPP1 inhibitor is typically administered orally.[13]

  • Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers.[7]

  • The primary endpoint is typically tumor growth inhibition (TGI). Secondary endpoints can include survival and analysis of the tumor microenvironment through techniques like flow cytometry and immunohistochemistry to assess immune cell infiltration.[7]

Experimental_Workflow cluster_invitro In Vitro & Cellular Assays cluster_invivo In Vivo Studies Enzymatic_Assay ENPP1 Enzymatic Assay (IC50/Ki determination) Cellular_Assay Cellular STING Activation Assay (e.g., THP-1 reporter cells) Enzymatic_Assay->Cellular_Assay Selectivity_Panel Selectivity Profiling (vs. other phosphodiesterases) Cellular_Assay->Selectivity_Panel PK_PD Pharmacokinetics & Pharmacodynamics (PK/PD) Selectivity_Panel->PK_PD Lead Compound Selection Efficacy_Study Syngeneic Mouse Model (e.g., CT26, E0771) PK_PD->Efficacy_Study TME_Analysis Tumor Microenvironment Analysis (Flow Cytometry, IHC) Efficacy_Study->TME_Analysis End Clinical Candidate Nomination TME_Analysis->End Start Compound Screening Start->Enzymatic_Assay

Caption: Generalized workflow for the preclinical evaluation of ENPP1 inhibitors.

Conclusion

The development of potent and selective ENPP1 inhibitors represents a promising new frontier in cancer immunotherapy.[17] While specific data on this compound remains limited, the landscape of similar compounds such as SR-8541A, ISM5939, and LCB33 demonstrates significant progress in this area. These molecules exhibit low nanomolar to picomolar potency, high selectivity, and robust anti-tumor activity in preclinical models, both as monotherapies and in combination with immune checkpoint inhibitors.[8][9][13] The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of new chemical entities targeting the ENPP1-STING axis. As more data becomes available, a direct comparison will be crucial for identifying best-in-class therapeutics to advance into clinical development.

References

Unveiling the Specificity of ENPP1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is paramount for the accurate investigation of the cGAS-STING pathway and the development of novel cancer immunotherapies. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a key negative regulator of this pathway, making it a prime therapeutic target. This guide provides a detailed comparison of available ENPP1 inhibitors, with a focus on Enpp-1-IN-26, to aid in the selection of the most suitable compound for research needs.

ENPP1 dampens the anti-tumor immune response by hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), a critical activator of the STING (Stimulator of Interferon Genes) pathway.[1][2] Inhibition of ENPP1 prevents the degradation of extracellular cGAMP, leading to its accumulation and subsequent activation of the STING pathway in immune cells. This, in turn, promotes the production of type I interferons and other pro-inflammatory cytokines, ultimately enhancing the anti-tumor immune response.[1][2] Additionally, ENPP1 is involved in the production of the immunosuppressive molecule adenosine (B11128) through the hydrolysis of ATP.[2][3] Therefore, ENPP1 inhibitors can exert a dual effect by both promoting an inflammatory anti-tumor environment and reducing immunosuppression.

While this compound is available for research, there is a notable lack of publicly available data on its preclinical and clinical performance, making a direct and comprehensive comparison with other investigational agents challenging.[2] This guide, therefore, aims to provide a comparative overview of other key ENPP1 inhibitors to provide context for the evaluation of novel compounds like this compound.

Quantitative Performance Data of ENPP1 Inhibitors

The following table summarizes the inhibitory potency (IC50 or Ki) of several small molecule inhibitors against ENPP1. A lower value indicates higher potency. Where available, selectivity against the closely related ectonucleotidase ENPP3 is also included, with a higher selectivity ratio indicating greater specificity for ENPP1.

InhibitorTargetIC50 / KiSelectivity vs. ENPP3Reference
STF-1623human ENPP1IC50: 0.6 nM>1000-fold (estimated)[4]
mouse ENPP1IC50: 0.4 nM-[4]
human ENPP3IC50: >1000 nM[4]
RBS2418human ENPP1 (cGAMP hydrolysis)Ki: 0.14 nMDescribed as "selective"[4]
human ENPP1 (ATP hydrolysis)Ki: 0.13 nMDescribed as "selective"[4]
Compound 7chuman ENPP1Ki: 58 nMNot specified[4]
SR-8314human ENPP1Ki: 79 nMNot specified[4]
STF-1084ENPP1-Selective over ENPP2 and alkaline phosphatase (ALP)[1]

Note: The lack of publicly available quantitative data for this compound necessitates that researchers perform their own characterization experiments to determine its potency and selectivity.[1]

Experimental Protocols

Determining Inhibitor Potency using the Transcreener® AMP²/GMP² Assay

A widely adopted method for determining the potency of ENPP1 inhibitors is the Transcreener® AMP²/GMP² Assay, a fluorescence polarization (FP)-based immunoassay.[4][5]

Principle: This assay quantifies the AMP and GMP produced by ENPP1-mediated hydrolysis of its substrates, such as ATP or cGAMP.[4][5] The assay utilizes a highly specific antibody that binds to AMP and GMP. A fluorescently labeled tracer (AMP/GMP-Alexa Fluor® 633) is also bound to the antibody, resulting in a high FP signal. When unlabeled AMP or GMP is produced by ENPP1, it competes with the tracer for antibody binding. This displacement of the tracer leads to a decrease in the FP signal, which is proportional to the amount of AMP/GMP produced and thus reflects ENPP1 activity.[4]

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

  • Enzyme Reaction: In a 384-well plate, add the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35), substrate (e.g., 10 µM ATP or cGAMP), and the test inhibitor.[4] Initiate the reaction by adding the ENPP1 enzyme.

  • Detection: Stop the enzymatic reaction and initiate detection by adding the Transcreener® AMP²/GMP² Detection Mix, which contains the antibody and tracer.

  • Incubation: Incubate at room temperature for 60-90 minutes to allow the detection reaction to reach equilibrium.[4]

  • Data Acquisition: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: The FP signal is inversely proportional to ENPP1 activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Visualizing Key Pathways and Workflows

To better understand the mechanism of action and evaluation of ENPP1 inhibitors, the following diagrams illustrate the ENPP1 signaling pathway and a general experimental workflow.

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 STING STING cGAMP_ext->STING activation ATP_ext Extracellular ATP ATP_ext->ENPP1 AMP AMP ENPP1->AMP hydrolysis CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine Inhibitor This compound Inhibitor->ENPP1 inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN Anti-tumor\nImmunity Anti-tumor Immunity IFN->Anti-tumor\nImmunity

Caption: The cGAS-STING pathway and the role of ENPP1 inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_cellular Cell-Based Assays cluster_in_vivo In Vivo Evaluation potency Determine IC50/Ki (e.g., Transcreener Assay) selectivity Selectivity Profiling (vs. ENPP2, ENPP3, etc.) potency->selectivity target_engagement Confirm Target Engagement (e.g., CETSA) potency->target_engagement off_target Assess Off-Target Effects in Cellular Context selectivity->off_target pathway_activity Measure STING Pathway Activation (e.g., IFN-β reporter) target_engagement->pathway_activity pathway_activity->off_target pk_pd Pharmacokinetics & Pharmacodynamics off_target->pk_pd efficacy Tumor Growth Inhibition Studies pk_pd->efficacy

Caption: General workflow for evaluating ENPP1 inhibitor specificity.

References

Benchmarking Enpp-1-IN-20: A Comparative Guide to Preclinical ENPP1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical target in immuno-oncology. By hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key activator of the STING (Stimulator of Interferon Genes) pathway, ENPP1 acts as a crucial negative regulator of innate immunity. Inhibition of ENPP1 presents a promising therapeutic strategy to enhance anti-tumor immune responses. This guide provides a comprehensive comparison of Enpp-1-IN-20 against other well-characterized preclinical ENPP1 inhibitors, supported by experimental data.

Dual Mechanism of ENPP1 Inhibition

ENPP1 inhibitors enhance anti-tumor immunity through a dual mechanism of action. Firstly, they block the hydrolysis of cGAMP, leading to its accumulation in the tumor microenvironment and subsequent activation of the STING pathway in immune cells. This triggers the production of type I interferons and other pro-inflammatory cytokines, fostering a robust anti-cancer immune response. Secondly, ENPP1 is involved in the conversion of ATP to the immunosuppressive molecule adenosine (B11128). By inhibiting ENPP1, these compounds also reduce adenosine levels, further contributing to a more favorable anti-tumor microenvironment.

Quantitative Comparison of ENPP1 Inhibitors

The following tables summarize the in vitro potency and preclinical in vivo efficacy of Enpp-1-IN-20 and other notable ENPP1 inhibitors.

InhibitorTargetIC50 / KiCell-Based Assay PerformanceReference(s)
Enpp-1-IN-20 ENPP1IC50 = 0.09 nMIC50 = 8.8 nM[1]
ISM5939 ENPP1IC50 = 0.63 nM (cGAMP hydrolysis)Potent IFNβ induction in human and mouse cell lines.[2][3]
MV-626 ENPP1Potent and selective (specific values not publicly available)Enhances STING activation by DNA-mediated cGAS activation or exogenous cGAMP.[4][5][6]
SR-8314 ENPP1Ki = 0.079 µMSignificant increase in IFNβ, ISG15, and CXCL10 gene expression in THP1 cells.[7][8]
RBS2418 ENPP1Ki = 0.14 nM (cGAMP hydrolysis), Ki = 0.13 nM (ATP hydrolysis)Potent inhibition in human serum.[9]
Enpp-1-IN-19 ENPP1IC50 = 68 nM (cGAMP hydrolysis)Enhances STING-mediated type I interferon responses.[10]
Compound 4e ENPP1IC50 = 0.188 µMIC50 = 0.732 µM in MDA-MB-231 cells.[11]
InhibitorCancer ModelMonotherapy Efficacy (Tumor Growth Inhibition - TGI)Combination TherapyCombination Efficacy (TGI)Reference(s)
ISM5939 MC38 Syngeneic Mouse Model67% (single dose)Anti-PD-L1 AntibodyDose-dependent tumor regression; tumor-free animals observed.[2]
MV-626 Panc02-SIY Syngeneic Mouse ModelTumor growth delay.Radiation TherapySignificantly increased overall survival; durable tumor cures.[4]
SR-8314 Syngeneic Murine Tumor ModelAnti-tumor activity observed.Not specified.Not specified.[7]
RBS2418 Hepa1-6 and GL261-luc Syngeneic Mouse ModelsSignificant reduction of tumor growth and prolongation of survival.Not specified.Not specified.[9]
Enpp-1-IN-19 CT26 Syngeneic Mouse ModelInhibits tumor growth.Anti-PD-L1 AntibodyIncreased anti-PD-L1 responses.[10]

Signaling Pathways and Experimental Workflows

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Immune Cell Cytoplasm Tumor Cell Tumor Cell cGAMP_ext 2'3'-cGAMP Tumor Cell->cGAMP_ext Release ATP_ext ATP Tumor Cell->ATP_ext Release Immune Cell Immune Cell STING STING cGAMP_ext->STING Internalization & Activation Adenosine Adenosine ATP_ext->Adenosine Metabolism ENPP1 ENPP1 ENPP1->cGAMP_ext Hydrolysis ENPP1->ATP_ext Hydrolysis Immune Suppression Immune Suppression Adenosine->Immune Suppression Promotes TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation Type I IFNs Type I Interferons (IFN-α/β) IRF3->Type I IFNs Transcription Anti-tumor Immunity Anti-tumor Immunity Type I IFNs->Anti-tumor Immunity Promotes Enpp-1-IN-20 ENPP1 Inhibitor (Enpp-1-IN-20) Enpp-1-IN-20->ENPP1 Inhibition Enpp-1-IN-20->Immune Suppression Reduces

Caption: ENPP1-STING signaling pathway and the mechanism of ENPP1 inhibitors.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy Enzymatic_Assay ENPP1 Enzymatic Inhibition Assay Cellular_Assay STING Pathway Activation Assay Enzymatic_Assay->Cellular_Assay Determine IC50 Tumor_Implantation Syngeneic Tumor Model Implantation Treatment Treatment with ENPP1 Inhibitor Tumor_Implantation->Treatment Tumor_Monitoring Tumor Growth Monitoring Treatment->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (TGI, Survival) Tumor_Monitoring->Endpoint_Analysis

References

Independent Verification of Enpp-1-IN-26's Mechanism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the independent verification of the mechanism of action for novel ENPP1 inhibitors, using Enpp-1-IN-26 as a case study. As of late 2025, specific peer-reviewed quantitative data for a compound designated "this compound" is not publicly available. Therefore, this document outlines the established mechanism of ENPP1 inhibition, presents a comparison with well-characterized ENPP1 inhibitors, and details the essential experimental protocols required for a thorough independent assessment.

The Role of ENPP1 in the cGAS-STING Pathway

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein (B1211001) that functions as a key negative regulator of the cGAS-STING innate immune pathway.[1][2] In the tumor microenvironment, cancer cells can release the second messenger cyclic GMP-AMP (cGAMP) in response to cytosolic double-stranded DNA (dsDNA), a hallmark of cellular stress and genomic instability.[2][3] This extracellular cGAMP can then be taken up by adjacent immune cells, such as dendritic cells, to activate the STING (Stimulator of Interferon Genes) protein.[2] STING activation initiates a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, ultimately promoting a robust anti-tumor immune response.[1][4]

ENPP1's primary role in this context is to hydrolyze and degrade extracellular cGAMP, thus preventing it from activating the STING pathway in immune cells.[4][5] By inhibiting ENPP1, small molecule drugs can increase the half-life of extracellular cGAMP, leading to enhanced STING activation and a more potent anti-tumor immune response.[2][6] This makes ENPP1 an attractive therapeutic target in immuno-oncology.[7]

Caption: The cGAS-STING signaling pathway and the inhibitory role of ENPP1.

Performance Comparison of ENPP1 Inhibitors

A crucial step in verifying the mechanism of this compound is to compare its potency and cellular activity against other known ENPP1 inhibitors. The following table summarizes publicly available data for several alternative compounds. This data serves as a benchmark for the expected performance of a potent and selective ENPP1 inhibitor.

InhibitorTargetIC50 / KiCell-Based Assay PerformanceIn Vivo Efficacy
This compound ENPP1 Data not publicly available Data not publicly available Data not publicly available
Enpp-1-IN-19ENPP1IC50 = 68 nM (cGAMP hydrolysis)[8]Enhances STING-mediated type I interferon responses[8]Inhibits tumor growth in CT26 syngeneic models[8]
Enpp-1-IN-20ENPP1IC50 = 0.09 nM[8]IC50 = 8.8 nM[8]Information not publicly available
STF-1084ENPP1Well-characterized, potent, and selective inhibitor[1]Enhances cGAMP-mediated STING activation[1]Information not publicly available
MV-626ENPP1Potent and selective inhibitor[4]Prevents hydrolysis of cGAMP and increases STING activation[4]Information not publicly available
Compound 7cENPP1Ki = 58 nM[4]Information not publicly availableInformation not publicly available
SR-8314ENPP1Ki = 79 nM[4]Promotes STING activation[4]Shows anti-tumor activity[4]

Experimental Protocols for Independent Verification

To independently validate the mechanism of this compound, a series of biochemical and cell-based assays are required. The following are detailed methodologies adapted from established studies on other ENPP1 inhibitors.[8][9]

In Vitro ENPP1 Enzymatic Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of ENPP1, typically by quantifying the hydrolysis of a substrate like cGAMP.

Objective: To determine the IC50 value of this compound against recombinant ENPP1.

Materials:

  • Recombinant human ENPP1

  • 2'3'-cGAMP (substrate)

  • Test inhibitor (this compound) and control inhibitors

  • Assay Buffer (e.g., Tris-based buffer, pH 7.4, containing Zn²⁺ and Ca²⁺)

  • Detection reagent to quantify product (e.g., AMP)

  • 96-well microplates

Procedure:

  • Prepare a serial dilution of the test inhibitor in the assay buffer.

  • Add a fixed concentration of recombinant ENPP1 to each well of the microplate.

  • Add the diluted inhibitor to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrate (2'3'-cGAMP) to each well. The final concentration should be at or near the Michaelis constant (Km) for competitive inhibitors.[10]

  • Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

  • Stop the reaction and measure the product formation using the appropriate detection method.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Enzymatic_Assay_Workflow A Prepare serial dilution of this compound C Add diluted inhibitor to wells A->C B Add recombinant ENPP1 to 96-well plate B->C D Pre-incubate (15-30 min, RT) C->D E Initiate reaction with cGAMP substrate D->E F Incubate (30-60 min, 37°C) E->F G Stop reaction & measure product (AMP) F->G H Calculate IC50 value G->H

Caption: Workflow for the in vitro ENPP1 enzymatic inhibition assay.
Cellular STING Activation Assay

This assay determines the ability of an ENPP1 inhibitor to enhance the activation of the cGAS-STING pathway in a cellular context.

Objective: To assess the ability of this compound to enhance cGAMP-mediated STING activation.

Principle: As ENPP1 negatively regulates the cGAS-STING pathway by hydrolyzing cGAMP, its inhibition should lead to increased levels of extracellular cGAMP, which can then activate the STING pathway in reporter cells.[9]

Materials:

  • High ENPP1-expressing cells (e.g., specific cancer cell lines)

  • Reporter cells (e.g., THP1-Dual™ cells containing an IRF-inducible luciferase reporter)[2]

  • Cell culture media and supplements

  • 2'3'-cGAMP

  • Test inhibitor (this compound)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the high ENPP1-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test inhibitor and a fixed, sub-optimal concentration of exogenous 2'3'-cGAMP.

  • Incubate for a suitable period (e.g., 24 hours) to allow the cells to condition the media.

  • Carefully transfer the conditioned media from the ENPP1-expressing cells to a new plate containing the seeded THP-1 Dual™ reporter cells.

  • Incubate the reporter cells for a further period (e.g., 18-24 hours).

  • Measure the luciferase activity in the reporter cells using a luminometer. Increased luciferase signal indicates enhanced STING pathway activation.

  • Plot the luciferase signal against the inhibitor concentration to determine the EC50 value.

STING_Assay_Workflow cluster_plate1 Plate 1: ENPP1-Expressing Cells cluster_plate2 Plate 2: Reporter Cells A Seed ENPP1-expressing cells B Treat with this compound + exogenous 2'3'-cGAMP A->B C Incubate (24h) to condition media B->C E Transfer conditioned media from Plate 1 to Plate 2 C->E D Seed THP-1 Dual™ reporter cells D->E F Incubate reporter cells (18-24h) E->F G Measure luciferase activity (STING activation) F->G H Calculate EC50 value G->H

Caption: Workflow for the cell-based STING activation assay.
In Vivo Antitumor Efficacy Study

This experiment evaluates the therapeutic efficacy of the ENPP1 inhibitor in a relevant animal model of cancer.

Objective: To determine the effect of this compound on tumor growth in an immunocompetent mouse model.

Materials:

  • Syngeneic mouse strain (e.g., BALB/c)

  • Mouse tumor cell line (e.g., CT26 colon carcinoma)

  • Test inhibitor (this compound) formulated in a suitable vehicle

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant tumor cells (e.g., CT26) into the flank of the mice.[8]

  • Allow the tumors to reach a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the ENPP1 inhibitor to the treatment group at a specified dose and schedule (e.g., daily oral gavage). The control group receives the vehicle.[8]

  • Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).

  • Continue treatment and monitoring until a predetermined endpoint (e.g., tumor volume limit).

  • Compare the tumor growth curves between the treated and control groups to determine the antitumor efficacy.

InVivo_Workflow A Implant tumor cells (e.g., CT26) in mice B Allow tumors to grow to 50-100 mm³ A->B C Randomize mice into Treatment & Control groups B->C D Administer this compound (Treatment) or Vehicle (Control) C->D E Measure tumor volume regularly with calipers D->E F Continue until endpoint E->F G Compare tumor growth curves F->G

Caption: Workflow for an in vivo antitumor efficacy study.

By systematically applying these experimental protocols and comparing the resulting data with established benchmarks, researchers can independently verify the mechanism of action, potency, and potential therapeutic efficacy of this compound or any other novel ENPP1 inhibitor.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Enpp-1-IN-26

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal information for the ENPP1 inhibitor, Enpp-1-IN-26. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for handling potent small molecule inhibitors and information available for structurally related compounds.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure during all stages of handling this compound. The required equipment varies depending on the specific activity being performed.

Activity Required PPE Notes
Receiving and Unpacking • Chemical-resistant gloves (e.g., nitrile) • Safety glasses with side shieldsInspect container for any signs of damage or leakage upon receipt.
Weighing and Aliquoting (Solid Form) • Double chemical-resistant gloves • Impervious disposable gown • Safety glasses with side shields or goggles • NIOSH-approved respirator (e.g., N95 or higher)To be performed in a certified chemical fume hood or a containment ventilated enclosure to minimize inhalation of fine particles.
Solution Preparation and Handling • Chemical-resistant gloves • Impervious disposable gown • Safety glasses with side shields or gogglesHandle solutions in a well-ventilated area, preferably within a chemical fume hood.
Spill Cleanup • Double chemical-resistant gloves • Impervious disposable gown • Safety goggles or face shield • NIOSH-approved respirator • Chemical-resistant boot coversA spill kit with appropriate absorbent materials must be readily available in the laboratory.
Waste Disposal • Chemical-resistant gloves • Impervious disposable gown • Safety glasses with side shields or gogglesFollow all institutional, local, state, and federal regulations for hazardous waste disposal.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for minimizing exposure risk and ensuring the quality of the compound.

Receiving and Storage
  • Inspection: Upon receipt, carefully inspect the packaging for any damage. If the container is compromised, do not open it and contact your institution's Environmental Health and Safety (EHS) office.

  • Storage of Solid Compound: Store the solid this compound in a cool, dry, and dark place in a tightly sealed container as recommended by the supplier.

  • Storage of Solutions: For solutions, typically in solvents like DMSO, store in a tightly sealed container and protect from moisture to prevent degradation. Follow supplier recommendations for storage temperature (e.g., -20°C or -80°C).

Weighing and Solution Preparation
  • Engineering Controls: Always handle solid this compound in a certified chemical fume hood or a containment ventilated enclosure.

  • Aliquotting: To avoid repeated freeze-thaw cycles of the stock solution, it is recommended to prepare single-use aliquots.

  • Dissolution: Use the appropriate solvent as indicated by the supplier's datasheet. Ensure the compound is fully dissolved before use in experiments.

Experimental Use
  • Containment: All procedures involving this compound should be conducted in a manner that minimizes the creation of aerosols.

  • Labeling: Clearly label all tubes and vials containing this compound with the compound name, concentration, solvent, and date of preparation.

Disposal Plan: Managing this compound Waste

All waste contaminated with this compound must be treated as hazardous waste.

Waste Segregation
  • Solid Waste: Collect all solid waste, including contaminated gloves, pipette tips, weighing papers, and unused compound, in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a chemically compatible, leak-proof, and clearly labeled hazardous waste container. Do not mix with other waste streams unless approved by your EHS office.

Container Management
  • Labeling: The hazardous waste label must include the full chemical name ("this compound"), the solvent (if applicable), the concentration or estimated amount, the date of first addition, the principal investigator's name, and the lab location. The words "Hazardous Waste" must be clearly visible.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. Keep containers securely closed except when adding waste. Use secondary containment to prevent the spread of potential spills.

Final Disposal
  • Arrangement: Arrange for the disposal of hazardous waste through your institution's EHS office. Follow all applicable local, state, and federal regulations.

  • Decontamination: Decontaminate any surfaces or equipment that may have come into contact with this compound using an appropriate cleaning agent.

ENPP1 Signaling Pathway

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme that hydrolyzes extracellular ATP to produce AMP and inorganic pyrophosphate (PPi). It also plays a crucial role as a negative regulator of the cGAS-STING innate immune pathway by hydrolyzing the second messenger cGAMP.

ENPP1_Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 Hydrolysis AMP AMP PPi PPi cGAMP_ext Extracellular cGAMP STING STING cGAMP_ext->STING Paracrine Activation ENPP1->AMP ENPP1->PPi ENPP1->cGAMP_ext Hydrolyzes cGAS cGAS cGAS->STING Produces cGAMP to activate dsDNA Cytosolic dsDNA dsDNA->cGAS Activates TBK1 TBK1 STING->TBK1 Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Type_I_IFN Type I Interferons IRF3->Type_I_IFN Induces transcription of Enpp_1_IN_26 This compound Enpp_1_IN_26->ENPP1 Inhibits

Caption: ENPP1's dual role in ATP hydrolysis and negative regulation of the cGAS-STING pathway.

This guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult with your institution's EHS office for specific guidance and protocols.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.